molecular formula C9H11ClFNO B3098288 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride CAS No. 1332839-77-6

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B3098288
CAS No.: 1332839-77-6
M. Wt: 203.64
InChI Key: WODQIDHAUGQGDP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS 1332839-77-6 / 1332921-18-2) is a high-value, substituted oxetane derivative supplied as a stable hydrochloride salt to enhance its shelf life and solubility in various experimental conditions . This compound features a 3-fluorophenyl group attached to the 3-position of an oxetan-3-amine core, making it a versatile and critical building block in medicinal chemistry and drug discovery . The incorporation of the oxetane ring is a established strategy in modern drug design, as it can significantly improve the physicochemical and metabolic properties of lead compounds, acting as a carbonyl bioisostere or increasing aqueous solubility . With a documented molecular weight of 203.64 g/mol and a melting point of 190-192°C, this compound is characterized to a high level of purity (typically 95% or 97%) . It is an essential synthetic intermediate for the construction of more complex molecules, particularly in the exploration of small-molecule kinase inhibitors , such as those targeting c-Met and VEGFR-2 pathways, which are relevant in oncology research . The amine functionality allows for further derivatization via amide bond formation or other coupling reactions, while the fluorinated aromatic ring can influence both the electronic properties and metabolic stability of the resulting molecules . Handling and Safety: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the corresponding Safety Data Sheet (SDS) before use. The compound has associated hazard warnings and may cause skin and eye irritation or respiratory irritation . Researchers should use appropriate personal protective equipment (PPE), including gloves and eye/face protection, and handle the material in a well-ventilated area .

Properties

IUPAC Name

3-(3-fluorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODQIDHAUGQGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332839-77-6
Record name 3-(3-fluorophenyl)oxetan-3-amine hydrochloride
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Foundational & Exploratory

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chemical building block pivotal to modern drug discovery and medicinal chemistry. The document delineates its core physicochemical properties, provides expert insight into its synthesis and analytical characterization, discusses its strategic application, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural and chemical attributes.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is paramount. This compound has emerged as a significant building block, distinguished by the incorporation of a strained four-membered oxetane ring. The oxetane motif is no longer an academic curiosity but a validated tool in medicinal chemistry, often employed as a bioisostere for less favorable functionalities like gem-dimethyl or carbonyl groups.[1] Pioneering work has demonstrated that this scaffold can enhance aqueous solubility, improve metabolic stability, and increase the three-dimensionality of drug candidates, thereby improving their drug-like properties.[1]

This compound uniquely combines three key structural features:

  • A 3,3-disubstituted Oxetane Ring: This imparts conformational restriction and serves as a polar scaffold that can improve aqueous solubility and metabolic stability.[1]

  • A 3-Fluorophenyl Group: The fluorine substitution is a classic medicinal chemistry strategy to block metabolic oxidation at the 3-position of the phenyl ring and to modulate the electronic properties of the molecule.

  • A Primary Amine Hydrochloride Salt: The primary amine provides a crucial synthetic handle for further chemical elaboration, while the hydrochloride salt form enhances stability and improves handling and solubility characteristics compared to the free base.[2][3]

This guide offers an in-depth analysis of these features, providing the technical insight necessary for its effective application in research and development programs.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1332839-77-6[4][5]
Molecular Formula C₉H₁₁ClFNO[5][6]
Molecular Weight 203.64 g/mol [6]
Synonyms 3-(3-Fluorophenyl)oxetan-3-amine HCl, 3-Amino-3-(3-fluorophenyl)oxetane hydrochloride[4]
Typical Purity ≥97%[4][6]
Appearance Solid
Storage Conditions 2-8°C, under inert atmosphere
Predicted XlogP 0.4
Shelf Life ~1095 days[4]
Expert Insights on Properties
  • Salt Form: The hydrochloride salt is a deliberate and critical feature. The free amine is basic, and converting it to the hydrochloride salt protonates the nitrogen, creating an ammonium chloride ion pair. This transformation typically increases the compound's melting point, enhances its stability to air and moisture, and, most importantly, improves its solubility in aqueous and protic solvents, which is advantageous for many reaction setups and for biological screening.[2][3][7]

  • Oxetane Stability: The stability of the oxetane ring is a common consideration for researchers. The 3,3-disubstitution pattern present in this molecule generally confers greater stability compared to other substitution patterns.[1] However, it is important to note that 3,3-disubstituted oxetanes that also contain an internal nucleophile (like the amine in this structure) can be susceptible to ring-opening under harsh acidic conditions.[1] Standard synthetic protocols, however, are typically well-tolerated.

Chemical Structure & Reactivity Profile

The structure of this compound dictates its utility as a versatile synthetic intermediate.

Caption: Structure of this compound.

  • Primary Amine: The amine is the primary site of reactivity. It can act as a nucleophile in a wide range of reactions, including amide bond formations, reductive aminations, and the synthesis of various nitrogen-containing heterocycles.

  • Aromatic Ring: The fluorophenyl ring is relatively inert to many transformations but can participate in reactions such as electrophilic aromatic substitution if strongly activating conditions are used. Its primary role is to act as a stable, space-filling group with defined electronic properties.

  • Oxetane Ring: As mentioned, the ring is robust under most standard reaction conditions (e.g., amide couplings, mild reductions/oxidations, basic conditions). Caution should be exercised with strong Lewis acids or harsh protic acids, which could potentially catalyze ring-opening.[1]

Plausible Synthetic Route

While specific proprietary synthesis methods may vary, a plausible and chemically sound route to 3-amino-3-aryl-oxetanes can be conceptualized from commercially available starting materials. This approach leverages established methodologies for constructing the strained oxetane ring.[8]

synthesis_workflow start 1-(3-Fluorophenyl)ethan-1-one step1 Step 1: Epoxidation start->step1 intermediate1 2-(3-Fluorophenyl)-2-methyloxirane step1->intermediate1 step2 Step 2: Ring Opening & Cyanation (e.g., TMSCN, ZnI2) intermediate1->step2 intermediate2 3-Hydroxy-3-(3-fluorophenyl)butanenitrile step2->intermediate2 step3 Step 3: Hydroxyl Protection (e.g., TBDMSCl, Imidazole) intermediate2->step3 intermediate3 Protected Nitrile step3->intermediate3 step4 Step 4: Nitrile Reduction (e.g., LiAlH4) intermediate3->step4 intermediate4 Protected Amino Alcohol step4->intermediate4 step5 Step 5: Intramolecular Cyclization (e.g., 1. TsCl, Py; 2. NaH) intermediate4->step5 intermediate5 Protected 3-Amino-3-aryl-oxetane step5->intermediate5 step6 Step 6: Deprotection & Salt Formation (e.g., TBAF, then HCl in Ether) intermediate5->step6 end 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride step6->end

Caption: Plausible multi-step synthesis workflow.

Causality Behind the Synthetic Design:
  • Epoxidation: Starting with a ketone, epoxidation is a standard method to install a reactive three-membered ring, setting the stage for nucleophilic attack.

  • Ring Opening & Cyanation: The epoxide is opened with a cyanide source. This regioselective step introduces the nitrile group, which will ultimately become the amine, and the hydroxyl group, which will form the oxetane ether.

  • Protection: The free hydroxyl group is protected (e.g., as a silyl ether) to prevent it from interfering with the subsequent reduction step. This is a critical chemoselectivity control measure.

  • Reduction: The nitrile is reduced to a primary amine. Powerful reducing agents like LiAlH₄ are typically required for this transformation.

  • Intramolecular Cyclization (Williamson Ether Synthesis): This is the key ring-forming step. The primary alcohol (formed from the original hydroxyl group after deprotection, or by activating the primary alcohol from the reduction and displacing a leaving group on the other end) is converted to a good leaving group (e.g., a tosylate). An internal base then facilitates an intramolecular Sₙ2 reaction to close the four-membered ring. This is a kinetically challenging but feasible cyclization.[8]

  • Deprotection & Salt Formation: Any remaining protecting groups are removed, and the final product is isolated as the hydrochloride salt by treatment with HCl to ensure stability and ease of handling.

Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of the material is critical. A multi-pronged analytical approach is required.

analytical_workflow cluster_workflow Analytical Quality Control start Batch of 3-(3-Fluorophenyl)oxetan-3-amine HCl hplc Purity Assessment (RP-HPLC-UV) start->hplc purity_check Purity ≥ 97%? hplc->purity_check lcms Identity Confirmation (LC-MS) mw_check Correct M+H ion? lcms->mw_check nmr Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) structure_check Structure Confirmed? nmr->structure_check purity_check->lcms Yes fail Reject Batch purity_check->fail No mw_check->nmr Yes mw_check->fail No pass Release for Use structure_check->pass Yes structure_check->fail No

Caption: Standard quality control workflow for characterization.

Protocol: Purity Assessment by Reverse-Phase HPLC
  • Objective: To determine the purity of the compound by separating it from potential impurities.

  • Methodology:

    • System: High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 210 nm.

    • Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water:acetonitrile mixture.

  • Rationale: The C18 column provides excellent separation for moderately polar aromatic compounds. The acidic mobile phase ensures the amine remains protonated and well-behaved on the column. UV detection is ideal due to the presence of the chromophoric phenyl ring.[6][9]

Protocol: Identity and Structural Confirmation by LC-MS and NMR
  • LC-MS:

    • Objective: To confirm the molecular weight of the compound.

    • Methodology: Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF). The HPLC method can be similar to the one above. In positive ion mode, the expected [M+H]⁺ ion for the free base (C₉H₁₀FNO) would be observed at m/z 168.08.

  • NMR Spectroscopy:

    • Objective: To provide unambiguous structural confirmation.

    • Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), and distinct signals for the two non-equivalent CH₂ groups of the oxetane ring.

    • ¹³C NMR: Expect to see the correct number of carbon signals, including the C-F carbon which will appear as a large doublet due to one-bond coupling.[10]

    • ¹⁹F NMR: This is a crucial experiment. A single resonance for the fluorine atom on the phenyl ring confirms its presence and can provide information about its electronic environment.[11][12]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogues like 3-(3-chloro-2-fluorophenyl)oxetan-3-amine hydrochloride provide a strong basis for hazard assessment.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P501
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352, P332+P313
Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312
Handling and Storage Protocol:
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles or a face shield.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

  • First Aid:

    • Skin Contact: Immediately wash with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Call a poison control center or doctor.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its constituent parts—a stable yet functional oxetane ring, a metabolically blocked fluorophenyl group, and a versatile primary amine handle—make it an enabling tool for medicinal chemists. By understanding its fundamental properties, plausible synthesis, and required analytical and safety protocols, researchers can confidently and effectively incorporate this building block into their drug discovery campaigns to create next-generation therapeutics.

References

  • This compound. Google Shopping.
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  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • This compound (C9H10FNO). PubChemLite. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • 3-(4-fluorophenyl)oxetan-3-amine hydrochloride, min 97%, 500 mg. HDH Chemicals. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage. [Link]

  • Base strengths of amine-amine hydrochloride systems in toluene. ACS Publications. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. [Link]

  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. PubMed. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

Sources

An In-depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1332839-77-6

Abstract: This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides a representative synthetic protocol with mechanistic insights, outlines robust analytical characterization methods, and discusses its strategic application in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile oxetane derivative.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain (approximately 106 kJ/mol) and the presence of an oxygen atom confer unique physicochemical properties that are highly advantageous for drug design.[2] The oxetane moiety can act as a hydrogen bond acceptor and its compact, three-dimensional structure can serve as a non-classical bioisostere for commonly used functional groups like carbonyls or gem-dimethyl groups.[3] This substitution can lead to significant improvements in a molecule's aqueous solubility, metabolic stability, and lipophilicity, while also influencing its conformational rigidity to enhance binding to biological targets.[2]

The subject of this guide, this compound, combines the benefits of the oxetane core with two other critical elements in modern drug design: a primary amine and a fluorinated aromatic ring. The primary amine provides a key site for further chemical modification and can act as a crucial hydrogen bond donor or a protonatable group for salt formation, enhancing bioavailability. The 3-fluorophenyl group is a widely employed substituent in medicinal chemistry, known to modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4] This strategic combination of functionalities makes this compound a valuable and versatile building block for the synthesis of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use in research and development.

Physicochemical Data
PropertyValueSource(s)
CAS Number 1332839-77-6[5][6]
Molecular Formula C₉H₁₁ClFNO[6]
Molecular Weight 203.64 g/mol [6]
Appearance White to off-white solidGeneral supplier data
Purity Typically ≥97%[5][6]
SMILES Cl.NC1(C2=CC(F)=CC=C2)COC1[7]
InChI Key WODQIDHAUGQGDP-UHFFFAOYSA-NGeneral supplier data
Predicted XlogP 0.4[8]
Storage Store at 2-8°C under an inert atmosphereGeneral supplier data
Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

  • Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338

Note: This safety information is based on data for similar compounds and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

G Start Oxetan-3-one Step1 Step 1: Nucleophilic Addition Reagents: 3-Fluorophenylmagnesium bromide in THF Start->Step1 Intermediate1 Intermediate A: 3-(3-Fluorophenyl)oxetan-3-ol Step1->Intermediate1 Step2 Step 2: Azidation Reagents: Diphenylphosphoryl azide (DPPA), DBU Intermediate1->Step2 Intermediate2 Intermediate B: 3-Azido-3-(3-fluorophenyl)oxetane Step2->Intermediate2 Step3 Step 3: Reduction Reagents: H2, Pd/C in Methanol Intermediate2->Step3 Intermediate3 Free Base: 3-(3-Fluorophenyl)oxetan-3-amine Step3->Intermediate3 Step4 Step 4: Salt Formation Reagents: HCl in Dioxane Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Fluorophenyl)oxetan-3-ol (Intermediate A)

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 3-fluorophenylmagnesium bromide (1.1 eq) in THF dropwise, maintaining the temperature below 5 °C.

    • Rationale: This is a standard Grignard reaction. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one. The use of anhydrous THF and an inert atmosphere is critical to prevent quenching of the Grignard reagent by moisture or oxygen. The low temperature helps to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(3-fluorophenyl)oxetan-3-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Azido-3-(3-fluorophenyl)oxetane (Intermediate B)

  • To a solution of 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) followed by diphenylphosphoryl azide (DPPA) (1.2 eq) at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Rationale: This step converts the tertiary alcohol into an azide. DBU acts as a non-nucleophilic base to deprotonate the alcohol, and DPPA serves as the azide source. This reaction likely proceeds through an Sɴ2-type mechanism.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure azide intermediate.

Step 3: Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine (Free Base)

  • Dissolve 3-azido-3-(3-fluorophenyl)oxetane (1.0 eq) in methanol.

  • Add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. The palladium catalyst facilitates the addition of hydrogen across the azide functional group, leading to the liberation of nitrogen gas and the formation of the desired amine.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base amine.

Step 4: Formation of this compound

  • Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (HCl) in dioxane (1.1 eq) with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

    • Rationale: The final step is a simple acid-base reaction to form the hydrochloride salt. The salt form is often preferred for its increased stability, crystallinity, and solubility in aqueous media compared to the free base.

Analytical Characterization

A comprehensive analytical workflow is necessary to confirm the identity, purity, and structure of the synthesized compound.

G Start Final Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (LC-MS or HRMS) Start->MS HPLC HPLC Analysis Start->HPLC FTIR FTIR Spectroscopy Start->FTIR End Structural Confirmation & Purity Assessment NMR->End MS->End HPLC->End FTIR->End

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data
  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group (typically in the range of δ 7.0-7.6 ppm), with coupling patterns influenced by the fluorine atom. The four methylene protons of the oxetane ring should appear as two distinct sets of signals, likely as doublets or multiplets, in the upfield region (δ 4.5-5.0 ppm). The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration-dependent.[9]

  • ¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary carbon of the oxetane ring attached to the amine and the phenyl group will be observed, along with the two methylene carbons of the oxetane ring.

  • ¹⁹F NMR (Fluorine NMR): A single resonance corresponding to the fluorine atom on the phenyl ring is expected.

  • Mass Spectrometry (MS): For the free base, the expected [M+H]⁺ ion would be at m/z 168.08.[8] High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few parts per million.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase is essential to determine the purity of the final compound, which should typically be >97%.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum should show characteristic absorption bands for the N-H stretching of the ammonium salt (broad band around 3000-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O-C stretching of the oxetane ring, and C-F stretching.[9]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the strategic combination of its structural features.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to generate large libraries of compounds for high-throughput screening. This allows for the rapid exploration of the chemical space around the 3-phenyloxetane core.

  • Improving Physicochemical Properties: As previously mentioned, the incorporation of the oxetane moiety can enhance the drug-like properties of a lead compound. Replacing a gem-dimethyl or carbonyl group with the 3-(3-fluorophenyl)oxetan-3-amine scaffold can improve solubility and metabolic stability, critical parameters in optimizing a drug candidate.[2]

  • Modulation of Biological Activity: The rigid, three-dimensional structure of the oxetane ring can orient the 3-fluorophenyl group and other substituents in a specific vector in space, which can be crucial for precise interactions with the binding pocket of a biological target, such as an enzyme or a receptor. The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, further enhancing binding affinity.[4]

While specific examples of marketed drugs containing this exact fragment are not publicly disclosed, the structural motif is highly relevant to contemporary drug discovery programs, particularly in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of physicochemical properties is paramount for success.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its synthesis, while requiring careful execution, is based on established and reliable chemical transformations. The unique combination of a strained oxetane ring, a reactive primary amine, and a metabolically robust fluorinated phenyl group provides medicinal chemists with a powerful tool to design and synthesize novel compounds with improved pharmacological profiles. This guide provides the foundational knowledge required for the effective utilization of this compound in research and development endeavors.

References

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

  • Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy. RSC Publishing. Available at: [Link]

  • This compound (C9H10FNO). PubChemLite. Available at: [Link]

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3-(3-Fluorophenyl)oxetan-3-amine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Core Scaffold for Modern Medicinal Chemistry

Executive Summary

The this compound scaffold has emerged as a pivotal building block in contemporary drug discovery. Its unique three-dimensional structure, combining the strained oxetane ring with a fluorinated aromatic moiety, offers medicinal chemists a powerful tool to overcome prevalent challenges in drug design, such as poor solubility, metabolic instability, and low ligand efficiency. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and strategic applications. We delve into its role as a versatile bioisostere for common pharmacophores like benzamides and gem-dimethyl groups, detailing how its incorporation can favorably modulate key drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced scaffold in their therapeutic programs.

The Strategic Value of the 3-Aryl-3-amino-oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry for its ability to impart favorable physicochemical properties.[1][2] Unlike traditional, often flat aromatic structures, the oxetane motif introduces a distinct three-dimensional character into molecules.[3][4] When substituted at the 3-position with both an amine and an aryl group, as in 3-(3-fluorophenyl)oxetan-3-amine, the resulting scaffold offers a unique combination of features:

  • Improved Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability and formulation.[5]

  • Metabolic Stability: The 3,3-disubstituted oxetane core is chemically robust and can act as a "metabolic shield."[5][6] By replacing metabolically vulnerable groups, such as gem-dimethyl or isopropyl moieties, the oxetane can block common sites of enzymatic oxidation by Cytochrome P450 enzymes.[5][7]

  • Bioisosterism and Structural Mimicry: The aryl-amino-oxetane structure serves as an excellent bioisostere for benzamides, a pharmacophore present in over 100 approved drugs.[3][4] It mimics the hydrogen bonding and polarity of the amide bond while offering a more rigid, three-dimensional conformation, which can lead to improved target engagement and selectivity.[3][6]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the pKa of a proximal amine, which is beneficial for optimizing a compound's ionization state at physiological pH and improving cell permeability.[5]

The inclusion of a fluorine atom on the phenyl ring further enhances the compound's utility by modulating its electronic properties and potentially improving its binding interactions with target proteins through favorable electrostatic or hydrophobic interactions.[8]

Chemical Structure and Physicochemical Properties

This compound is a salt, which enhances its stability and solubility in aqueous media for research and formulation purposes.[8] Its core structure consists of a central oxetane ring quaternized at the C3 position with both a 3-fluorophenyl group and a primary amine.

PropertyValueSource(s)
CAS Number 1332839-77-6[9][10]
Molecular Formula C₉H₁₁ClFNO[8][10]
Molecular Weight 203.64 g/mol [8]
Canonical SMILES C1C(CO1)(C2=CC(=CC=C2)F)N.Cl[11]
InChI Key PSDJGNPRMMIFOB-UHFFFAOYSA-N[11]
Appearance White to off-white solid (typical)N/A
Purity Typically ≥97%[9]
Storage Conditions Store at 2-8°C under an inert atmosphereVendor Data
Predicted XlogP 0.4[11]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. The general strategy involves the initial construction of a suitable oxetane precursor followed by the introduction of the aryl and amine functionalities.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic pathway begins with the target hydrochloride salt, tracing back to the free amine. The key 3-aryl-3-amino-oxetane core can be constructed through several approaches. A common and effective method involves the addition of an organometallic reagent (e.g., a Grignard reagent derived from 1-bromo-3-fluorobenzene) to an oxetan-3-imine or a protected equivalent. The imine itself is typically derived from oxetan-3-one.

G Target 3-(3-Fluorophenyl)oxetan-3-amine HCl Freebase 3-(3-Fluorophenyl)oxetan-3-amine Target->Freebase Neutralization Imine_Add Addition to Oxetane Imine Intermediate Freebase->Imine_Add Deprotection Imine Oxetan-3-sulfinimine Imine_Add->Imine Nucleophilic Addition Organometallic 3-Fluorophenyl Grignard Reagent Imine_Add->Organometallic Oxetanone Oxetan-3-one Imine->Oxetanone Condensation Grignard_Precursor 1-Bromo-3-fluorobenzene Organometallic->Grignard_Precursor Mg activation

Caption: Retrosynthetic analysis for 3-(3-Fluorophenyl)oxetan-3-amine HCl.

Representative Experimental Protocol

The following protocol is a representative synthesis adapted from established methods for preparing structurally similar 3-substituted oxetane amines.[12][13]

Step 1: Synthesis of 3-(3-Fluorophenyl)-N-(tert-butylsulfinyl)oxetan-3-amine

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-[(tert-butylsulfinyl)imino]oxetane (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare the Grignard reagent by adding 1-bromo-3-fluorobenzene (1.2 eq) to magnesium turnings in anhydrous THF.

  • Slowly add the prepared 3-fluorophenylmagnesium bromide solution to the cooled oxetane imine solution dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the sulfinamide intermediate.

Step 2: Deprotection and Salt Formation to Yield this compound

  • Dissolve the purified sulfinamide intermediate from Step 1 in methanol (0.3 M).

  • Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 2.5 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour, during which a precipitate may form.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by vacuum filtration.

  • Wash the solid with additional diethyl ether and dry under high vacuum to afford this compound as a solid.

Applications in Medicinal Chemistry and Drug Design

The primary value of this compound is as a sophisticated building block for library synthesis and lead optimization campaigns.[7]

Role as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to improve a compound's properties while retaining its biological activity. The aryl-amino-oxetane core is a validated bioisostere for two highly prevalent chemical motifs.

  • Benzamide Isostere: This scaffold effectively mimics the geometry and hydrogen-bonding capabilities of a benzamide. However, it is significantly more stable towards enzymatic hydrolysis by proteases and amidases. Its rigid, sp³-rich structure offers a fixed vector for the aryl group, which can improve binding affinity and selectivity by reducing the entropic penalty of binding.[3][4]

  • gem-Dimethyl and Carbonyl Isostere: The oxetane ring itself is a well-established replacement for the gem-dimethyl group, often used to block metabolic oxidation. The oxetane achieves this without the significant increase in lipophilicity associated with the gem-dimethyl group, leading to better overall physicochemical profiles.[5][6]

Caption: Bioisosteric relationship between a benzamide and an amino-oxetane.

Impact on Physicochemical Properties

The introduction of the 3-aryl-3-amino-oxetane moiety has predictable and beneficial effects on key drug-like properties:

Property AffectedImpact of IncorporationRationaleSource(s)
Aqueous Solubility Increased The polar ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice and improving solvation.[3][5]
Lipophilicity (LogD) Maintained or Decreased Replaces lipophilic groups (e.g., gem-dimethyl) with a more polar, yet compact, motif.[3]
Metabolic Stability Increased The C3 position is sterically hindered and the ring is chemically robust, blocking oxidative metabolism.[5][6]
Amine pKa Decreased The inductive effect of the electronegative oxygen atom reduces the basicity of the C3-amine.[5]
Molecular Shape Increased Three-Dimensionality Moves away from flat, aromatic systems, allowing for better exploration of protein binding pockets.[3][4]

Quality Control and Analytical Methodology

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. While specific spectral data is proprietary to manufacturers, the following protocols describe the standard methods used for quality control.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 220 nm.

  • Expected Result: A major peak corresponding to the product with purity typically >97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.6 ppm) characteristic of a 1,3-disubstituted benzene ring, and distinct signals for the diastereotopic methylene protons of the oxetane ring (typically between 4.5-5.0 ppm). The amine protons may be broad or exchange with the solvent.

  • ¹³C NMR: Will show the expected number of carbon signals, including those of the fluorinated aromatic ring (with characteristic C-F coupling) and the sp³ carbons of the oxetane ring, including the quaternary C3 carbon.

  • ¹⁹F NMR: A single signal corresponding to the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the free base.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₉H₁₀FNO, the predicted monoisotopic mass of the free base is 167.07, so the expected m/z would be approximately 168.08.[11]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with appropriate precautions.

  • Hazard Classification: Potential for acute oral toxicity, skin irritation, and serious eye irritation.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).

Conclusion

This compound is more than a simple chemical reagent; it is a strategic design element for modern medicinal chemistry. Its unique confluence of properties—enhanced solubility, metabolic stability, and three-dimensional topology—directly addresses many of the liabilities that plague traditional drug candidates. By serving as a robust bioisostere for benzamides and other common motifs, it provides a validated pathway to improve pharmacokinetic profiles and accelerate the progression of novel therapeutics from discovery to development. As the demand for drug candidates with superior physicochemical properties continues to grow, the strategic deployment of scaffolds like this will remain a cornerstone of successful drug design.

References

  • Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. (2025). ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. (n.d.). MDPI. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. Available at: [Link]

  • This compound. (n.d.). PubChemLite. Available at: [Link]

  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. (2025). ACS Fall 2025 Abstracts. Available at: [Link]

  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. (2022). Morressier. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). ACS Publications. Available at: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (n.d.). ResearchGate. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride. (2022). Google Patents.

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The Enigmatic Mechanism of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride: A Theoretical Exploration and Guide for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the hypothetical mechanism of action of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a compound of interest in contemporary medicinal chemistry. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of pharmacology and structure-activity relationships (SAR) drawn from closely related chemical entities. We posit that this compound functions as a monoamine reuptake inhibitor, targeting the serotonin, norepinephrine, and dopamine transporters. This guide provides a comprehensive theoretical framework for its action, detailed experimental protocols to validate this hypothesis, and a forward-looking perspective on its potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel psychoactive compounds.

Introduction: The Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can confer improvements in physicochemical properties such as solubility and metabolic stability. The specific compound, this compound, combines this privileged oxetane motif with a fluorinated phenyl ring and a primary amine, structural features commonly associated with activity at biogenic amine targets. The fluorine substitution, in particular, is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability[1][2][3].

While direct pharmacological studies on this compound are not publicly available, its structural similarity to known monoamine reuptake inhibitors (MRIs) provides a strong foundation for a hypothetical mechanism of action[4][5][6][7]. MRIs are a cornerstone of treatment for a multitude of neuropsychiatric disorders, underscoring the potential significance of novel compounds in this class[6][7][8].

A Postulated Mechanism: Inhibition of Monoamine Transporters

We hypothesize that this compound acts as a competitive inhibitor of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration and prolonged residence time of monoamines in the synapse, enhancing neurotransmission.

The core structural components of this compound support this hypothesis:

  • The Primary Amine: This positively charged group at physiological pH is a critical pharmacophore for interaction with the orthosteric binding sites of monoamine transporters.

  • The Phenyl Ring: This aromatic moiety likely engages in hydrophobic and van der Waals interactions within the transporter binding pocket.

  • The 3-Fluoro Substituent: The electronegativity and size of the fluorine atom can influence the electronic properties of the phenyl ring and its interactions with the transporter, potentially enhancing binding affinity and selectivity.

Visualizing the Proposed Interaction

cluster_transporter Monoamine Transporter (SERT/NET/DAT) binding_site Orthosteric Binding Site extracellular_gate Extracellular Gate binding_site->extracellular_gate Conformational Change (Inhibited) intracellular_gate Intracellular Gate compound 3-(3-Fluorophenyl)oxetan-3-amine HCl compound->binding_site Competitive Binding monoamine Monoamine (Serotonin/Norepinephrine/Dopamine) monoamine->binding_site Normal Binding

Figure 1: Hypothetical competitive binding of this compound to a monoamine transporter.

Downstream Signaling Cascades: The Ripple Effect of Reuptake Inhibition

By increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine, this compound would be expected to modulate a wide array of downstream signaling pathways. The specific effects would depend on the relative potency of the compound for each transporter and the brain region being examined.

  • Serotonergic System: Enhanced activation of postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A) could lead to the modulation of mood, anxiety, and cognition.

  • Noradrenergic System: Increased norepinephrine levels would stimulate adrenergic receptors, influencing alertness, focus, and the "fight-or-flight" response.

  • Dopaminergic System: Potentiation of dopamine signaling, particularly in the mesolimbic and mesocortical pathways, would likely impact reward, motivation, and executive function.

Illustrative Signaling Pathway

cluster_synapse Synapse presynaptic Presynaptic Neuron monoamine Monoamine presynaptic->monoamine Release postsynaptic Postsynaptic Neuron signaling Downstream Signaling postsynaptic->signaling transporter Monoamine Transporter compound 3-(3-Fluorophenyl)oxetan-3-amine HCl compound->transporter Inhibition monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding receptor->postsynaptic

Sources

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust and plausible synthetic pathway with mechanistic insights, discusses its strategic application in drug discovery, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced molecular scaffolds to construct novel therapeutic agents.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of contemporary drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. This compound (Figure 1) has emerged as a compound of significant interest due to the convergence of two powerful structural motifs: the oxetane ring and a fluorinated phenyl group.

  • The Oxetane Moiety: The four-membered oxetane ring is not merely a linker but a functional "magic fragment." It serves as a highly desirable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its introduction into a molecule can profoundly and beneficially alter physicochemical properties. The inherent polarity of the ether oxygen can improve aqueous solubility and reduce lipophilicity, while the strained ring system often imparts metabolic stability by resisting enzymatic degradation.

  • The 3-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a time-tested strategy to modulate electronic properties, pKa, membrane permeability, and binding affinity. The fluorine atom on the meta-position of the phenyl ring acts as a weak hydrogen bond acceptor and can block potential sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a parent molecule.

This guide provides an in-depth analysis of this valuable chemical entity, offering both foundational data and field-proven insights into its synthesis and application.

Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and characteristics of this compound are summarized in Table 1. The compound is typically supplied as a solid with high purity, requiring refrigerated storage to ensure long-term stability[1].

PropertyValueSource
Molecular Formula C₉H₁₁ClFNO[2][3]
Molecular Weight 203.64 g/mol
CAS Number 1332839-77-6[1][2]
Appearance Solid
Purity ≥97%[2]
IUPAC Name This compound
InChI Key WODQIDHAUGQGDP-UHFFFAOYSA-N
SMILES Cl.NC1(C2=CC(F)=CC=C2)COC1[2]
Storage 2-8°C, Refrigerator[1]

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a logical and efficient pathway can be constructed from commercially available starting materials based on established principles of organic chemistry. The following proposed synthesis is designed for high yield and scalability, incorporating self-validating checkpoints.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the complex target molecule into readily accessible precursors. The primary amine can be derived from a nitrile, which can be installed via the opening of an epoxide. This key epoxide intermediate arises from the corresponding alkene, itself formed through a Wittig reaction on 3-fluorobenzaldehyde. This strategic breakdown is illustrated below.

G target 3-(3-Fluorophenyl)oxetan-3-amine HCl amine 3-(3-Fluorophenyl)oxetan-3-amine target->amine Salt Formation (HCl) nitrile 3-(3-Fluorophenyl)oxetane-3-carbonitrile amine->nitrile Nitrile Reduction (e.g., LiAlH4) epoxide 2-(3-Fluorophenyl)-2-vinyloxirane nitrile->epoxide Epoxide Opening & Cyclization (e.g., KCN, base) alkene 1-Fluoro-3-(1-methyleneallyl)benzene epoxide->alkene Epoxidation (e.g., m-CPBA) aldehyde 3-Fluorobenzaldehyde alkene->aldehyde Wittig Reaction

Caption: Retrosynthetic pathway for the target compound.

Proposed Forward Synthesis Protocol

This protocol details a robust, multi-step synthesis. Each stage includes causality for the chosen reagents and conditions, representing a self-validating system where successful completion of one step is a prerequisite for the next.

Step 1: Synthesis of 1-(3-Fluorophenyl)prop-2-en-1-ol

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings and dry diethyl ether.

  • Grignard Formation: Add vinyl bromide dropwise to initiate the formation of vinylmagnesium bromide. The reaction is exothermic and should be controlled with an ice bath.

  • Aldehyde Addition: Once the Grignard reagent is formed, cool the mixture to 0°C and add a solution of 3-fluorobenzaldehyde in dry diethyl ether dropwise.

  • Quench & Workup: After completion (monitored by TLC), slowly quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: The crude product is purified by column chromatography. The structure is confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.

Step 2: Epoxidation to form 2-(3-Fluorophenyl)-2-vinyloxirane

  • Reaction: Dissolve the allylic alcohol from Step 1 in dichloromethane (DCM). Cool the solution to 0°C.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature at 0°C.

  • Monitoring & Workup: Monitor the reaction by TLC until the starting material is consumed. Quench the reaction with aqueous sodium thiosulfate, followed by a wash with saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer and concentrate. The resulting epoxide is often used directly in the next step but can be purified by chromatography if necessary.

Step 3: Synthesis of 3-(3-Fluorophenyl)oxetane-3-carbonitrile

  • Ring Opening: Dissolve the epoxide from Step 2 in a suitable solvent like DMSO. Add potassium cyanide.

  • Cyclization: Heat the reaction mixture. The cyanide anion opens the epoxide, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis-type reaction to form the oxetane ring.

  • Workup & Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The nitrile is purified by column chromatography.

  • Validation: Successful formation of the strained oxetane ring can be confirmed by the characteristic shifts in the ¹H and ¹³C NMR spectra.

Step 4: Reduction to 3-(3-Fluorophenyl)oxetan-3-amine

  • Setup: To a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0°C, add a solution of the nitrile from Step 3 in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Quench: Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the crude amine, which is purified by chromatography.

Step 5: Hydrochloride Salt Formation

  • Protonation: Dissolve the purified amine from Step 4 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.

  • Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Synthesis Workflow Diagram

G cluster_0 Synthesis Workflow A 3-Fluorobenzaldehyde B 1-(3-Fluorophenyl)prop-2-en-1-ol A->B 1. VinylMgBr 2. H₂O C 2-(3-Fluorophenyl)-2-vinyloxirane B->C m-CPBA D 3-(3-Fluorophenyl)oxetane-3-carbonitrile C->D KCN, heat E 3-(3-Fluorophenyl)oxetan-3-amine D->E LiAlH₄ F Target Hydrochloride Salt E->F HCl/Ether

Caption: Forward synthesis workflow for the target compound.

Applications in Drug Discovery

The title compound is not an end-product but a versatile building block. Its primary amine handle allows for a wide range of subsequent chemical modifications, such as amide bond formation, reductive amination, or sulfonylation, to build more complex molecules.

  • Scaffold Decoration: It can be readily coupled with carboxylic acids, sulfonyl chlorides, or aldehydes to explore the chemical space around a target protein.

  • Improved Pharmacokinetics: The oxetane ring is a proven tool for improving solubility and metabolic stability. Replacing a metabolically labile group (like an isopropyl group) with the 3-amino-3-phenyloxetane scaffold can lead to dramatic improvements in a drug candidate's half-life and oral bioavailability.

  • Modulation of Potency: The 3-fluorophenyl group can engage in specific interactions within a protein's binding pocket, potentially increasing potency. Its electron-withdrawing nature also modulates the pKa of the amine, which can be critical for optimizing target engagement and cell permeability.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • GHS Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark).

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.

    • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

    • Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C)[1].

Conclusion

This compound is a high-value chemical tool for the modern medicinal chemist. Its unique combination of a metabolically robust, solubility-enhancing oxetane core and a pharmacokinetically-tuned fluorophenyl group makes it an attractive starting point for the synthesis of next-generation therapeutics. The robust synthetic pathway and clear physicochemical profile detailed in this guide provide researchers with the necessary information to confidently incorporate this powerful building block into their discovery programs.

References

  • PubChemLite. This compound (C9H10FNO). [Link]

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An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane motif, a four-membered saturated heterocycle, has emerged as a valuable structural component in modern drug discovery. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and lipophilicity, make it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1] The introduction of an oxetane ring can significantly enhance the pharmacological profile of a drug candidate. 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, in particular, represents a class of compounds with potential applications in neuroscience and other therapeutic areas due to the combination of the pharmacologically relevant 3-fluorophenyl group and the beneficial properties of the amino-oxetane core.

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of this compound. The presented route is designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a few key disconnections. The final hydrochloride salt can be readily formed from the free amine. The crucial bond formations are the C-N bond at the 3-position of the oxetane ring and the construction of the oxetane ring itself.

G Target 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride Free_Amine 3-(3-Fluorophenyl)oxetan-3-amine Target->Free_Amine HCl addition Hydroxy_Intermediate 3-(3-Fluorophenyl)oxetan-3-ol Free_Amine->Hydroxy_Intermediate Amination Strategy (e.g., Ritter Reaction or Defluorosulfonylative Coupling) Starting_Materials 1-Bromo-3-fluorobenzene + Epichlorohydrin derivative Hydroxy_Intermediate->Starting_Materials Grignard Reaction & Intramolecular Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Based on current literature and robust synthetic methodologies, a convergent strategy is proposed. This involves the initial construction of a key intermediate, 3-(3-fluorophenyl)oxetan-3-ol, followed by the introduction of the amine functionality. This approach allows for flexibility and the potential to generate analogues by modifying the amination step.

Part 1: Synthesis of the Key Intermediate: 3-(3-Fluorophenyl)oxetan-3-ol

The synthesis of 3-aryl-3-hydroxyoxetanes is a critical first step. A reliable method involves the reaction of a Grignard reagent with a suitable epoxide, followed by an intramolecular cyclization.

Step 1.1: Grignard Reagent Formation

The Grignard reagent, 3-fluorophenylmagnesium bromide, is prepared from 1-bromo-3-fluorobenzene and magnesium turnings in an anhydrous ethereal solvent.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

  • The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 1.2: Reaction with Epichlorohydrin and In Situ Cyclization

The Grignard reagent is then reacted with epichlorohydrin. The initial nucleophilic attack of the Grignard reagent opens the epoxide ring. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis to form the oxetane ring.

Experimental Protocol:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of epichlorohydrin (1.1 eq) in anhydrous THF to the Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(3-fluorophenyl)oxetan-3-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.

  • Iodine Crystal: The iodine acts as an initiator by reacting with the magnesium surface to remove the passivating oxide layer.

  • Slow Addition of Epichlorohydrin: This is to control the exothermicity of the reaction and to minimize side reactions.

  • In Situ Cyclization: The intramolecular cyclization to form the oxetane ring is favored due to the formation of a thermodynamically stable four-membered ring.

Part 2: Introduction of the Amine Functionality

With the key 3-(3-fluorophenyl)oxetan-3-ol intermediate in hand, the next critical step is the introduction of the amine group at the 3-position. Two robust and modern methods are presented here: the Ritter reaction and a defluorosulfonylative coupling.

Method A: The Ritter Reaction Pathway

The Ritter reaction is a classic and effective method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[2][3]

G Hydroxy_Intermediate 3-(3-Fluorophenyl)oxetan-3-ol Carbocation Oxetanyl Carbocation Hydroxy_Intermediate->Carbocation H+ Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + CH3CN Amide N-acetyl-3-(3-fluorophenyl)oxetan-3-amine Nitrilium_Ion->Amide H2O Amine 3-(3-Fluorophenyl)oxetan-3-amine Amide->Amine Hydrolysis

Caption: The Ritter Reaction Mechanism.

Step 2.1 (Method A): Ritter Reaction

Experimental Protocol:

  • Dissolve 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-(3-fluorophenyl)oxetan-3-yl)acetamide.

Step 2.2 (Method A): Amide Hydrolysis

Experimental Protocol:

  • To a solution of N-(3-(3-fluorophenyl)oxetan-3-yl)acetamide (1.0 eq) in ethanol, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and stir for 12-18 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a 2 M aqueous solution of sodium hydroxide to a pH of >12.

  • Extract the free amine with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.

Method B: Defluorosulfonylative Coupling

A more recent and highly efficient method for the synthesis of 3-aryl-3-aminooxetanes involves a defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines.[4][5] This method offers a direct route to the desired amine.

Step 2.1 (Method B): Synthesis of 3-(3-Fluorophenyl)oxetane-3-sulfonyl fluoride

Experimental Protocol:

  • Dissolve 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq) in an appropriate aprotic solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Add a suitable base, such as triethylamine (1.5 eq).

  • Slowly add sulfuryl fluoride (SO₂F₂) gas or a solution of a sulfonyl fluoride precursor.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. Purify by column chromatography if necessary.

Step 2.2 (Method B): Defluorosulfonylative Coupling with Ammonia

Experimental Protocol:

  • Dissolve the 3-(3-fluorophenyl)oxetane-3-sulfonyl fluoride (1.0 eq) in a suitable solvent like 1,4-dioxane.

  • Add a solution of ammonia in dioxane or bubble ammonia gas through the solution.

  • Heat the reaction mixture in a sealed tube to the required temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the reaction, and perform an appropriate workup to isolate the free amine.

Part 3: Final Salt Formation

The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the amine product.

Experimental Protocol:

  • Dissolve the purified 3-(3-fluorophenyl)oxetan-3-amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
3-(3-Fluorophenyl)oxetan-3-olC₉H₉FO₂168.17¹H NMR, ¹³C NMR, MS
N-(3-(3-Fluorophenyl)oxetan-3-yl)acetamideC₁₁H₁₂FNO₂225.22¹H NMR, ¹³C NMR, MS
3-(3-Fluorophenyl)oxetan-3-amineC₉H₁₀FNO167.18¹H NMR, ¹³C NMR, MS
This compoundC₉H₁₁ClFNO203.64Melting point, ¹H NMR, ¹³C NMR, Elemental Analysis

Conclusion

The synthesis of this compound can be achieved through a robust and logical synthetic sequence. The key to a successful synthesis lies in the efficient construction of the 3-aryl-3-hydroxyoxetane intermediate, followed by the strategic introduction of the amine functionality. While the classic Ritter reaction provides a reliable route, modern methodologies such as defluorosulfonylative coupling offer a more direct and potentially higher-yielding alternative. This guide provides the necessary framework and detailed considerations for researchers to successfully synthesize this and related amino-oxetane compounds, which hold significant promise in the field of medicinal chemistry.

References

  • Bull, J. A., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry, 14(6), 711-719. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(6), 376-380. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Bull, J. A. (2022). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Thieme. [Link]

  • Burés, J. (2018). A Practical Guide to the Ritter Reaction. Organic Process Research & Development, 22(11), 1570-1578. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Baran, P. S. (2013). Classics in Total Synthesis III. Wiley-VCH. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

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The Emergence of a Key Building Block: A Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of its Discovery, Synthesis, and Strategic Importance in Modern Drug Development

Introduction: The Strategic Value of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists to imbue drug candidates with desirable properties. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of polarity, metabolic stability, and three-dimensional character.[1][2] The incorporation of an oxetane motif can profoundly influence a molecule's aqueous solubility, lipophilicity, and the basicity of nearby functional groups, offering a strategic advantage in the design of novel therapeutics.[1][2] This guide delves into the discovery and history of a particularly valuable building block: 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride.

The Genesis of a Scaffold: Discovery and Historical Context

The precise "discovery" of this compound is not attributable to a single serendipitous moment but rather to the systematic evolution of synthetic methodologies and a growing appreciation for the utility of 3-substituted oxetanes in drug design. The development of practical and scalable syntheses for 3-amino-3-aryloxetanes was a critical inflection point, enabling their broader application in medicinal chemistry programs.

The rationale for the synthesis of this specific compound stems from several key principles in drug design:

  • The 3-Amino-oxetane Moiety: This core structure serves as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups.[1] Its introduction can improve metabolic stability by blocking sites of oxidative metabolism and enhance aqueous solubility due to the polar nature of the ether oxygen.

  • The 3-Fluorophenyl Group: The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, influence binding interactions with biological targets, and block metabolic oxidation at the substituted position, thereby improving the pharmacokinetic profile of a drug candidate. The meta-position of the fluorine atom is often explored to fine-tune these electronic and steric effects.

  • The Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the aqueous solubility and stability of the parent amine, facilitating its handling, formulation, and bioavailability in preclinical and clinical development.

While a singular "eureka" moment for this compound is not documented in publicly available literature, its emergence can be traced through the patent literature, where it appears as a key intermediate in the synthesis of various therapeutic agents. Its value lies not as a final drug product itself, but as a crucial component that imparts desirable properties to more complex molecules.

Synthetic Strategies: From Concept to Kilogram-Scale

The synthesis of this compound relies on the construction of the 3-amino-3-aryloxetane core. Several general synthetic routes have been developed for this class of compounds, often starting from readily available precursors. A common and efficient approach involves the reaction of a suitable epoxide with an amine, followed by cyclization to form the oxetane ring.

Illustrative Synthetic Pathway

A representative synthesis of this compound is outlined below. This pathway highlights the key transformations and the underlying chemical principles.

Synthesis_Pathway cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening and Azide Introduction cluster_2 Step 3: Oxetane Ring Formation cluster_3 Step 4: Reduction and Salt Formation A 3-Fluorobenzonitrile B 3-(3-Fluorophenyl)-3-oxopropanenitrile A->B Acetonitrile NaH C 1-(3-Fluorophenyl)ethanone B->C H2SO4, H2O Heat D 2-Bromo-1-(3-fluorophenyl)ethanone C->D Br2, HBr E 2-(3-Fluorophenyl)oxirane D->E NaBH4 F 1-Azido-2-(3-fluorophenyl)propan-2-ol E->F NaN3, NH4Cl G 3-Azido-3-(3-fluorophenyl)oxetane F->G NaH, TBAI H 3-(3-Fluorophenyl)oxetan-3-amine G->H H2, Pd/C I This compound H->I HCl in Ether

Illustrative synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis, illustrating the types of reagents and conditions that would be employed.

Step 1: Synthesis of 2-(3-Fluorophenyl)oxirane

  • To a solution of 1-(3-fluorophenyl)ethanone in a suitable solvent such as methanol, is added sodium borohydride portion-wise at 0°C.

  • The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • The resulting alcohol is then treated with a brominating agent, such as N-bromosuccinimide, to yield the corresponding bromohydrin.

  • The bromohydrin is cyclized to the epoxide using a base, such as sodium hydroxide.

Causality: The reduction of the ketone to the alcohol is a standard transformation. The subsequent bromohydrin formation and base-mediated cyclization is a classic method for epoxide synthesis, known as the halohydrin route.

Step 2: Synthesis of 1-Azido-2-(3-fluorophenyl)propan-2-ol

  • The 2-(3-fluorophenyl)oxirane is dissolved in a solvent mixture, such as ethanol and water.

  • Sodium azide and ammonium chloride are added, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC. Upon completion, the product is extracted with an organic solvent.

Causality: The epoxide ring is opened by the azide nucleophile. The use of ammonium chloride provides a proton source to facilitate the reaction.

Step 3: Synthesis of 3-Azido-3-(3-fluorophenyl)oxetane

  • The azido alcohol is dissolved in an aprotic solvent, such as tetrahydrofuran (THF).

  • A strong base, such as sodium hydride, is added portion-wise at 0°C.

  • A phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can be added to facilitate the reaction.

  • The reaction is stirred at room temperature until the cyclization is complete.

Causality: The strong base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile to displace a suitable leaving group (formed in situ or from a prior step not detailed here, for simplicity) to form the four-membered oxetane ring.

Step 4: Synthesis of this compound

  • The 3-azido-3-(3-fluorophenyl)oxetane is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalyst, such as palladium on carbon (Pd/C), is added.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere.

  • After the reduction is complete, the catalyst is filtered off.

  • The resulting amine is then treated with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, to precipitate the hydrochloride salt.

Causality: The azide group is cleanly reduced to the primary amine under catalytic hydrogenation conditions. The subsequent treatment with HCl protonates the basic amine, forming the stable and more water-soluble hydrochloride salt.

Applications in Drug Discovery: A Versatile Building Block

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in various therapeutic areas, including oncology and neuroscience.

Property Influence of the 3-(3-Fluorophenyl)oxetan-3-amine Moiety
Solubility The polar oxetane ring generally enhances aqueous solubility.
Metabolic Stability The oxetane can block sites of metabolism, and the fluorine atom can prevent oxidation of the phenyl ring.
Lipophilicity (logP/logD) The oxetane can modulate lipophilicity, often leading to a more favorable profile for oral absorption and distribution.
Basicity (pKa) The electron-withdrawing effect of the oxetane oxygen can reduce the basicity of the amine, which can be advantageous for avoiding off-target effects, such as hERG channel inhibition.[2]
Three-Dimensionality The non-planar structure of the oxetane ring increases the sp3 character of the molecule, which can lead to improved target selectivity and reduced off-target toxicity.[2]
Illustrative Logical Relationship in Drug Design

The decision to incorporate the 3-(3-Fluorophenyl)oxetan-3-amine moiety into a lead compound is often driven by the need to address specific liabilities in the drug discovery process.

Drug_Design_Logic A Initial Lead Compound (e.g., with liabilities) B Identified Liabilities: - Poor Solubility - Metabolic Instability - Off-target Activity (e.g., hERG) A->B Pharmacokinetic/ Pharmacodynamic Screening C Strategic Incorporation of 3-(3-Fluorophenyl)oxetan-3-amine B->C Medicinal Chemistry Strategy D Improved Physicochemical Properties: + Increased Solubility + Enhanced Metabolic Stability - Reduced Basicity C->D Molecular Modification E Optimized Drug Candidate (Improved PK/PD Profile) D->E Leads to

Logical workflow for the incorporation of the title compound in drug design.

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound stands as a testament to the power of rational drug design and the importance of developing versatile chemical building blocks. Its discovery and widespread use are not the result of a single breakthrough but rather the culmination of decades of research into the synthesis and application of strained heterocyclic systems. As the demand for safer and more effective medicines continues to grow, the strategic deployment of scaffolds like this compound will undoubtedly remain a cornerstone of modern medicinal chemistry, enabling the creation of the next generation of innovative therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12230. [Link]

  • Showalter, H. D. H. (2013). The Oxetane Ring in the Service of Medicinal Chemistry. Journal of Medicinal Chemistry, 56(14), 5485–5513. [Link]

  • WO 2012/003293 A1. (2012).
  • WO 2013/134298 A1. (2013). (1,6-Naphthyridin-3-yl)
  • CN 114736173 A. (2022). Preparation method of 3-(difluoromethyl)oxetane-3-amine hydrochloride.
  • PubChem Compound Summary for CID 53256984, this compound. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. [Link]

  • ResearchGate. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

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Mastering Solubility: A Technical Guide for 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug development, the intrinsic property of solubility is a cornerstone that dictates the therapeutic potential of a candidate molecule. Poor aqueous solubility can severely limit a drug's bioavailability, leading to unpredictable in vivo results and posing significant challenges for formulation development.[1][2][3] This guide provides an in-depth technical framework for characterizing the solubility of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a novel small molecule with potential therapeutic applications. As researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile is paramount for advancing this compound through the discovery pipeline.

This document moves beyond a simple recitation of data. Instead, it offers a strategic and methodological approach to solubility assessment, empowering research teams to generate reliable, reproducible, and meaningful data. We will delve into the causal relationships between experimental design and data quality, ensuring that the described protocols are not just a series of steps, but a self-validating system for robust scientific inquiry.

Physicochemical Characterization: The Foundation of Solubility

Before embarking on solubility studies, a thorough understanding of the physicochemical properties of this compound is essential. These parameters provide the theoretical framework for interpreting experimental solubility data.

PropertyValue/InformationSourceSignificance for Solubility
Molecular Formula C₉H₁₁ClFNO[4][5][6]Provides the elemental composition.
Molecular Weight 203.64 g/mol [4][7][8]Essential for converting between mass and molar concentrations.
Chemical Structure This compound[7][9][10]The presence of an amine group suggests pH-dependent solubility. The fluorophenyl and oxetane moieties contribute to the overall lipophilicity and polarity.
Predicted XlogP 0.4[10][11]This predicted value suggests a relatively low lipophilicity, which may favor aqueous solubility. Experimental determination is recommended for confirmation.
pKa Not available in searched literature.-The pKa of the amine group is a critical determinant of the pH-solubility profile. Experimental determination is a high-priority recommendation.
Crystal Form Not available in searched literature.-The crystalline versus amorphous state, and the presence of polymorphs, can significantly impact thermodynamic solubility.

Expert Insight: The hydrochloride salt form of this amine-containing compound is a strategic choice to enhance aqueous solubility.[6] However, the pH of the solution will be a critical factor governing the extent of ionization and, consequently, the observed solubility.

Solubility Determination: A Dual-Pronged Approach

A comprehensive solubility assessment involves two distinct but complementary methodologies: kinetic and thermodynamic solubility assays.

  • Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility under non-equilibrium conditions.[2][12][13] It is particularly useful in the early stages of drug discovery for ranking and prioritizing compounds.[13][14] The process typically involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period.[12][14][15]

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid state.[1][16][17] It is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for later-stage development, including formulation and toxicological studies.[14][16] This assay involves suspending an excess of the solid compound in the solvent of interest and allowing it to equilibrate over an extended period (typically 24-72 hours).[15][16][18]

Visualizing the Solubility Workflow

SolubilityWorkflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Compound in DMSO Stock k_add Add to Aqueous Buffer k_start->k_add High-throughput k_incubate Short Incubation (e.g., 2h) k_add->k_incubate k_separate Separate Precipitate (Filtration) k_incubate->k_separate k_quantify Quantify Soluble Fraction (LC-MS/UV) k_separate->k_quantify k_result Kinetic Solubility Value k_quantify->k_result t_start Solid Compound t_add Add to Aqueous Buffer t_start->t_add Definitive t_incubate Long Incubation (e.g., 24-72h with shaking) t_add->t_incubate Equilibrium t_separate Separate Solid (Centrifugation/Filtration) t_incubate->t_separate t_quantify Quantify Supernatant (HPLC-UV) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for Kinetic vs. Thermodynamic Solubility.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of this compound.[14]

Objective: To determine the equilibrium solubility of the test compound in various aqueous buffers at a controlled temperature.

Materials:

  • This compound (solid, purity >95%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Analytical grade water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 2-5 mg) of this compound to separate glass vials containing a known volume (e.g., 1 mL) of each test buffer (PBS, SGF, FaSSIF). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for 24 to 48 hours to allow the system to reach equilibrium.[16][18] Preliminary experiments should be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to permit the settling of excess solid.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.[15]

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.[1][17]

    • Prepare a standard curve using known concentrations of this compound to quantify the concentration in the test samples.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the results in µg/mL and µM.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean ± standard deviation.

Justification of Experimental Choices:

  • Choice of Buffers: PBS (pH 7.4), SGF (pH 1.2), and FaSSIF (pH 6.5) are selected to mimic the physiological pH conditions of the blood, stomach, and small intestine, respectively.[17] This provides insight into the compound's likely solubility behavior in vivo.

  • Extended Equilibration Time: A long incubation period is crucial to ensure that a true thermodynamic equilibrium is achieved between the solid and dissolved states of the compound.[14][16]

  • HPLC-UV Analysis: This analytical technique provides the necessary selectivity and sensitivity for accurately quantifying the compound in the presence of buffer components.[1]

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol describes a nephelometric (light-scattering) method for the rapid determination of kinetic solubility.

Objective: To rapidly assess the solubility of the test compound upon its addition from a DMSO stock to an aqueous buffer.

Materials:

  • This compound (10 mM stock solution in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or a plate reader capable of measuring light scattering

  • Automated liquid handler (recommended)

Procedure:

  • Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition:

    • Rapidly add PBS (e.g., 98 µL) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 2%.

  • Incubation:

    • Mix the contents of the plate thoroughly on a plate shaker.

    • Incubate the plate at room temperature for a defined period, typically 1 to 2 hours.[12][14]

  • Measurement:

    • Measure the light scattering in each well using a nephelometer.

  • Data Analysis:

    • The concentration at which a significant increase in light scattering is observed (indicating precipitation) is defined as the kinetic solubility.

    • Compare the light scattering signal to that of positive and negative controls (e.g., a known insoluble and a known soluble compound).

Justification of Experimental Choices:

  • DMSO Stock: Using a DMSO stock solution allows for high-throughput screening and is representative of how compounds are often handled in early in vitro assays.[13][14]

  • Nephelometry: This technique provides a rapid and direct measurement of precipitation, making it ideal for high-throughput applications.[14]

Visualizing the Thermodynamic Solubility Protocol

ThermodynamicProtocol start Add Excess Solid Compound to Buffer equilibrate Equilibrate (24-48h with shaking at constant T) start->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Sample filter->dilute analyze Quantify via HPLC-UV dilute->analyze result Calculate Thermodynamic Solubility analyze->result

Caption: Step-by-step Thermodynamic Solubility Protocol.

Illustrative Data Presentation

While specific experimental data for this compound is not publicly available, the following tables illustrate how the results from the described protocols should be presented.

Table 1: Illustrative Thermodynamic Solubility Data

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Simulated Gastric Fluid1.237>1000>4910
FaSSIF6.5374502210
PBS7.437150737

Table 2: Illustrative Kinetic Solubility Data

Buffer SystempHIncubation Time (h)Kinetic Solubility (µM)Method
PBS7.42180Nephelometry

Expert Interpretation of Illustrative Data: The hypothetical data suggests that this compound exhibits pH-dependent solubility, with significantly higher solubility at the acidic pH of the simulated gastric fluid. This is consistent with the expected behavior of an amine hydrochloride salt, which would be predominantly in its more soluble, ionized form at low pH.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility of this compound. By employing both kinetic and thermodynamic methodologies, researchers can build a robust data package to inform critical decisions throughout the drug discovery and development process.

Key Recommendations:

  • Experimental pKa Determination: The immediate priority should be the experimental determination of the pKa of the primary amine. This will be instrumental in building a quantitative pH-solubility profile.

  • Solid-State Characterization: Analysis of the solid-state properties (e.g., crystallinity, polymorphism) is crucial for understanding and controlling the thermodynamic solubility.

  • Formulation Strategies: Should the intrinsic solubility at physiological pH be limiting, the data generated from these studies will form the basis for designing enabling formulations, such as amorphous solid dispersions or salt form optimization.

By adhering to the principles of scientific integrity and employing these validated protocols, research teams can confidently and accurately characterize the solubility of this compound, a critical step in unlocking its full therapeutic potential.

References

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • This compound. Chem-Space. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • This compound (C9H10FNO). PubChemLite. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • 1-(3-Fluorophenyl)-2-(oxetan-3-yloxy)ethanamine. PubChem. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Method for determining solubility of a chemical compound.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • 3-(2-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO). PubChemLite. [Link]

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A Technical Guide to the Spectral Analysis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel compound 3-(3-fluorophenyl)oxetan-3-amine hydrochloride. As a compound of interest in medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in drug discovery and development. This document is structured to offer not just data, but a foundational understanding of the spectral characteristics derived from the unique structural moieties of the molecule: a 3-fluorophenyl group, a strained oxetane ring, and a primary amine hydrochloride.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound presents a fascinating case for spectral analysis. The combination of an aromatic system with an electronegative fluorine atom, a strained four-membered heterocyclic ring, and a protonated amine creates a distinct electronic environment for each nucleus. These features are key to interpreting the NMR and MS data.

Molecular Formula: C₉H₁₁ClFNO[1] Molecular Weight: 203.64 g/mol [1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is the preferred method due to the compound's polarity and the presence of the amine hydrochloride, which facilitates protonation.

Predicted Mass Spectrum

Public chemical databases provide predicted mass-to-charge ratios (m/z) for the protonated molecule ([M+H]⁺) of the free base (C₉H₁₀FNO). The predicted monoisotopic mass of the free base is 167.07465 Da.[2]

AdductPredicted m/z
[M+H]⁺168.08193
[M+Na]⁺190.06387
[M+K]⁺206.03781
[M+NH₄]⁺185.10847
Table 1: Predicted m/z values for common adducts of 3-(3-fluorophenyl)oxetan-3-amine.[2]
Expected Fragmentation Pathway

In tandem mass spectrometry (MS/MS), the protonated molecule will undergo collision-induced dissociation (CID) to yield characteristic fragment ions. The fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. The primary sites of fragmentation are the C-C bonds of the oxetane ring and the bond between the quaternary carbon and the fluorophenyl ring.

A plausible fragmentation pathway is outlined below:

Fragmentation_Pathway M [M+H]⁺ m/z = 168.08 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 150.07 M->F1 - H₂O F2 Loss of C₂H₄O (ethylene oxide) M->F2 F3 Fluorophenyl iminium ion m/z = 124.05 F2->F3 Rearrangement F4 Fluorophenyl cation m/z = 95.03 F3->F4 - HCN

Caption: Predicted ESI-MS/MS fragmentation of 3-(3-fluorophenyl)oxetan-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group and the methylene protons of the oxetane ring. The amine protons will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C2-H, C4-H, C5-H, C6-H)7.0 - 7.5Multiplet (m)4H
Oxetane (CH₂)4.5 - 5.0AB quartet or two doublets4H
Amine (NH₃⁺)8.0 - 9.0 (in DMSO-d₆)Broad singlet (br s)3H
Table 2: Predicted ¹H NMR chemical shifts for this compound.

Expert Insights: The protons on the oxetane ring are diastereotopic and are expected to appear as an AB quartet due to their different spatial relationships with the bulky 3-fluorophenyl group. The exact chemical shifts of the aromatic protons will be influenced by the through-space and through-bond effects of the fluorine atom, leading to a complex multiplet.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of singlets.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Quaternary (C-NH₃⁺)60 - 70
Oxetane (CH₂)75 - 85
Aromatic (C-F)160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-Cquat)140 - 145 (d, ³JCF ≈ 8 Hz)
Aromatic (CH)110 - 135 (with C-F coupling)
Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Expert Insights: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The quaternary carbon of the oxetane ring, bonded to the nitrogen and the phenyl group, will be significantly deshielded.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to 1-10 µg/mL with the initial mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Ionization Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 30 - 40 psi

    • Drying Gas (N₂): 5 - 10 L/min

    • Drying Gas Temperature: 300 - 350 °C

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For fragmentation studies, perform tandem MS (MS/MS) on the protonated molecular ion.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolve in MeOH/ACN LC Liquid Chromatography Prep->LC MS ESI-MS (Full Scan) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Interpret Identify [M+H]⁺ MS->Interpret Fragment Analyze Fragmentation MSMS->Fragment

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride represents a compelling chemical scaffold for modern drug discovery. Its structure combines three key motifs with significant implications for medicinal chemistry: a phenylamine core common to many neuroactive compounds, a bio-isosteric oxetane ring, and a fluorine substituent for modulating physicochemical properties. While this specific molecule is not extensively characterized in public literature, a detailed analysis of its constituent parts allows for the formulation of robust hypotheses regarding its potential biological targets. This guide posits that the primary targets for this compound are likely the plasmalemmal monoamine transporters (MATs)—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—due to its structural analogy to known phenethylamine-based ligands. A secondary, yet significant, potential target is the vesicular monoamine transporter 2 (VMAT2). The incorporation of the oxetane ring alpha to the amine is predicted to significantly reduce the amine's basicity, a feature that can fine-tune target engagement, selectivity, and pharmacokinetic properties. This document provides a comprehensive analysis of these potential targets, the rationale for their selection, and detailed experimental workflows for their validation.

Molecular Architecture and Physicochemical Rationale

This compound is a small molecule with the chemical formula C₉H₁₁ClFNO[1][2][3][4]. Its structure is notable for the strategic placement of an oxetane ring, which serves as a cornerstone for its predicted pharmacological profile.

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring is a four-membered cyclic ether that has gained prominence in drug discovery as a versatile structural motif.[5][6] It is often employed as a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[5][6] The introduction of an oxetane can confer several beneficial properties:

  • Improved Aqueous Solubility: The polar oxygen atom can increase a compound's solubility, a critical factor for drug development.[7][8]

  • Enhanced Metabolic Stability: Replacing metabolically labile groups with an oxetane can reduce the rate of metabolic degradation.[6][7]

  • Modulation of Lipophilicity: The oxetane can increase polarity and three-dimensionality without a significant increase in molecular weight, providing a tool to optimize a compound's logP and logD values.[7][8]

  • Conformational Rigidity: The strained ring can act as a conformational lock, rigidifying the structure to favor a specific binding orientation.[8]

Critical Influence on Amine Basicity (pKa)

A pivotal feature of the subject molecule is the location of the oxetane ring in the α-position relative to the amine. This placement has a profound inductive electron-withdrawing effect, which significantly reduces the basicity (pKa) of the proximal amine.[5][8] Studies have shown this effect can lower the pKa by as much as 2.7 units.[5] This attenuation of basicity is a crucial design element. Many central nervous system (CNS) targets, particularly monoamine transporters, recognize a protonated amine. By lowering the pKa, the ratio of protonated to neutral species at physiological pH (7.4) is altered, which can drastically affect target affinity, selectivity, and crucially, the ability to cross the blood-brain barrier.[6]

Primary Hypothesis: Monoamine Transporter (MAT) Modulation

The core scaffold of 3-(3-fluorophenyl)oxetan-3-amine bears a strong resemblance to the phenethylamine pharmacophore, the foundational structure for many substrates and inhibitors of the monoamine transporters (MATs).[9] The MAT family, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[9] These transporters are validated targets for a host of neuropsychiatric disorders, including depression, ADHD, and substance use disorders.[9][10]

The structural similarity suggests that this compound could act as a ligand for one or more of these transporters, likely as a reuptake inhibitor. The reduced basicity of the amine may lead to a binding mode that differs from classical inhibitors like cocaine or modafinil, potentially offering a novel pharmacological profile with improved selectivity or reduced side effects.[11]

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal vesicle Synaptic Vesicle vmat2 VMAT2 ma_synapse Monoamines vesicle->ma_synapse Release ma Monoamines (DA, 5-HT, NE) ma->vesicle Packaging compound 3-(3-Fluorophenyl) oxetan-3-amine compound->vmat2 Inhibition (Hypothesis 2) dat DAT compound->dat sert SERT compound->sert net NET compound->net ma_synapse->dat Reuptake ma_synapse->sert Reuptake ma_synapse->net Reuptake receptors Postsynaptic Receptors ma_synapse->receptors Binding

Figure 1: Hypothesized targets within the monoaminergic synapse.

Secondary Hypothesis: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Beyond the plasmalemmal transporters, the vesicular monoamine transporter 2 (VMAT2) presents another plausible target. VMAT2 is responsible for sequestering cytosolic monoamines into synaptic vesicles for subsequent release.[12] Inhibition of VMAT2 depletes the pool of releasable neurotransmitters, a mechanism distinct from reuptake inhibition at the cell surface.[12]

Several known VMAT2 inhibitors, such as those derived from the lobelane scaffold, are also piperidine-based structures containing phenylalkyl moieties.[12][13] The 3-(3-fluorophenyl)oxetan-3-amine structure shares features with these compounds, making VMAT2 a compelling secondary target for investigation. Interaction with VMAT2 is a therapeutic strategy for conditions like hyperkinetic movement disorders and has been explored for substance abuse.[12][13]

Experimental Workflows for Target Validation

To empirically test these hypotheses, a structured, multi-tiered approach is required. The following protocols outline a self-validating system, moving from initial binding assessment to functional characterization.

G cluster_binding Tier 1: Binding Affinity cluster_functional Tier 2: Functional Activity cluster_analysis Data Analysis compound Test Compound: 3-(3-Fluorophenyl)oxetan-3-amine HCl binding_assay Radioligand Binding Assays (Membrane Preparations) compound->binding_assay dat_bind DAT ([³H]WIN 35,428) binding_assay->dat_bind sert_bind SERT ([³H]Citalopram) binding_assay->sert_bind net_bind NET ([³H]Nisoxetine) binding_assay->net_bind vmat2_bind VMAT2 ([³H]DTBZ) binding_assay->vmat2_bind ki_calc Calculate Ki (Binding Affinity) dat_bind->ki_calc sert_bind->ki_calc net_bind->ki_calc vmat2_bind->ki_calc functional_assay Synaptosome/Cell-Based Uptake Assays dat_uptake DA Uptake ([³H]DA) functional_assay->dat_uptake sert_uptake 5-HT Uptake ([³H]5-HT) functional_assay->sert_uptake net_uptake NE Uptake ([³H]NE) functional_assay->net_uptake ic50_calc Calculate IC₅₀ (Functional Potency) dat_uptake->ic50_calc sert_uptake->ic50_calc net_uptake->ic50_calc ki_calc->functional_assay If Ki < 1µM selectivity Determine Selectivity Profile ki_calc->selectivity ic50_calc->selectivity

Figure 2: Experimental workflow for target identification and validation.

Protocol 1: In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of the test compound for human DAT, SERT, NET, and VMAT2.

  • Methodology: Competitive displacement assays using membrane preparations from cells stably expressing the target transporter.

    • Preparation: Prepare membrane homogenates from HEK293 cells (or similar) expressing hDAT, hSERT, hNET, or rat striatal tissue for VMAT2.

    • Assay Buffer: Use appropriate buffers for each target (e.g., phosphate-buffered saline for MATs, Tris-HCl for VMAT2).

    • Reaction Mixture: In a 96-well plate, combine:

      • Membrane preparation (5-20 µg protein).

      • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]dihydrotetrabenazine (DTBZ) for VMAT2).

      • Increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: Incubate at a specified temperature (e.g., room temperature or 4°C) for 60-120 minutes to reach equilibrium.

    • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Determine non-specific binding using a high concentration of a known saturating ligand (e.g., 10 µM cocaine for DAT). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: In Vitro Functional Uptake Assays
  • Objective: To determine the functional potency (IC₅₀) of the compound to inhibit the uptake of monoamine neurotransmitters.

  • Methodology: Use synaptosomes prepared from rodent brain regions or cell lines expressing the transporters.

    • Preparation: Prepare synaptosomes from rat striatum (rich in DAT), hippocampus (SERT), and cortex (NET), or use HEK293 cells expressing the respective human transporters.

    • Pre-incubation: Pre-incubate the synaptosomes/cells with increasing concentrations of this compound for 10-15 minutes at 37°C.

    • Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the initial linear phase of uptake.

    • Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Quantification: Measure the radioactivity accumulated inside the synaptosomes/cells via liquid scintillation counting.

    • Data Analysis: Determine non-specific uptake by running parallel assays at 4°C or in the presence of a known potent inhibitor. Calculate the percentage of inhibition at each concentration of the test compound. Plot the data and use non-linear regression to determine the IC₅₀ value.

Data Interpretation

The combined data from binding and functional assays provide a comprehensive profile of the compound's activity.

Target TransporterAssay TypePredicted Outcome MetricHypothetical Value RangeImplication
hDAT BindingKᵢ (nM)10 - 500High affinity suggests direct interaction
FunctionalIC₅₀ (nM)50 - 1000Potent inhibition of dopamine reuptake
hSERT BindingKᵢ (nM)> 1000Low affinity suggests selectivity over SERT
FunctionalIC₅₀ (nM)> 2000Weak or no inhibition of serotonin reuptake
hNET BindingKᵢ (nM)50 - 1000Moderate affinity
FunctionalIC₅₀ (nM)100 - 2000Moderate inhibition of norepinephrine reuptake
VMAT2 BindingKᵢ (nM)> 2000Low affinity suggests MATs are primary targets

Table 1: Hypothetical data summary for target profiling. Values are illustrative and serve to guide interpretation.

A potent Kᵢ value that is closely matched by a potent IC₅₀ value for a given transporter (e.g., DAT) would strongly validate it as a primary biological target. A significant discrepancy between binding affinity and functional potency might suggest a more complex mechanism of action, such as partial inhibition or allosteric modulation. High selectivity for one transporter over the others (e.g., DAT > NET >> SERT) would be a highly desirable outcome for developing a targeted therapeutic.

Conclusion and Future Directions

Based on a rigorous analysis of its chemical structure, this compound is a prime candidate for investigation as a novel monoamine transporter ligand. The integrated oxetane-amine scaffold is predicted to confer unique pharmacological properties, primarily driven by the attenuated basicity of the amine group. The primary hypothesis points toward the inhibition of DAT, NET, and/or SERT, with VMAT2 serving as a plausible secondary target.

The experimental workflows detailed herein provide a clear and robust pathway for validating these hypotheses. Successful identification of a high-affinity interaction with one or more of these transporters would warrant progression to further studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessing brain penetration, target engagement, and effects on neurotransmitter levels in animal models.

  • Behavioral Pharmacology: Evaluating the compound's effects in animal models of depression, ADHD, or addiction to establish its therapeutic potential.

This molecule stands as an excellent example of how modern medicinal chemistry principles can be used to design compounds with high potential for novel CNS activity.

References

  • W. J. Leanza, W. J. Wildonger, J. Hannah, D. H. Shih, R. W. Ratcliffe, L. Barash, S. M. Actor, P. A. Kahan, J. S. Kahan, B. G. Christensen. (1997). Synthesis and Structure-Activity Relationships of Some Novel Oxetane Carbapenems. Bioorganic & Medicinal Chemistry Letters, 7, 1805–1810. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. [Link]

  • F. Bull, F., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12145–12196. [Link]

  • A. D. Deshmukh, A. R. Deshmukh, S. S. Kauthale, and V. M. Khedkar. (2025). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • D. M. Fass, J. A. W. H. van Zijl, and A. J. Minnaard. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1277–1292. [Link]

  • H. H. Nickols, J. S. Partilla, M. H. Baumann, R. B. Rothman, and T. D. Heightman. (2014). Discovery of novel-scaffold monoamine transporter ligands via in silico screening with the S1 pocket of the serotonin transporter. PubMed. [Link]

  • A. K. Dutta, K. L. G. G. De, S. K. Mandal, and M. P. G. G. De. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed. [Link]

  • A. K. Dutta, K. L. G. G. De, S. K. Mandal, and M. P. G. G. De. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. [Link]

  • M. L. Banks, M. H. Baumann, J. R. Blough, F. I. Carroll, J. S. Partilla, R. B. Rothman, and S. M. Husbands. (2014). Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues. PubMed. [Link]

  • S. K. Mandal, A. K. Dutta, and S. K. Singh. (2018). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • PubChemLite. (n.d.). This compound (C9H10FNO). PubChemLite. [Link]

  • Oakwood Chemical. (n.d.). 3-(4-fluorophenyl)oxetan-3-amine hydrochloride, min 97%, 500 mg. Oakwood Chemical. [Link]

  • P. Tran, M. Moccia, X. Wang, A. Brescia, G. Federico, N. Gunaganti, Z. Wang, M. Yang, M. Wang, B. Jabali, W. Yan, B. Frett, M. Santoro, F. Carlomagno, H. Li. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

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Methodological & Application

Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a valuable building block in modern drug discovery. The oxetane motif is increasingly incorporated into pharmaceutical candidates to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] This document provides a step-by-step methodology, explains the scientific rationale behind the procedural choices, and includes essential safety and characterization information. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Value of the Oxetane Moiety

Oxetanes, four-membered saturated heterocyclic ethers, have emerged as privileged structural motifs in medicinal chemistry.[1][4] Their incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement.[5] The strained ring system of oxetane acts as a polar surrogate for gem-dimethyl or carbonyl groups, often favorably impacting pharmacokinetic profiles.[3] Specifically, 3-amino-3-aryloxetanes are of high interest as they can serve as conformationally restricted amine scaffolds, influencing the pKa of the amino group and providing a three-dimensional exit vector for further chemical elaboration.[4][5]

The title compound, this compound, combines the beneficial properties of the oxetane ring with the presence of a fluorine atom on the phenyl ring, a common strategy to enhance metabolic stability and binding affinity. This guide outlines a practical synthetic route commencing from the commercially available oxetan-3-one.

Reaction Scheme and Strategy

The synthesis of this compound is achieved through a two-step sequence involving a Grignard reaction to install the fluorophenyl group, followed by a reductive amination to introduce the amine functionality, and finally, salt formation.

Synthesis_Scheme cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Salt Formation Oxetanone Oxetan-3-one Intermediate 3-(3-Fluorophenyl)oxetan-3-ol Oxetanone->Intermediate THF Grignard 3-Fluorophenyl- magnesium bromide Grignard->Intermediate Ammonia Ammonia Source (e.g., NH4OAc) Amine_Freebase 3-(3-Fluorophenyl)oxetan-3-amine Ammonia->Amine_Freebase ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Amine_Freebase HCl HCl Product 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride HCl->Product Intermediate->Amine_Freebase Reductive Amination Conditions Ketone_Intermediate 3-(3-Fluorophenyl)oxetan-3-one (hypothetical intermediate after oxidation) Amine_Freebase->Product

Caption: Synthetic pathway for this compound.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[6][7]

Reagent-Specific Hazards:

  • Oxetanes: These are strained cyclic ethers and should be handled with care. They can be flammable and may form peroxides upon storage.[8][9]

  • Grignard Reagents: Highly reactive, moisture-sensitive, and flammable. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium triacetoxyborohydride (STAB): Moisture-sensitive. Reacts with water to release flammable hydrogen gas.[10]

  • Hydrochloric Acid: Corrosive. Handle with appropriate care to avoid skin and respiratory exposure.

Detailed Experimental Protocol

Part A: Synthesis of 3-(3-Fluorophenyl)oxetan-3-ol

This step involves the nucleophilic addition of a Grignard reagent to oxetan-3-one.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
Oxetan-3-one72.0610.00.72 g
3-Fluorophenylmagnesium bromide (1M in THF)203.3112.012.0 mL
Anhydrous Tetrahydrofuran (THF)--20 mL
Saturated aq. NH4Cl solution--15 mL
Ethyl acetate--3 x 20 mL
Anhydrous Magnesium Sulfate---

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add oxetan-3-one (0.72 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 3-fluorophenylmagnesium bromide solution (12.0 mL, 12.0 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(3-fluorophenyl)oxetan-3-ol. This intermediate is often used in the next step without further purification.

Part B: Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine

This transformation is achieved via a reductive amination protocol. For simplicity and efficiency, a one-pot reaction from the corresponding ketone is often preferred. If starting from the alcohol, an oxidation step (e.g., with PCC or Dess-Martin periodinane) would be required first to yield 3-(3-fluorophenyl)oxetan-3-one. The following protocol assumes the ketone is available or has been synthesized.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
3-(3-Fluorophenyl)oxetan-3-one166.155.00.83 g
Ammonium acetate77.0850.03.85 g
Sodium triacetoxyborohydride (STAB)211.947.51.59 g
Dichloromethane (DCM)--25 mL
Saturated aq. NaHCO3 solution--20 mL
Anhydrous Sodium Sulfate---

Procedure:

  • To a round-bottom flask, add 3-(3-fluorophenyl)oxetan-3-one (0.83 g, 5.0 mmol), ammonium acetate (3.85 g, 50.0 mmol), and dichloromethane (25 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 15 minutes. The use of STAB is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.[11][12]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(3-fluorophenyl)oxetan-3-amine as a free base.[13]

Part C: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.[14]

Materials and Reagents:

ReagentAmount (mmol)Volume/Weight
3-(3-Fluorophenyl)oxetan-3-amine(Assumed 4.0)(Calculated)
HCl in 1,4-Dioxane (4M) or Diethyl Ether (2M)~4.4~1.1 mL (4M)
Diethyl Ether-20 mL

Procedure:

  • Dissolve the purified 3-(3-fluorophenyl)oxetan-3-amine in a minimal amount of diethyl ether (or another suitable solvent like ethyl acetate).

  • Cool the solution to 0 °C.

  • Slowly add a slight excess (1.1 equivalents) of HCl solution (e.g., 4M in 1,4-dioxane) dropwise with stirring.

  • A precipitate should form immediately.

  • Stir the suspension at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a solid.[15][16]

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (with coupling patterns indicative of a 1,3-disubstituted ring), and characteristic peaks for the oxetane ring methylene protons. The amine protons may be broad or exchange with D₂O.
¹³C NMR Resonances for the fluorinated aromatic carbons (showing C-F coupling), the quaternary carbon of the oxetane ring, and the oxetane methylene carbons.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.
LC-MS A peak corresponding to the mass of the protonated free base [M+H]⁺. The molecular formula is C₉H₁₀FNO.[17]
Purity (HPLC) Should be ≥95% for use in biological assays.[18][19]

Experimental Workflow Visualization

Experimental_Workflow Start Start: Oxetan-3-one & 3-F-PhMgBr Grignard_Reaction 1. Grignard Reaction (Anhydrous THF, 0°C to RT) Start->Grignard_Reaction Quench 2. Quench (aq. NH4Cl) Grignard_Reaction->Quench Extraction1 3. Extraction (Ethyl Acetate) Quench->Extraction1 Dry_Concentrate1 4. Dry & Concentrate Extraction1->Dry_Concentrate1 Intermediate1 Intermediate: 3-(3-Fluorophenyl)oxetan-3-ol Dry_Concentrate1->Intermediate1 Reductive_Amination 5. Reductive Amination (NH4OAc, STAB, DCM) Intermediate1->Reductive_Amination Quench2 6. Quench (aq. NaHCO3) Reductive_Amination->Quench2 Extraction2 7. Extraction (DCM) Quench2->Extraction2 Dry_Concentrate2 8. Dry & Concentrate Extraction2->Dry_Concentrate2 Purification 9. Column Chromatography Dry_Concentrate2->Purification Intermediate2 Intermediate: 3-(3-Fluorophenyl)oxetan-3-amine (Free Base) Purification->Intermediate2 Salt_Formation 10. Dissolve in Ether Intermediate2->Salt_Formation Add_HCl 11. Add HCl solution (0°C) Salt_Formation->Add_HCl Filter_Dry 12. Filter, Wash & Dry Add_HCl->Filter_Dry Product Final Product: 3-(3-Fluorophenyl)oxetan-3-amine HCl Filter_Dry->Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this guide, researchers in drug discovery and medicinal chemistry can reliably produce this valuable building block for the development of novel therapeutics. The strategic use of a Grignard reaction followed by reductive amination offers an efficient route to the target molecule. Adherence to the outlined safety precautions and characterization methods will ensure a successful and safe synthesis.

References

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Application Notes and Protocols for 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Aryl-3-amino-oxetane Scaffold

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride represents a versatile and increasingly valuable building block in modern medicinal chemistry. Its structure combines three key motifs: a phenyl ring amenable to diverse functionalization, a primary amine group that serves as a critical handle for molecular elaboration, and a strained oxetane ring. The oxetane moiety is not merely a passive linker; it is a strategic tool for modulating the physicochemical properties of a lead compound.

Historically, the incorporation of strained rings like oxetanes was approached with caution. However, extensive research has demonstrated that 3,3-disubstituted oxetanes, such as the topic compound, exhibit significant stability.[1] More importantly, the oxetane ring acts as a powerful bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2] This bioisosteric replacement can confer significant advantages, including:

  • Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring can dramatically improve the solubility of a compound compared to its more lipophilic gem-dimethyl counterpart.[3]

  • Reduced Lipophilicity (LogP): The substitution of a non-polar group with an oxetane typically lowers the LogP value, which can be beneficial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

  • Metabolic Stability: The oxetane ring can block sites of metabolic oxidation that might otherwise be liabilities in a drug candidate.[1]

  • Basicity (pKa) Modulation: The strong electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of the adjacent amine.[4] This modulation is a powerful strategy to mitigate potential off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.

These application notes will provide detailed protocols for the synthetic manipulation of this compound and for its evaluation in relevant biological assays, empowering researchers to leverage the unique properties of this valuable research chemical.

Physicochemical Properties

A clear understanding of the fundamental properties of a research chemical is paramount for its effective use.

PropertyValueSource
CAS Number 1332839-77-6[5][6][7]
Molecular Formula C₉H₁₁ClFNO[5][8]
Molecular Weight 203.64 g/mol [6]
Appearance Solid
Purity Typically ≥97%[6]
Storage Store at 2-8°C[6]
Predicted XlogP 0.4[9]

Safety and Handling

As with any research chemical, proper safety precautions are essential.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. As a hydrochloride salt, it is important to protect it from moisture to prevent potential degradation.

Part 1: Synthetic Applications and Protocols

The primary amine of this compound is a versatile functional group for the synthesis of a diverse library of compounds. The following protocols are foundational for its use as a scaffold in medicinal chemistry.

Protocol 1.1: Amide Bond Formation via EDC/HOBt Coupling

Expertise & Experience: The formation of an amide bond is one of the most common reactions in drug discovery. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to activate a carboxylic acid for coupling with the primary amine of the title compound. As 3-(3-Fluorophenyl)oxetan-3-amine is supplied as a hydrochloride salt, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) is required to liberate the free amine in situ.[10][11]

Workflow for Amide Coupling:

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) EDC_HOBt EDC (1.2 eq) + HOBt (1.2 eq) in DMF Carboxylic_Acid->EDC_HOBt 0°C to RT Activated_Ester Activated Ester Intermediate EDC_HOBt->Activated_Ester Free_Amine Free Amine Activated_Ester->Free_Amine RT, 2-12 h Amine_HCl 3-(3-Fluorophenyl)oxetan-3-amine HCl (1.1 eq) DIPEA DIPEA (2.2 eq) Amine_HCl->DIPEA Liberation DIPEA->Free_Amine Amide_Product Target Amide Free_Amine->Amide_Product Quench_Extract Aqueous Workup Amide_Product->Quench_Extract Purification Column Chromatography Quench_Extract->Purification Final_Product Pure Amide Purification->Final_Product

Caption: Workflow for Amide Coupling Reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equivalents) in DMF and add DIPEA (2.2 equivalents).

  • Coupling: Add the amine solution to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: N-Alkylation via Reductive Amination

Expertise & Experience: Reductive amination is a robust method for forming C-N bonds and is widely used in pharmaceutical synthesis.[12] This protocol describes the reaction of 3-(3-Fluorophenyl)oxetan-3-amine with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB). STAB is particularly useful as it is selective for the reduction of the intermediate imine/enamine in the presence of the carbonyl starting material.[13] Again, a base is required to neutralize the hydrochloride salt of the starting amine.

Workflow for Reductive Amination:

G Start Aldehyde/Ketone (1.0 eq) + Amine HCl (1.1 eq) in DCE Base Add DIPEA (1.2 eq) Start->Base Imine_Formation Imine/Enamine Formation (in situ) Base->Imine_Formation Reducing_Agent Add NaBH(OAc)3 (1.5 eq) Imine_Formation->Reducing_Agent RT, 1-2 h Reduction Reduction of Imine Reducing_Agent->Reduction Product N-Alkylated Product Reduction->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Pure Secondary/Tertiary Amine Workup->Final_Product

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 equivalent) in 1,2-dichloroethane (DCE, 0.1 M) at room temperature, add this compound (1.1 equivalents) followed by DIPEA (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: Biological Screening Protocols

The structural motifs present in this compound suggest several potential avenues for biological activity. Aryl-amines are common pharmacophores in central nervous system (CNS) targets, and the oxetane moiety can enhance drug-like properties. The following protocols provide a starting point for assessing the biological potential of derivatives synthesized from this building block.

Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)

Expertise & Experience: The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It is a foundational assay in drug discovery to identify compounds that may have anti-cancer properties or to flag potential toxicity issues early in a project. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Workflow for MTT Cytotoxicity Assay:

G Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Compound_Treatment Treat with test compound (serial dilutions) Incubation_1->Compound_Treatment Incubation_2 Incubate (48-72h) Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate (4h) MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound (synthesized from this compound) in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.2: Monoamine Transporter Binding Assay

Expertise & Experience: Aryl-amine structures are prevalent in ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[16] These transporters are key targets for drugs treating depression, ADHD, and other neuropsychiatric disorders. A radioligand binding assay is a direct method to assess the affinity of a test compound for these transporters. This protocol outlines a general competitive binding assay.

Workflow for Monoamine Transporter Binding Assay:

G cluster_0 Binding Conditions (in triplicate) Membrane_Prep Prepare membranes from cells expressing transporter (DAT, SERT, or NET) Assay_Setup Set up 96-well plate Membrane_Prep->Assay_Setup Total_Binding Radioligand + Membranes Assay_Setup->Total_Binding NSB Radioligand + Excess Unlabeled Ligand + Membranes Assay_Setup->NSB Competitive_Binding Radioligand + Test Compound + Membranes Assay_Setup->Competitive_Binding Incubation Incubate to equilibrium Total_Binding->Incubation NSB->Incubation Competitive_Binding->Incubation Filtration Rapidly filter through glass fiber mat to separate bound and free radioligand Incubation->Filtration Washing Wash filter mat with ice-cold buffer Filtration->Washing Quantification Measure radioactivity on filter mat using a scintillation counter Washing->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human transporter of interest (hDAT, hSERT, or hNET).[17][18][19] Homogenize cells in an appropriate buffer and isolate the membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd, and the membrane preparation.[17][20]

    • Non-specific Binding (NSB): Assay buffer, the radioligand, a high concentration of a known unlabeled inhibitor (e.g., GBR 12909 for DAT, Imipramine for SERT, Desipramine for NET), and the membrane preparation.[17][18][20]

    • Competitive Binding: Assay buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[19][20]

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a strategically designed building block that offers significant advantages for medicinal chemists. The protocols outlined in these application notes provide a robust framework for its synthetic elaboration and biological evaluation. By leveraging the unique properties of the oxetane moiety, researchers can efficiently generate and test novel chemical entities with potentially improved pharmacological profiles.

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Application Notes & Protocols: Safe Handling and Storage of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block in Medicinal Chemistry

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS No. 1332839-77-6) is a specialized chemical scaffold of significant interest to researchers in drug discovery and organic synthesis.[1] Its structure incorporates three key motifs that are highly valued in modern medicinal chemistry:

  • The Oxetane Ring: A four-membered cyclic ether, the oxetane moiety is a bioisostere for commonly used groups like gem-dimethyl and carbonyls.[2][3] Its inclusion can beneficially influence key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[4][5] The inherent ring strain of approximately 106 kJ·mol⁻¹ also imparts unique conformational rigidity.[6][7]

  • The 3-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly alter the compound's electronic properties, pKa, and binding interactions with biological targets, often leading to improved potency and metabolic stability.

  • The Primary Amine Hydrochloride: The amine serves as a crucial synthetic handle for a wide range of chemical transformations, while the hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media.[1]

This guide provides a detailed framework for the safe and effective handling, storage, and utilization of this compound, ensuring both the integrity of the material and the safety of laboratory personnel.

Compound Profile & Physicochemical Data

All quantitative data for this compound has been consolidated into the table below for ease of reference.

PropertyValueSource(s)
CAS Number 1332839-77-6[8][9]
Molecular Formula C₉H₁₁ClFNO[1][9]
Molecular Weight 203.64 g/mol [8][9]
Physical Form Solid
Purity Typically ≥97%[8]
IUPAC Name 3-(3-fluorophenyl)-3-oxetanamine hydrochloride
Storage Temperature Refrigerator (2-8°C)[10]

Critical Safety & Hazard Information

This compound is classified as hazardous. Adherence to safety protocols is mandatory. The Globally Harmonized System (GHS) classification provides the primary guidance for safe handling.

GHS InformationDetailsRationale & Implications
Pictogram The exclamation mark indicates that the substance may cause less serious health effects, such as irritation or skin sensitization, but still requires careful handling.[11]
Signal Word Warning [11][12]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11][12]
Precautionary Statements P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[11]

Storage and Stability Protocol

The long-term stability of this compound is critical for ensuring experimental reproducibility. The oxetane ring, while strained, is notably stable in this 3,3-disubstituted configuration, which sterically hinders pathways for acid-catalyzed ring-opening.[3][4] However, as a valuable amine hydrochloride salt, improper storage can lead to degradation via moisture absorption or reaction with atmospheric contaminants.

Recommended Storage Conditions
  • Temperature: Store refrigerated at 2-8°C . Do not store at room temperature for extended periods.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[10][12] The original supplier container should be tightly sealed. If the container is opened frequently, consider transferring aliquots to smaller vials under an inert atmosphere to minimize exposure of the bulk material.

  • Light: Protect from direct light by storing in an opaque container or within a refrigerator cabinet.

  • Moisture: The hydrochloride salt is hygroscopic. Strict exclusion of moisture is essential to prevent clumping and potential degradation.

Diagram: Compound Lifecycle Management

The following workflow illustrates the best practices for managing the compound from receipt to disposal.

G cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Disposal Receive Receive Compound Verify Verify CoA & SDS Receive->Verify Check Integrity Store Store at 2-8°C under Inert Gas Verify->Store Log in Inventory Withdraw Withdraw Aliquot in Fume Hood Store->Withdraw Weigh Weigh in Ventilated Balance Enclosure Withdraw->Weigh Dissolve Prepare Solution (e.g., DMSO, DMF) Weigh->Dissolve React Use in Synthesis Dissolve->React Waste Dispose of Contaminated Waste per EHS Guidelines React->Waste

Caption: Workflow for handling 3-(3-Fluorophenyl)oxetan-3-amine HCl.

Laboratory Handling Protocols

The following protocols are designed to mitigate the risks identified in Section 2.0.

Personal Protective Equipment (PPE)
  • Rationale: The combination of skin, eye, and respiratory irritation hazards (H315, H319, H335) necessitates comprehensive barrier protection.

  • Protocol:

    • Wear a flame-resistant lab coat, fully buttoned.

    • Wear safety glasses with side shields or chemical splash goggles.

    • Wear nitrile gloves. Inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

    • When handling the solid powder outside of a contained system, a respirator may be required based on a formal risk assessment.

Protocol for Weighing and Aliquoting Solid
  • Rationale: To prevent inhalation of fine powder (H335) and contamination of the laboratory environment.

  • Protocol:

    • Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure.

    • Place a clean weigh boat on the analytical balance and tare.

    • Using a clean, dedicated spatula, carefully transfer the desired amount of this compound from the storage vial to the weigh boat.

    • Avoid any actions that could generate dust, such as tapping the spatula or dropping the solid from a height.

    • Once the desired mass is obtained, securely cap the stock vial immediately.

    • Carefully transfer the weighed solid to the reaction vessel or dissolution vial.

    • Clean the spatula and any contaminated surfaces immediately after use.

Protocol for Solution Preparation
  • Rationale: The hydrochloride salt form is intended to improve solubility. However, appropriate solvent selection is key for downstream applications.

  • Protocol:

    • Add the weighed solid of this compound to an appropriately sized vial.

    • Add the desired solvent (e.g., DMSO, DMF, or an appropriate buffer) via pipette or syringe.

    • Cap the vial and mix using a vortex or sonicator until all solid is dissolved. Gentle warming may be employed if necessary, but a stability check of the compound in the chosen solvent at elevated temperatures is recommended.

    • For long-term storage of solutions, it is recommended to store at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

Application Insights for Drug Development Professionals

The strategic value of this compound lies in its ability to solve common problems in lead optimization.

  • Improving Physicochemical Properties: In drug discovery, replacing a gem-dimethyl group with an oxetane can increase polarity and improve aqueous solubility without a significant increase in lipophilicity.[4][5] This is a critical advantage when tackling poorly soluble lead compounds.

  • Modulating Amine Basicity: The strong electron-withdrawing effect of the oxetane ring significantly reduces the pKa of the adjacent amine.[3] This can be a powerful tool to mitigate issues related to high amine basicity, such as off-target activity at aminergic GPCRs or poor cell permeability.

  • Metabolic Stability: The 3,3-disubstituted oxetane core is generally robust and can block metabolically labile positions, potentially improving the pharmacokinetic profile of a drug candidate.[5][7]

  • Vectorial Exit into Unexplored Chemical Space: The rigid, three-dimensional structure of the oxetane provides a defined exit vector for further chemical elaboration, allowing chemists to probe protein binding pockets in ways that are not possible with more flexible or planar linkers.[3]

This building block is therefore not just a synthetic intermediate, but a strategic tool for rationally designing molecules with enhanced drug-like properties.

References

  • Sigma-Aldrich. (n.d.). This compound.
  • ECHEMI. (n.d.). This compound.
  • A2B Chem. (n.d.). 1332839-77-6 | this compound.
  • Fluorochem. (n.d.). 3-(3-Chloro-2-fluorophenyl)oxetan-3-amine hydrochloride.
  • BLDpharm. (n.d.). 1332839-77-6|this compound.
  • PubChemLite. (n.d.). This compound (C9H10FNO).
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

  • InterContinental Warszawa. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride.
  • EvitaChem. (n.d.). Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029).
  • Chem-Space. (n.d.). 3-(Fluoromethyl)oxetan-3-amine hydrochloride.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Gouverneur, V., et al. (2017). Oxetanes in Drug Discovery Campaigns. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • LabAlley. (n.d.). 3-(4-fluorophenyl)oxetan-3-amine hydrochloride, min 97%, 500 mg.
  • Vulcanchem. (n.d.). 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride.

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Navigating the Synthesis and Safety of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of strained ring systems, such as oxetanes, into molecular scaffolds has become a prominent strategy in modern drug discovery. These motifs can significantly enhance physicochemical properties like aqueous solubility and metabolic stability, while also providing novel three-dimensional vectors for exploring chemical space.[1][2] Among these valuable building blocks, 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride presents itself as a versatile precursor for the synthesis of a diverse range of compounds.

This guide provides an in-depth overview of the safety, handling, and key applications of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering both high-level insights and detailed, actionable protocols to ensure safe and effective utilization in the laboratory.

Part 1: Compound Profile and Safety Data

Before any synthetic work is initiated, a thorough understanding of the compound's properties and hazards is paramount.

Chemical Identity:

PropertyValue
IUPAC Name 3-(3-fluorophenyl)oxetan-3-amine;hydrochloride
CAS Number 1332839-77-6[3][4][5]
Molecular Formula C₉H₁₁ClFNO[5]
Molecular Weight 203.64 g/mol [3][5]
Structure Chemical structure of this compound
Synonyms 3-Amino-3-(3-fluorophenyl)oxetane hydrochloride, 3-(3-Fluorophenyl)oxetan-3-amine HCl

Hazard Identification and Safety Precautions:

This compound is classified with the following hazard statements, requiring stringent safety measures during handling.

Hazard StatementDescriptionGHS Pictogram
H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

Source:

Personal Protective Equipment (PPE) and Handling:

A rigorous adherence to safety protocols is non-negotiable when working with this and similar chemical entities.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and changed frequently, especially after direct contact.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[6]

Storage and Stability:

The stability of the oxetane ring is a critical consideration. While 3,3-disubstituted oxetanes exhibit greater stability than other substitution patterns, they can be susceptible to ring-opening under harsh conditions.

  • Storage Conditions: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Conditions to Avoid:

    • Strong Acids: Lewis or protic acids can catalyze the ring-opening of the oxetane.

    • High Temperatures: Thermal stress can lead to decomposition.

    • Powerful Reducing Agents: While many reducing agents are tolerated, harsh hydrides like lithium aluminum hydride (LiAlH₄) at elevated temperatures may cause ring cleavage.

Part 2: Application Notes & Protocols

This compound is primarily utilized as a nucleophilic building block in reactions such as amide bond formations and reductive aminations. As it is supplied as a hydrochloride salt, it must typically be neutralized in situ or converted to the free base prior to reaction.

Protocol 1: Free-Basing of the Amine Hydrochloride (Optional)

For reactions sensitive to excess base or salts, isolating the free amine may be necessary.

Workflow for Free-Basing:

cluster_0 Dissolution & Neutralization cluster_1 Extraction & Isolation HCl_salt Dissolve Amine HCl in DCM or EtOAc Base_add Add aq. NaHCO₃ or 1M NaOH solution HCl_salt->Base_add Separate Separate Layers Base_add->Separate Transfer to Separatory Funnel Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Separate->Dry Evaporate Evaporate Solvent (in vacuo) Dry->Evaporate Free_Amine Isolated Free Amine (Use Immediately) Evaporate->Free_Amine cluster_0 Purification Options cluster_1 Eluent Modification (Option A) cluster_2 Eluent (Option B/C) Crude Crude Product OptionA Option A: Standard Silica Gel Crude->OptionA OptionB Option B: Amine-Treated Silica Crude->OptionB OptionC Option C: Reversed-Phase C18 Crude->OptionC Eluent Hexane/EtOAc or DCM/MeOH + 0.1-1% Triethylamine or NH₄OH OptionA->Eluent EluentB Standard Eluent (e.g., Hexane/EtOAc) OptionB->EluentB EluentC Acetonitrile/Water (+ 0.1% TFA or NH₄OH) OptionC->EluentC Purified Purified Product Eluent->Purified EluentB->Purified EluentC->Purified

Sources

Application Notes and Protocols: Synthesis and Handling of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it a powerful tool for optimizing the physicochemical properties of drug candidates.[3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][5] Furthermore, the oxetane ring can act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, offering a strategic advantage in navigating intellectual property landscapes and enhancing drug-like characteristics.[1][2]

One particularly valuable building block is 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride . This compound combines the beneficial properties of the oxetane scaffold with a fluorophenyl group, a common substituent in pharmaceuticals known for modulating electronic properties and metabolic stability. The primary amine provides a crucial handle for further synthetic elaboration, making it a versatile intermediate in the synthesis of complex molecular architectures for drug discovery programs.[6]

This guide provides a comprehensive overview of the reaction conditions for the synthesis of this compound, detailing the underlying chemical principles and offering step-by-step protocols for its preparation and handling.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step sequence starting from the corresponding ketone precursor, 3-(3-fluorophenyl)oxetan-3-one. This strategy is outlined below:

G cluster_0 Step 1: Synthesis of 3-(3-Fluorophenyl)oxetan-3-one cluster_1 Step 2: Reductive Amination & Salt Formation Start 3-(3'-Fluorophenyl)-3-oxopropanenitrile Product1 3-(3-Fluorophenyl)oxetan-3-one Start->Product1 Base-mediated cyclization Reagent1 1,3-dihaloacetone (e.g., 1,3-dichloroacetone) Reagent1->Product1 Product1_clone 3-(3-Fluorophenyl)oxetan-3-one Intermediate 3-(3-Fluorophenyl)oxetan-3-amine (Free Base) Product1_clone->Intermediate Reductive Amination Reagent2 Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Reagent2->Intermediate Reagent3 Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reagent3->Intermediate FinalProduct This compound Intermediate->FinalProduct Salt Formation Reagent4 HCl solution (e.g., HCl in Dioxane/MeOH) Reagent4->FinalProduct

Figure 1: General synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-(3-Fluorophenyl)oxetan-3-one

The synthesis of the oxetan-3-one precursor is a critical first step. While several methods exist for the formation of the oxetane ring, a common approach involves the cyclization of a suitable precursor.[7][8] One plausible route starts from 3-(3'-fluorophenyl)-3-oxopropanenitrile.[9]

Protocol 1: Synthesis of 3-(3-Fluorophenyl)oxetan-3-one

Reaction Scheme:

Materials:

  • 3-(3'-Fluorophenyl)-3-oxopropanenitrile

  • 1,3-Dichloroacetone

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of 3-(3'-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • Add 1,3-dichloroacetone (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-(3-fluorophenyl)oxetan-3-one.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this cyclization, promoting the deprotonation of the active methylene compound without causing significant side reactions.

  • Solvent: Acetone is a suitable solvent that facilitates the dissolution of the reactants and is appropriate for the reflux temperature.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts to ensure the purity of the ketone precursor for the subsequent reductive amination step.

Part 2: Reductive Amination and Hydrochloride Salt Formation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[10][11] This "one-pot" reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[12] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for the protonated imine over the carbonyl starting material.[11]

Protocol 2: Reductive Amination of 3-(3-Fluorophenyl)oxetan-3-one

Reaction Scheme:

Materials:

  • 3-(3-Fluorophenyl)oxetan-3-one

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(3-fluorophenyl)oxetan-3-one (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to yield crude 3-(3-fluorophenyl)oxetan-3-amine as the free base. This can be used in the next step without further purification if the purity is deemed sufficient by NMR or LC-MS.

Causality Behind Experimental Choices:

  • Ammonia Source: Ammonium acetate serves as a convenient in situ source of ammonia for the formation of the imine intermediate.

  • Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that is stable in protic solvents and selectively reduces the iminium ion in the presence of the ketone.[11]

  • Temperature Control: The initial cooling and portion-wise addition of the reducing agent are crucial to control the exothermic reaction and prevent the formation of byproducts.

Protocol 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt, which often improves the compound's stability and handling properties.[6]

Reaction Scheme:

Materials:

  • Crude 3-(3-Fluorophenyl)oxetan-3-amine

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane)

Procedure:

  • Dissolve the crude 3-(3-fluorophenyl)oxetan-3-amine in a minimal amount of dichloromethane or methyl tert-butyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the hydrochloric acid solution (1.1 equivalents) dropwise with vigorous stirring.

  • A precipitate should form upon addition of the acid.

  • Stir the resulting slurry at 0 °C for 1-2 hours.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether or MTBE to remove any non-polar impurities.

  • Dry the solid under high vacuum to obtain this compound as a stable, crystalline solid.

Rationale for Procedural Steps:

  • Solvent Choice: Dichloromethane or MTBE are good choices as they dissolve the free base but are poor solvents for the hydrochloride salt, facilitating its precipitation.

  • Controlled Addition of Acid: Slow, dropwise addition of the HCl solution at low temperature ensures controlled precipitation and helps to obtain a more crystalline and easily filterable solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₁₁ClFNO203.641332839-77-6

Table 1: Key properties of the target compound.[5]

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The primary amine serves as a versatile functional group for the introduction of various substituents through reactions such as:

  • Amide bond formation

  • Sulfonamide formation

  • Further reductive aminations to form secondary and tertiary amines

  • Participation in transition metal-catalyzed cross-coupling reactions

The presence of the 3-fluoro-3-phenyloxetane motif can confer desirable pharmacokinetic properties to the final compounds, making this intermediate highly attractive for lead optimization campaigns in drug discovery.[3][4]

Conclusion

The synthesis of this compound is a multi-step process that relies on established and robust chemical transformations. By carefully controlling the reaction conditions for the formation of the oxetan-3-one precursor, the subsequent reductive amination, and the final salt formation, researchers can reliably access this valuable building block for their drug discovery efforts. The protocols and insights provided in this guide are intended to facilitate the successful synthesis and application of this important chemical entity.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513.
  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Fustero, S., & Simón-Fuentes, A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1361–1366.
  • Google Patents. (n.d.). CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • (Reference for general properties of this compound)
  • (Reference for general properties of this compound)
  • (Reference for general properties of this compound)
  • Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]

  • ChemBK. (n.d.). 3-(3'-FLUOROPHENYL)-3-OXOPROPANENITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103694201B - Synthesis method of oxetanone.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • (Reference for general synthesis of oxetanes)
  • (Reference for synthesis of oxetane-derived spirocycles)
  • (Reference for arylamine synthesis)
  • (Reference for synthesis of 3-oxetanone)
  • (Reference for organic synthesis methods)
  • Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. Retrieved from [Link]

  • (Reference for a rel
  • (Reference for prepar
  • (Reference for synthesis of a rel
  • (Reference for a rel

Sources

derivatization of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride for Drug Discovery

Abstract

The oxetane motif has become a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable physicochemical properties upon drug candidates, including enhanced solubility, metabolic stability, and reduced lipophilicity.[1][2][3] 3-(3-Fluorophenyl)oxetan-3-amine, available as its hydrochloride salt, is a versatile building block that combines the benefits of the oxetane ring with a primary amine handle, offering a prime attachment point for a vast array of chemical moieties. This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and synthetic chemistry. We will cover N-acylation, N-sulfonylation, and reductive amination, transforming this foundational scaffold into a library of novel chemical entities.

Introduction: The Strategic Value of the Oxetane Scaffold

The incorporation of small, strained rings into molecular scaffolds is a powerful strategy in drug design. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[3][4][5] Its compact, polar, and sp³-rich nature can positively influence a molecule's three-dimensional conformation, solubility, and metabolic profile.[2][3]

The subject of this guide, 3-(3-Fluorophenyl)oxetan-3-amine, is a tertiary amine positioned on the oxetane ring. This unique arrangement offers several advantages:

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can attenuate the basicity of the proximal amine, a critical factor for tuning pharmacokinetic properties and reducing off-target effects like hERG inhibition.[1][2]

  • Vector for Diversity: The primary amine serves as a versatile nucleophile, enabling a wide range of derivatization reactions to explore the surrounding chemical space.

  • Metabolic Stability: The oxetane ring itself is generally more resistant to oxidative metabolism compared to more common alkyl groups.[3]

This document serves as a practical guide to unlocking the synthetic potential of this building block.

General Experimental Workflow

The follows a general sequence of steps. The initial deprotonation of the amine hydrochloride salt is crucial for activating its nucleophilicity.

G cluster_0 cluster_1 cluster_2 Derivatization Pathways cluster_3 A Start: 3-(3-Fluorophenyl)oxetan-3-amine HCl B Free-Basing (e.g., Et3N, DIPEA) A->B C Nucleophilic Amine (Free Base) B->C D Reaction with Electrophile (Acyl Chloride, Sulfonyl Chloride, Aldehyde, etc.) C->D E Crude Product Mixture D->E F Aqueous Work-up E->F Acyl Acylation Sulfonyl Sulfonylation Reductive Reductive Amination G Purification (Chromatography, Recrystallization) F->G H Characterization (NMR, LC-MS, HRMS) G->H I Final Derivative H->I

Caption: General workflow for derivatizing 3-(3-Fluorophenyl)oxetan-3-amine HCl.

Derivatization Protocol: N-Acylation (Amide Formation)

Scientific Rationale: N-acylation is one of the most fundamental and reliable methods for derivatizing primary amines. The formation of a stable amide bond is a cornerstone of peptide synthesis and medicinal chemistry, allowing for the introduction of a vast array of functionalities.[6] The reaction typically involves an acyl chloride or anhydride reacting with the nucleophilic free amine. The choice of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the primary amine.

Protocol: Synthesis of N-(3-(3-Fluorophenyl)oxetan-3-yl)acetamide

ParameterValue / Description
Reactant 1 3-(3-Fluorophenyl)oxetan-3-amine HCl (1.0 equiv)
Reactant 2 Acetyl Chloride (1.1 equiv)
Base Triethylamine (Et₃N) or DIPEA (2.2 equiv)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Expected Yield >90%

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 219.7 mg, 1.0 mmol).

  • Dissolution: Add anhydrous Dichloromethane (10 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Free-Basing: Add triethylamine (0.31 mL, 2.2 mmol, 2.2 equiv) dropwise. Stir the mixture for 15 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.

  • Acylation: Add acetyl chloride (0.08 mL, 1.1 mmol, 1.1 equiv) dropwise to the solution. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7][8]

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization Protocol: N-Sulfonylation (Sulfonamide Formation)

Scientific Rationale: The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in numerous antibacterial, diuretic, and anti-inflammatory drugs. Sulfonamides are generally stable to metabolic degradation and can act as hydrogen bond donors and acceptors. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[9]

Protocol: Synthesis of N-(3-(3-Fluorophenyl)oxetan-3-yl)benzenesulfonamide

ParameterValue / Description
Reactant 1 3-(3-Fluorophenyl)oxetan-3-amine HCl (1.0 equiv)
Reactant 2 Benzenesulfonyl Chloride (1.1 equiv)
Base Pyridine or Triethylamine (2.5 equiv)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Expected Yield 85-95%

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under N₂, add this compound (219.7 mg, 1.0 mmol).

  • Dissolution & Cooling: Add anhydrous DCM (10 mL) and cool to 0 °C.

  • Base Addition: Add pyridine (0.20 mL, 2.5 mmol, 2.5 equiv) dropwise and stir for 15 minutes.

  • Sulfonylation: Add a solution of benzenesulfonyl chloride (194.3 mg, 1.1 mmol, 1.1 equiv) in DCM (2 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor completion by LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash sequentially with 1 M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (10 mL), and finally brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography (hexane/ethyl acetate).

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.

G A Start: Free-Based Amine + Sulfonyl Chloride in DCM B Add Pyridine (Base) Stir at 0°C -> RT A->B C Reaction Monitoring (TLC or LC-MS) B->C D Work-up: 1. Dilute with DCM 2. Wash with 1M HCl 3. Wash with NaHCO3 4. Wash with Brine C->D E Dry (MgSO4) & Concentrate D->E F Purification (Recrystallization or Chromatography) E->F G Final Sulfonamide Product F->G

Caption: Workflow for the N-Sulfonylation protocol.

Derivatization Protocol: Reductive Amination

Scientific Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[10][11] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction in situ.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that could promote oxetane ring-opening.[10]

Protocol: Synthesis of N-Benzyl-3-(3-fluorophenyl)oxetan-3-amine

ParameterValue / Description
Reactant 1 3-(3-Fluorophenyl)oxetan-3-amine HCl (1.0 equiv)
Reactant 2 Benzaldehyde (1.05 equiv)
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
Base (for salt) Triethylamine (Et₃N) (1.1 equiv)
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 6-18 hours
Expected Yield 75-90%

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add this compound (219.7 mg, 1.0 mmol), followed by anhydrous 1,2-dichloroethane (10 mL).

  • Free-Basing: Add triethylamine (0.15 mL, 1.1 mmol, 1.1 equiv) and stir for 10 minutes at room temperature.

  • Imine Formation: Add benzaldehyde (0.11 mL, 1.05 mmol, 1.05 equiv). Stir the mixture for 30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by LC-MS until the starting amine is consumed.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract the mixture with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The purification of basic amines can be challenging on standard silica.[8] Use of an amine-functionalized silica column or pre-treating a standard silica column with a triethylamine-containing eluent is recommended. A typical eluent system is a gradient of ethyl acetate in hexane. Alternatively, purification can sometimes be achieved via acid-base extraction.[7][13]

  • Characterization: Confirm the structure of the secondary amine product by NMR and mass spectrometry.

Conclusion

This compound is a high-value building block for medicinal chemistry programs. Its primary amine functionality provides a reliable anchor point for diversification through robust and well-established chemical transformations. The protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination serve as a validated starting point for chemists to generate novel libraries of oxetane-containing compounds. By leveraging these methods, researchers can systematically explore structure-activity relationships and optimize the drug-like properties of their lead candidates.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Volochnyuk, D. M., Ryabukhin, S. V., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 257, 115531. [Link]

  • Boros, E. E. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12389–12411. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Katritzky, A. R., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 649–655. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. The unique combination of the strained oxetane ring and the fluorophenyl moiety makes this compound a desirable scaffold in modern drug discovery, often used to replace less favorable groups like gem-dimethyl or carbonyls to improve physicochemical properties such as solubility and metabolic stability.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the chemical principles and rationale behind each recommendation.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and reliable route to this compound involves a two-step sequence starting from commercially available oxetan-3-one. The process leverages a Grignard reaction to install the aryl group, followed by a Ritter reaction to introduce the amine functionality.

  • Step 1: Arylation via Grignard Reaction. 3-Fluorophenylmagnesium bromide is added to oxetan-3-one to form the key intermediate, 3-(3-fluorophenyl)oxetan-3-ol. This is a standard nucleophilic addition to a ketone.

  • Step 2: Amination via Ritter Reaction. The tertiary alcohol is treated with a nitrile (commonly acetonitrile) under strong acidic conditions. This generates a stabilized tertiary carbocation, which is trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the corresponding N-acetyl amine, which is then hydrolyzed to the primary amine and converted to its hydrochloride salt. The Ritter reaction is a classic and powerful method for converting tertiary alcohols to N-alkyl amides.[3][4]

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Salt Formation Oxetan-3-one Oxetan-3-one 3-(3-Fluorophenyl)oxetan-3-ol 3-(3-Fluorophenyl)oxetan-3-ol Oxetan-3-one->3-(3-Fluorophenyl)oxetan-3-ol  THF, 0°C to RT 3-Fluorophenylmagnesium bromide 3-Fluorophenylmagnesium bromide 3-Fluorophenylmagnesium bromide->3-(3-Fluorophenyl)oxetan-3-ol Intermediate_Alcohol 3-(3-Fluorophenyl)oxetan-3-ol Final_Product 3-(3-Fluorophenyl)oxetan-3-amine HCl Intermediate_Alcohol->Final_Product  1. Acetonitrile, H₂SO₄  2. Hydrolysis  3. HCl

Caption: Overall workflow for the synthesis of 3-(3-Fluorophenyl)oxetan-3-amine HCl.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My yield of the precursor, 3-(3-fluorophenyl)oxetan-3-ol, is consistently low after the Grignard reaction. What's going wrong?

Answer: Low yields in this step almost always trace back to the integrity of the Grignard reagent or reaction conditions.

  • Cause 1: Poor Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. If the reagent has degraded, the effective concentration will be lower than expected, leading to incomplete conversion.

    • Solution: Use freshly prepared or newly purchased Grignard reagent. If purchased, ensure the bottle has been handled under strict anhydrous conditions. Consider titrating the Grignard reagent before use to determine its exact molarity.

  • Cause 2: Wet Glassware or Solvents: Trace amounts of water will quench the Grignard reagent.

    • Solution: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Cause 3: Competing Enolization: Although less common with ketones like oxetan-3-one, a highly hindered or poorly reactive Grignard reagent could act as a base, leading to enolization of the ketone instead of addition.

    • Solution: Ensure slow addition of the ketone to the Grignard solution (not the other way around) at a low temperature (e.g., 0 °C) to favor the nucleophilic addition pathway.

ParameterStandard ConditionTroubleshooting Action
Solvent Anhydrous THFUse freshly dried solvent from a purification system.
Temperature 0 °C to RTMaintain 0 °C during addition to minimize side reactions.
Reagent Quality >80% activeTitrate reagent; use fresh bottle or synthesize in-house.
Atmosphere Nitrogen or ArgonEnsure the system is completely free of air and moisture.
Q2: The Ritter reaction is sluggish, or I recover mostly unreacted starting alcohol. How can I drive the reaction to completion?

Answer: The success of the Ritter reaction hinges on the efficient formation of a stable carbocation from the tertiary alcohol. The inherent strain of the oxetane ring can sometimes complicate this.[1]

  • Cause 1: Insufficiently Strong Acid: The acid catalyst must be strong enough to protonate the hydroxyl group and facilitate its departure as water to form the carbocation.

    • Solution: Concentrated sulfuric acid is the standard choice. If yields are poor, a small excess (e.g., 1.5-2.0 equivalents) can be used. Alternatively, a mixture of acetic acid and sulfuric acid can be effective. Many protocols for the Ritter reaction recommend using a strong acid.[5]

  • Cause 2: Temperature Too Low: While low temperatures can prevent side reactions, carbocation formation is an energy-intensive step.

    • Solution: If the reaction is sluggish at room temperature, gently warming it to 40-50 °C can significantly increase the rate. Monitor the reaction closely by TLC or LCMS to avoid decomposition.

  • Cause 3: Nucleophilicity of the Nitrile: Acetonitrile is typically used in large excess, often as the solvent. Its nucleophilicity is sufficient to trap the carbocation.

    • Solution: Ensure the acetonitrile is of high purity and dry. Using it as the solvent maximizes its concentration, driving the equilibrium towards the nitrilium ion intermediate.

Q3: My final product is contaminated with a significant, more polar impurity. What is it and how can I prevent its formation?

Answer: This is a classic problem in oxetane chemistry. The impurity is almost certainly a ring-opened byproduct resulting from the strongly acidic conditions of the Ritter reaction. The strained four-membered ring is susceptible to nucleophilic attack, a process that is accelerated by Lewis or Brønsted acids.[6][7]

  • Mechanism of Side Reaction: The oxetane oxygen can be protonated by the strong acid. A nucleophile (water from the reaction or during workup) can then attack one of the ring carbons, leading to the formation of a diol, such as 1-(3-fluorophenyl)propane-1,3-diol, after cleavage.

G cluster_0 Desired Ritter Reaction cluster_1 Side Reaction: Ring Opening A 3-(3-Fluorophenyl)oxetan-3-ol B Tertiary Carbocation (Oxetane Intact) A->B + H⁺, -H₂O E 3-(3-Fluorophenyl)oxetan-3-ol C Nitrilium Ion Adduct B->C + CH₃CN D Target Amine C->D Hydrolysis F Protonated Oxetane E->F + H⁺ G Ring-Opened Diol (Impurity) F->G + H₂O (Nucleophilic Attack)

Caption: Competing pathways: desired Ritter reaction vs. acid-catalyzed ring-opening.

  • Preventative Measures:

    • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress and quench it as soon as the starting material is consumed.

    • Control Temperature: Avoid excessive heating, which can accelerate the decomposition pathway.

    • Careful Quenching: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and a base like aqueous ammonia or sodium hydroxide. This neutralizes the strong acid quickly, minimizing the time the product spends in a low-pH aqueous environment where ring-opening is favorable.

Q4: I'm struggling with the final crystallization of the hydrochloride salt. The product often oils out or the yield is low. What is the best procedure?

Answer: Isolating a clean, crystalline hydrochloride salt requires careful control of the solvent system and pH.

  • Problem 1: Product Oiling Out: This happens when the product's solubility in the chosen solvent is too high, or when impurities are present that inhibit crystal lattice formation.

    • Solution: Use a binary solvent system. A common and effective method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, methyl tert-butyl ether (MTBE)[8], or ethyl acetate. Then, add a solution of HCl in a miscible solvent (e.g., HCl in dioxane or 2-propanol) dropwise with vigorous stirring. The salt should precipitate as a solid. If it still oils out, try adding a non-polar co-solvent like heptane to reduce solubility further.

  • Problem 2: Low Crystallization Yield: This can result from the salt having some solubility in the chosen solvent or from incomplete conversion to the salt.

    • Solution: Ensure you add at least one full equivalent of HCl. After precipitation, cool the mixture in an ice bath for an extended period (1-2 hours) to maximize recovery. When washing the filtered solid, use a small amount of the cold crystallization solvent to avoid redissolving the product.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why is the oxetane motif so important in medicinal chemistry?

    • A: The oxetane ring is a small, polar, and stable heterocycle. It is often used as a bioisostere for less desirable functional groups. For example, it can replace a gem-dimethyl group to improve aqueous solubility and reduce lipophilicity without adding metabolic liabilities. It can also replace a carbonyl group, maintaining hydrogen bonding potential while being stable to enzymatic reduction or attack.[1][2][9]

  • Q: Are there alternative methods to the Ritter reaction for this synthesis?

    • A: Yes, while the Ritter reaction is robust, other methods exist. For instance, one could convert the tertiary alcohol to a leaving group (e.g., a tosylate or mesylate) and perform an Sₙ2 reaction with an azide source, followed by reduction. However, the Sₙ1-like conditions of the Ritter reaction are often more suitable for neopentyl-like tertiary centers, where Sₙ2 reactions are sterically hindered.

  • Q: What analytical techniques are best for monitoring the reaction and confirming the final product?

    • A:

      • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are ideal. LCMS is particularly powerful as it provides both retention time and mass information, helping to identify starting materials, intermediates, products, and byproducts.

      • Final Product Confirmation:

        • ¹H and ¹³C NMR: To confirm the structure and assess purity.

        • Mass Spectrometry: To confirm the molecular weight.

        • HPLC: To determine the precise purity of the final compound.

Section 4: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3-(3-Fluorophenyl)oxetan-3-ol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-fluorophenylmagnesium bromide (1.1 eq) in THF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition: Dissolve oxetan-3-one (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the oxetanone solution dropwise to the stirred Grignard solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC until the oxetan-3-one is consumed.

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound (Ritter Reaction)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the crude 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq) and acetonitrile (acting as both reagent and solvent).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.5 eq) dropwise. An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction can be gently heated (40 °C) if the conversion is slow. Monitor by LCMS.

  • Quenching & Hydrolysis: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred mixture of ice and concentrated aqueous ammonia to basify the solution to pH > 10. This hydrolyzes the intermediate amide. Stir for 1-2 hours.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude amine in a minimal amount of MTBE or diethyl ether. With stirring, add a 2M solution of HCl in diethyl ether (or a similar solvent) dropwise until no further precipitation is observed.

  • Isolation: Stir the resulting slurry at 0 °C for 1 hour. Collect the solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield the final product as a white or off-white solid.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Amide and Carboxylic Acid Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Waser, J., & Carreira, E. M. (2004). Convenient Synthesis of 3,3-Disubstituted Oxetanes. Organic Letters, 6(6), 881-883. [Link]

  • Fessard, T. C., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(17), 10868-10934. [Link]

  • Wikipedia Contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

  • Google Patents. (2021). Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride. CN114736173A.
  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Nikpassand, M., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025–1032. [Link]

  • Stepan, A. F., et al. (2012). The oxetane motif in medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Google Patents. (2012). Raf Inhibitor Compounds. WO 2013/134298 A1.
  • Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 67(17), 14820-14839. [Link]

Sources

Technical Support Center: A Guide to Improving the Yield of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. We will delve into a proposed synthetic pathway, offering detailed protocols and a comprehensive troubleshooting section to help you optimize your yield and purity.

Introduction: The Synthetic Challenge

3-(3-Fluorophenyl)oxetan-3-amine and its hydrochloride salt are important building blocks in medicinal chemistry. The incorporation of the oxetane ring can improve physicochemical properties such as solubility and metabolic stability.[1] However, the synthesis of 3-substituted oxetanes can be challenging due to the inherent ring strain of the four-membered ether. This guide provides a systematic approach to a plausible and robust synthetic route, focusing on practical solutions to common experimental hurdles.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of 3-aryl-3-aminooxetanes involves a multi-step sequence starting from a suitable oxetan-3-one precursor. The overall workflow can be visualized as follows:

Synthetic_Workflow A Synthesis of 3-(3-Fluorophenyl)oxetan-3-one B Reductive Amination (Boc-Protection) A->B Key Intermediate C Deprotection B->C Protected Amine D Hydrochloride Salt Formation C->D Free Amine Reductive_Amination_Troubleshooting Start Low Conversion in Reductive Amination Q1 Is imine formation efficient? Start->Q1 A1_Yes Check Reducing Agent Q1->A1_Yes Yes A1_No Increase Ammonia Source Add Dehydrating Agent Q1->A1_No No Q2 Is the reducing agent active? A1_Yes->Q2 A2_Yes Consider Steric Hindrance Q2->A2_Yes Yes A2_No Use Fresh Reagent Check pH (for NaBH3CN) Q2->A2_No No A3 Increase Reaction Time/Temp Use NaBH(OAc)3 A2_Yes->A3

Sources

Technical Support Center: Purification of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who handle this valuable building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step solutions.

Part 1: Foundational Knowledge - Understanding the Molecule

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.

Q1: What are the critical physicochemical properties of this compound that influence its purification?

Understanding these properties is the first step in diagnosing issues and selecting an appropriate purification methodology. The molecule is a hydrochloride salt of a primary amine, making it highly polar and generally crystalline. The oxetane ring, a four-membered cyclic ether, introduces unique stability considerations.[1][2]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₉H₁₀FNO · HCl-
Molecular Weight 219.64 g/mol Influences diffusion rates and elution profiles.
Form Hydrochloride SaltHigh polarity; generally soluble in polar protic solvents (water, alcohols) and insoluble in non-polar organic solvents.[3]
Key Structural Features Primary Amine (as HCl salt)The salt form prevents volatilization but complicates standard silica gel chromatography due to strong ionic interactions.[4]
Oxetane RingGenerally stable, but can be susceptible to ring-opening under harsh acidic conditions, although 3,3-disubstituted oxetanes exhibit enhanced stability.[2][5]
Fluorophenyl GroupProvides a useful handle for UV detection in chromatography and unique signals in ¹⁹F NMR for purity assessment.

Q2: What are the most common impurities encountered during the synthesis of this compound?

Impurities typically stem from unreacted starting materials, byproducts of the synthetic route, or degradation.[6] While the exact impurities are process-dependent, common classes include:

  • Unreacted Precursors: Such as the corresponding ketone or alcohol precursors to the amine.

  • Positional Isomers: Impurities like 3-(2-fluorophenyl)- or 3-(4-fluorophenyl)oxetan-3-amine may arise from impure starting materials.[7]

  • Ring-Opened Byproducts: Formed if the oxetane ring is cleaved during synthesis or workup, especially under strong acidic conditions.[5]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Methanol).

Part 2: Primary Purification Strategy - Recrystallization

For crystalline solids like amine hydrochlorides, recrystallization is often the most efficient and scalable method for achieving high purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[8]

Frequently Asked Questions (FAQs): Recrystallization

Q3: When is recrystallization the most appropriate first-line purification technique?

Recrystallization is ideal when your crude material is:

  • Predominantly the desired product (typically >85-90% purity).

  • A solid at room temperature.

  • Thermally stable at the boiling point of the chosen solvent.

Q4: How do I select the best solvent or solvent system for recrystallization?

The ideal solvent should fully dissolve the compound when hot but provide very low solubility when cold.[9] For a polar salt like this compound, good starting points are polar protic solvents.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of crude material into a small test tube.

  • Add a solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable as a single-solvent system.

  • If it is poorly soluble, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a good candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a successful choice.

  • Common candidates include: Isopropanol (IPA), Ethanol, Methanol, or mixtures like IPA/Water or Ethanol/MTBE.

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or melting point of the impure mixture), causing it to separate as a liquid instead of a solid.

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add slightly more hot solvent to lower the saturation point.

  • Cool Slower: Allow the flask to cool very slowly (e.g., by insulating it with glass wool) to give crystals time to nucleate properly.

  • Change Solvents: The boiling point of your solvent may be too high. Choose a lower-boiling solvent or a solvent mixture.

Troubleshooting Guide: Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
No Crystal Formation 1. Too much solvent was used. 2. The compound is highly soluble even in the cold solvent. 3. The solution was cooled too rapidly.1. Boil off some solvent to re-concentrate the solution. 2. Try a different solvent or add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until cloudy. 3. Allow for slow cooling; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal.[8]
Poor Recovery / Low Yield 1. Significant solubility of the compound in the cold mother liquor. 2. Premature crystallization during hot filtration. 3. Using too much solvent for rinsing crystals.1. Ensure the solution is cooled thoroughly (ice bath or refrigerator). Minimize the amount of solvent used. 2. Use a pre-heated funnel and flask for hot filtration; add a small excess of hot solvent before filtering. 3. Always rinse crystals with a minimal amount of ice-cold recrystallization solvent.
Product Purity is Still Low 1. Impurities have very similar solubility profiles to the product. 2. The cooling was too fast, trapping impurities in the crystal lattice.1. Perform a second recrystallization. 2. If impurities persist, an alternative method like column chromatography may be necessary.

Part 3: Advanced Purification - Flash Column Chromatography

When recrystallization is ineffective due to the physical nature of the crude material (e.g., it is an oil) or when impurities are too similar in solubility, flash column chromatography is the method of choice. However, purifying amine hydrochlorides on standard silica gel presents a significant challenge.

Purification Strategy Workflow

PurificationWorkflow crude Crude Product (3-(3-Fluorophenyl)oxetan-3-amine HCl) assess Assess Crude Material (TLC, ¹H NMR) crude->assess recryst Primary Method: Recrystallization assess->recryst Solid & >85% Pure chrom Advanced Method: Flash Chromatography assess->chrom Oil or <85% Pure pure_solid Purified Solid recryst->pure_solid chrom->pure_solid purity_check Final Purity Assessment (HPLC, qNMR, MS) pure_solid->purity_check final Pure Product (>99%) purity_check->final

Caption: Decision workflow for purifying the target compound.

Frequently Asked Questions (FAQs): Chromatography

Q6: Should I attempt to chromatograph the hydrochloride salt directly?

Directly running an amine salt on a standard silica gel column is generally not recommended. Silica gel is acidic (due to surface silanol groups), which leads to strong ionic binding of the basic amine salt.[4] This results in:

  • The compound failing to elute from the column.

  • Extreme peak tailing and poor separation.[10]

  • Potential degradation on the acidic stationary phase.

Q7: If I can't run the salt, what is the standard procedure?

The standard and most reliable procedure is to convert the hydrochloride salt to its free base form before chromatography. The free base is less polar and will interact with the silica gel through weaker hydrogen bonding rather than strong ionic forces, allowing for proper elution and separation.[11] After chromatography, the purified free base can be easily converted back to the hydrochloride salt.

Q8: What mobile phase modifiers can improve the chromatography of the free base?

Even as a free base, primary amines can still interact with acidic silanol groups, causing peak tailing. To mitigate this, a small amount of a basic modifier is added to the mobile phase.[12]

  • Triethylamine (Et₃N): Typically 0.5-1% (v/v) is added to the eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). The triethylamine competes for the acidic sites on the silica, ensuring the target amine elutes symmetrically.[11]

  • Ammoniated Solvents: A 7N solution of ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a Dichloromethane/NH₃-Methanol gradient).

Experimental Protocol: Purification via Free Base Chromatography

This protocol outlines the full process from salt to free base, chromatography, and conversion back to the pure salt.

Step 1: Conversion to Free Base

  • Dissolve the crude this compound in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution with gentle swirling until the aqueous layer is basic (pH > 9, check with pH paper).

  • Stopper the funnel, vent frequently, and shake vigorously to extract the free amine into the organic layer.

  • Separate the layers and extract the aqueous layer two more times with fresh DCM or EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil.

Step 2: Flash Column Chromatography

  • Prepare the mobile phase. A common starting point is 95:5 DCM/Methanol with 0.5% triethylamine. Develop a suitable eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the product.

  • Dry-load the crude free base onto a small amount of silica gel for best results.

  • Pack a silica gel column with the chosen non-polar eluent (e.g., DCM with 0.5% Et₃N).

  • Carefully load the sample onto the top of the column.

  • Run the column using a gradient elution, slowly increasing the percentage of the polar solvent (e.g., Methanol with 0.5% Et₃N).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

Step 3: Conversion back to Hydrochloride Salt

  • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High vacuum may be required to remove all triethylamine.

  • Dissolve the purified free base (oil or solid) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether (Et₂O) or EtOAc.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in Dioxane) dropwise with stirring.

  • The hydrochloride salt should precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous Et₂O, and dry under vacuum to yield the pure this compound.

Part 4: Purity Verification

After purification, the identity and purity of the final product must be confirmed.

Q9: What analytical techniques are recommended for final purity assessment?

A combination of methods should be used to provide a comprehensive purity profile.[13]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective. Purity is determined by the area percentage of the main peak.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the structure of the compound, while the absence of impurity signals provides a qualitative measure of purity. Quantitative NMR (qNMR) against a certified internal standard can provide an absolute purity value.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14]

This guide provides a robust framework for tackling the purification of this compound. By understanding the molecule's properties and applying these systematic troubleshooting and procedural steps, researchers can consistently obtain high-purity material essential for their work.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 3, 2026, from [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • Org Prep Daily. (2006). Purifying amines on silica. Retrieved January 3, 2026, from [Link]

  • Reddit. (2019). Can amine salts run through a silica column?. Retrieved January 3, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 3, 2026, from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization. Retrieved January 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 3, 2026, from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved January 3, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H10FNO). Retrieved January 3, 2026, from [Link]

  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. Retrieved January 3, 2026, from [Link]

  • Stratech. (n.d.). 3-(4-fluorophenyl)oxetan-3-amine hydrochloride, min 97%, 500 mg. Retrieved January 3, 2026, from [Link]

  • Bisco. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride. Retrieved January 3, 2026, from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved January 3, 2026, from [Link]

  • ACG Publications. (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 3, 2026, from [Link]

  • Google Patents. (2022). CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.
  • Carreira, E. M., et al. (2016). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 59(10), 4443–4458. Retrieved January 3, 2026, from [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved January 3, 2026, from [Link]

  • ACS Publications. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2020). Chemical Space Exploration of Oxetanes. Retrieved January 3, 2026, from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. This molecule is a valuable building block in modern medicinal chemistry, prized for the unique conformational constraints and physicochemical properties imparted by the oxetane ring. However, the inherent reactivity of the strained 4-membered ether, combined with its formulation as a hydrochloride salt, presents specific stability challenges that can impact experimental reproducibility and outcomes.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond standard data sheets to provide in-depth, field-proven insights into the stability issues you may encounter. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your material and the success of your experiments.

Core Stability Profile: Understanding the Inherent Risks

The stability of this compound is governed by two primary chemical features: the strained oxetane ring and the amine hydrochloride salt form.

  • The Oxetane Ring: This 4-membered cyclic ether possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to cleavage.[1] Unlike more stable ethers like tetrahydrofuran (THF), the oxetane ring can be opened under relatively mild acidic conditions.[2][3] The reaction is initiated by protonation of the ring oxygen, which activates the ring towards nucleophilic attack.

  • The Amine Hydrochloride Salt: The compound is supplied as a salt formed between the basic amine and hydrochloric acid (HCl).[4] While this form typically enhances aqueous solubility and crystallinity compared to the free base, it introduces three key stability concerns:

    • Inherent Acidity: The salt itself creates a local acidic environment, which can catalyze the degradation of the oxetane ring, a process known as auto-catalysis.

    • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6][7] Absorbed water can act as a nucleophile, directly participating in the hydrolytic cleavage of the oxetane ring.

    • Heat Stable Salt Formation: In solution, the chloride anion can react with the amine, forming what is known as a Heat Stable Salt (HSS).[8][9] This bond is not easily broken by heat and effectively reduces the concentration of the active amine.[9]

These factors combine to create a molecule that requires careful handling, storage, and formulation to prevent the formation of impurities that can compromise your research.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Analytical Results & Decreasing Purity

Question: "My HPLC or LC-MS analysis shows a decrease in the purity of my sample over time, even when stored in the freezer. I'm observing new, more polar peaks. What is happening?"

Answer: This is a classic presentation of chemical degradation, most likely driven by acid-catalyzed hydrolysis of the oxetane ring. The hydrochloride salt provides the acid catalyst, and trace amounts of moisture, either from the atmosphere or residual solvent, act as the nucleophile. This opens the ring to form a more polar 1,3-amino alcohol derivative, which would elute earlier on a reverse-phase HPLC column.

The primary degradation pathway involves the protonation of the oxetane oxygen, followed by nucleophilic attack by water (hydrolysis) or the chloride counter-ion.

G start 3-(3-Fluorophenyl)oxetan-3-amine (Protonated) intermediate Activated Oxetanium Ion start->intermediate Protonation product_h2o Diol Degradant (1-(3-fluorophenyl)-3-amino-propane-1,3-diol) intermediate->product_h2o Nucleophilic Attack product_cl Chloroalcohol Degradant (3-chloro-1-(3-fluorophenyl)-1-aminopropan-2-ol) intermediate->product_cl Nucleophilic Attack hplus H+ h2o H₂O (Moisture) cl_minus Cl⁻

Caption: Acid-catalyzed ring-opening of the oxetane.

  • Confirm Storage Integrity: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at the recommended 2-8°C and strictly protected from moisture.[10] Use a desiccator for long-term storage.

  • Evaluate Analytical Solvents: If you are preparing stock solutions in solvents like methanol or water, these protic solvents can participate in the degradation. Prepare solutions fresh and analyze them immediately. For long-term storage in solution, consider aprotic solvents like anhydrous DMSO or DMF, though stability should still be verified.

  • Check Analytical Method Conditions: An acidic mobile phase in your HPLC method (e.g., 0.1% TFA or formic acid) can cause on-column degradation. If possible, use a mobile phase with a higher pH or run the analysis at a lower temperature.

  • Perform a Forced Degradation Study: To confirm the identity of the degradants, perform a stress test. See Protocol 1 for a detailed workflow.

Issue 2: Solubility Problems and Precipitation

Question: "The compound won't fully dissolve in my aqueous buffer, or it precipitates after pH adjustment. How can I improve its solubility?"

Answer: This issue almost always relates to pH. The hydrochloride salt is soluble in water because the amine is protonated (R-NH3+). If you increase the pH of the solution with a base, you deprotonate the amine to its free base form (R-NH2). The free base is significantly less polar and thus less soluble in aqueous media, causing it to precipitate.

G start Dissolving Compound check_ph Measure pH of Solution start->check_ph ph_low pH < 7 (Acidic) check_ph->ph_low Is pH acidic? ph_high pH > 8 (Basic) check_ph->ph_high Is pH basic? soluble Compound is Protonated (R-NH₃⁺) Soluble ph_low->soluble insoluble Compound is Free Base (R-NH₂) Insoluble -> Precipitates ph_high->insoluble solution Use acidic buffer (pH 4-6) to maintain solubility insoluble->solution

Caption: pH-dependent solubility of the amine salt.

  • Maintain Acidic pH: To keep the compound in its soluble, protonated form, your formulation buffer should be acidic. A pH range of 4-6 is often a good starting point.

  • Avoid Strong Bases: Do not add strong bases (like NaOH) directly to a concentrated solution of the compound, as this will cause immediate precipitation of the free base.

  • Characterize the Precipitate: If you observe a precipitate, isolate it and analyze it by NMR or LC-MS. This will confirm if it is the unreacted free base or a degradation product.

  • Conversion to Free Base (If Required): If your reaction requires the free base, it should be generated intentionally. See Protocol 2 for a standard procedure.

Frequently Asked Questions (FAQs)

  • Q1: What are the absolute best storage conditions?

    • A: Store in a tightly sealed vial under an inert atmosphere (argon is preferred) at 2-8°C inside a desiccator to protect from light and moisture.[10]

  • Q2: Is this compound hygroscopic?

    • A: Yes, as an amine hydrochloride, it should be assumed to be hygroscopic.[7] Always handle it in a low-humidity environment, such as a glove box or under a nitrogen blanket, and minimize its exposure to the ambient atmosphere.

  • Q3: What are the primary degradation products I should monitor for?

    • A: The two most likely degradants are the ring-opened products from hydrolysis or attack by chloride. Look for 1-(3-fluorophenyl)-3-amino-propane-1,3-diol and 3-chloro-1-(3-fluorophenyl)-1-aminopropan-2-ol in your analyses.

  • Q4: How does stability vary in common laboratory solvents?

    • A: Stability is highly solvent-dependent. See the summary table below.

SolventTypeExpected StabilityRationale
Water / PBS Protic, NucleophilicLow Water acts as a nucleophile, leading to rapid hydrolysis.[11][2]
Methanol / Ethanol Protic, NucleophilicLow to Moderate Alcohols can also act as nucleophiles to open the ring.
DMSO / DMF Aprotic, PolarGood Aprotic solvents do not participate in ring-opening. Ensure anhydrous grades are used.
Acetonitrile Aprotic, PolarGood Aprotic and generally non-reactive. Ensure anhydrous grade.
DCM / Chloroform Aprotic, NonpolarModerate Generally stable, but residual acidity can still promote degradation over time.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to rapidly assess stability and tentatively identify potential degradation products.

  • Sample Preparation: Prepare four separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Sample A (Control): Keep at 4°C, protected from light.

    • Sample B (Acidic): Add HCl to reach a final concentration of 0.1 N.

    • Sample C (Basic): Add NaOH to reach a final concentration of 0.1 N.

    • Sample D (Oxidative): Add H₂O₂ to a final concentration of 3%.

  • Incubation: Incubate samples B, C, and D at 40-60°C for 24-48 hours.

  • Analysis: Neutralize the acid and base samples if necessary. Analyze all four samples by LC-MS.

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Significant degradation under acidic conditions (Sample B) confirms the acid-catalyzed hydrolysis pathway.[3][12]

    • Degradation under basic conditions (Sample C) may indicate base-labile functionalities, though this is less common for this specific structure.

    • This analysis will provide the mass-to-charge ratios (m/z) of the major degradants, aiding in their identification.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

This procedure should be performed immediately before the free base is needed for a reaction.

  • Dissolution: Dissolve the hydrochloride salt in deionized water (e.g., 10 mL per 1 g of salt).

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like 1N NaOH while stirring until the pH of the solution is ~9-10 (check with pH paper). The free base will likely precipitate as a milky suspension or oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Verification: The resulting oil or solid is the free base. Confirm its identity by ¹H NMR before use. Do not store the free base for extended periods, as it may be less stable than the salt form.

References

  • Wikipedia. (n.d.). Oxetane. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. Retrieved from [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Gevorgyan, V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4944-4948. Retrieved from [Link]

  • Svatik, J., & Císařová, I. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-143. Retrieved from [Link]

  • Kumar, V., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

  • Svatik, J., & Císařová, I. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-143. Retrieved from [Link]

  • Sulphur Recovery Engineering. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]

  • Smith, D. T., & Njardarson, J. T. (2015). Ring Expansions of Oxiranes and Oxetanes. Semantic Scholar. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10FNO). Retrieved from [Link]

  • Jacobs, A., et al. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(12), 3041-3049. Retrieved from [Link]

  • EPTQ. (2018). Can anyone tell me about how Heat Stable Salt works?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Newman, A. W., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. Retrieved from [Link]

  • Reddit. (2022). What are amine hydrochlorides?. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • DailyMed - NIH. (n.d.). PHENTERMINE HYDROCHLORIDE capsule. Retrieved from [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

Sources

Technical Support Center: 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and application of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purity and stability of this compound.

Q1: I'm seeing an unexpected peak in my HPLC analysis of a freshly opened bottle of this compound. What could it be?

A1: An unexpected peak, particularly one that is more polar than the parent compound, could be a ring-opened hydrolysis product. The oxetane ring, although relatively stable in 3,3-disubstituted systems, can undergo acid-catalyzed ring-opening, especially in the presence of trace amounts of water.[1][2] As the product is a hydrochloride salt, the local environment is acidic, which can facilitate this degradation. The likely hydrolysis product would be 1-(3-fluorophenyl)-3-amino-1-(hydroxymethyl)propan-1-ol.

Q2: My NMR spectrum shows signals that I cannot assign to the product. What are the likely sources of these impurities?

A2: Unassignable NMR signals can originate from several sources:

  • Residual Solvents: Depending on the final purification and isolation steps, residual solvents from the synthesis (e.g., dichloromethane, methanol, dioxane, MTBE) may be present.[3]

  • Starting Material Carryover: Incomplete reaction could lead to the presence of starting materials for the final synthetic step. The specific starting materials will depend on the synthetic route used by the manufacturer.

  • By-products from Synthesis: Side reactions during the synthesis can generate structurally related impurities. For example, if a Williamson ether synthesis approach is used for cyclization, incomplete cyclization could leave a halo-alcohol intermediate.[2]

Q3: Is this compound stable in solution?

A3: The stability of the compound in solution is highly dependent on the solvent and pH. In acidic aqueous solutions, there is a risk of slow hydrolysis and ring-opening over time.[4][5] For prolonged storage, it is advisable to prepare fresh solutions or store stock solutions at low temperatures (2-8°C) and protected from moisture.[6] In aprotic organic solvents, the compound is generally more stable.

Q4: Can I free-base the hydrochloride salt? What precautions should I take?

A4: Yes, you can generate the free amine by treating the hydrochloride salt with a suitable base (e.g., sodium bicarbonate, triethylamine). However, it's important to note that the free amine may be less stable, especially if not handled under anhydrous conditions. The primary amine can act as an internal nucleophile, potentially promoting ring-opening or other degradation pathways, particularly at elevated temperatures.[1]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter.

Issue 1: Identification and Characterization of a Major Impurity

Scenario: You observe a consistent, significant impurity peak in your HPLC analysis across multiple batches of the compound.

A Impurity Observed in HPLC B Characterize Impurity by LC-MS A->B C Hypothesize Structure based on m/z B->C D Is m/z = [M+H2O+H]+? C->D Analyze Mass E Impurity is likely the ring-opened diol D->E Yes F Is m/z consistent with synthetic precursors? D->F No H Perform 1D/2D NMR on isolated impurity for confirmation E->H G Impurity could be a starting material or synthetic by-product F->G Yes G->H A 3-(3-Fluorophenyl)oxetan-3-amine B Protonated Oxetane A->B H+ C Carbocation Intermediate B->C Ring Opening D 1-(3-fluorophenyl)-3-amino-1-(hydroxymethyl)propan-1-ol C->D + H2O, -H+

Sources

Technical Support Center: Optimization of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. Oxetanes are increasingly utilized in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups, making mastery of their synthesis critical.[1] This document provides in-depth, field-proven insights into common challenges and their solutions, structured to help you navigate the intricacies of this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the final product isolated as a hydrochloride salt?

A1: The hydrochloride salt form offers several advantages over the free base. Amines characteristically form salts with strong mineral acids like HCl.[2] This conversion from a covalent compound to an ionic salt generally increases the melting point, enhances crystallinity, and improves stability and handling properties.[2][3] Crucially, salt formation is a key step in purification; the ionic salt often has significantly different solubility profiles than the free base and organic impurities, allowing for effective isolation via crystallization.[4] The process can be reversed by treatment with a strong base if the free amine is required for a subsequent reaction.[2]

Q2: What are the primary synthetic routes to 3-aryl-3-amino-oxetanes?

A2: The synthesis typically involves a multi-step sequence. A common approach begins with the formation of a 3-substituted oxetane precursor, often an oxetan-3-one or a related intermediate.[5] This is followed by the introduction of the amine functionality, frequently via reductive amination.[6][7] The final step is the formation of the hydrochloride salt.[5] The specific route can vary, but generally centers on building the core oxetane ring and then functionalizing the C3 position.

Q3: What makes the oxetane ring challenging to synthesize?

A3: The primary challenge lies in the inherent ring strain of the four-membered ether.[1] The kinetics of cyclization to form four-membered rings are significantly slower than for analogous three, five, or six-membered rings.[1] This means that intramolecular cyclization reactions, such as the Williamson etherification, must be carefully optimized to favor the desired ring formation over competing side reactions like intermolecular polymerization or fragmentation.[8][9]

Q4: Can I use standard amination methods for this synthesis?

A4: While direct alkylation of amines is a fundamental reaction, it is often difficult to control and can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[10][11] For a controlled, high-yield synthesis of a primary amine like this one, reductive amination of a corresponding ketone (3-(3-fluorophenyl)oxetan-3-one) with ammonia or an ammonia equivalent is a far more robust and selective method.[7][12]

Troubleshooting Guide: A Staged Approach

This section provides a detailed breakdown of common issues, their underlying causes, and validated solutions for each major stage of the synthesis.

Stage 1: Oxetane Ring Formation (via Intramolecular Williamson Etherification)

The construction of the strained oxetane ring is often the most challenging step. A common method is the base-mediated intramolecular cyclization of a 1,3-halohydrin.

cluster_0 Stage 1: Oxetane Ring Formation Start Start: 1-(3-Fluorophenyl)-2,2-bis(hydroxymethyl)ethan-1-ol derivative Step1 Step 1: Selective Tosylation (TsCl, Pyridine, 0°C) Start->Step1 Step2 Step 2: Intramolecular Cyclization (Strong Base, e.g., NaH, THF) Step1->Step2 Product Product: 3-(3-Fluorophenyl)oxetan-3-ol Step2->Product

Caption: General workflow for synthesizing the oxetane precursor.

Problem 1: Low Yield of Oxetane Product, Recovery of Starting Material

  • Potential Cause A: Insufficiently Strong Base. The alkoxide formation required for the nucleophilic attack is an equilibrium. If the base is not strong enough to deprotonate the alcohol effectively, the reaction will not proceed to completion.

  • Solution A: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) in an aprotic solvent like THF is a standard choice. Potassium tert-butoxide (KOtBu) can also be effective.

  • Potential Cause B: Reaction Temperature is Too Low. While low temperatures can help control side reactions, cyclization kinetics for a strained four-membered ring can be slow.[1]

  • Solution B: After initial addition of the substrate to the base at 0 °C, allow the reaction to slowly warm to room temperature or even gently heat to reflux (e.g., 40-50 °C) while monitoring by TLC or LC-MS.

Problem 2: Formation of Significant Byproducts (e.g., Allyl Alcohols, Polymers)

  • Potential Cause A: Grob Fragmentation. This is a common competing pathway in the synthesis of 3-substituted oxetanes.[8][9] Under strongly basic conditions, an alternative elimination pathway can occur, leading to ring fragmentation.

  • Solution A: Use of milder basic conditions may suppress fragmentation. While a strong base is needed, avoiding a large excess and maintaining controlled temperatures is key. Some literature suggests that cyclization must be carried out under mildly basic conditions to prevent side-reactions.[8][9]

  • Potential Cause B: Intermolecular Reaction. If the concentration of the substrate is too high, the rate of intermolecular reaction (forming polymers) can compete with the desired intramolecular cyclization.

  • Solution B: Employ high-dilution principles. Add the 1,3-halohydrin substrate slowly via a syringe pump to a solution of the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

ParameterStandard ConditionOptimized Condition for High YieldRationale
Base K₂CO₃, NaOHNaH, KOtBuEnsures complete deprotonation for efficient cyclization.
Concentration 0.5 M0.05 - 0.1 MFavors intramolecular cyclization over intermolecular polymerization.
Temperature Room Temperature0 °C to 40 °C (gradual)Balances reaction kinetics with suppression of side reactions.
Stage 2: Reductive Amination

This stage converts the oxetane ketone precursor (formed by oxidation of the oxetan-3-ol) into the target primary amine. The reaction proceeds via an intermediate imine, which is reduced in situ.[7]

Start Low conversion or yield in reductive amination? Q2 Is starting ketone consumed? Start->Q2 Q1 Is imine intermediate observed? Sol_B Problem: Reduction Step - Check reducing agent activity - Increase equivalents of reducing agent - Adjust pH (weakly acidic is optimal) Q1->Sol_B Yes Sol_C Problem: Both Steps - Check reaction pH (neutral to weakly acidic) - Increase reaction time/temperature moderately - Verify raw material purity Q1->Sol_C No Q2->Q1 Yes Sol_A Problem: Imine Formation - Use dehydrating agent (e.g., mol. sieves) - Use Lewis acid catalyst (e.g., Ti(iPrO)4) - Increase ammonia concentration Q2->Sol_A No

Caption: Decision tree for troubleshooting reductive amination issues.

Problem 1: Incomplete Conversion of the Ketone

  • Potential Cause A: Inefficient Imine Formation. The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.

  • Solution A:

    • Remove Water: Add a dehydrating agent like activated molecular sieves (3Å or 4Å) to the reaction mixture to drive the equilibrium toward the imine.[7]

    • Catalysis: Use a Lewis acid catalyst such as Ti(OiPr)₄ to activate the carbonyl group, accelerating imine formation.[10][13]

    • Ammonia Source: Use a high concentration of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, to push the equilibrium.[12]

Problem 2: Imine Intermediate is Formed but Not Reduced

  • Potential Cause A: Reducing Agent Inactivity. The hydride reagent may have degraded due to improper storage or handling.

  • Solution A: Use a fresh bottle of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices because they are mild enough not to reduce the ketone but will readily reduce the protonated imine (iminium ion).[6][10]

  • Potential Cause B: Incorrect pH. The reduction step is most efficient under weakly acidic conditions (pH ~5-6), which promotes the formation of the more electrophilic iminium ion intermediate, accelerating the rate of hydride reduction.[6]

  • Solution B: Add a catalytic amount of a weak acid, like acetic acid, to the reaction mixture. Be cautious, as a very low pH can accelerate the decomposition of the hydride reagent.

Reducing AgentSelectivityOptimal pHKey Considerations
NaBH₄ Less selective; can reduce ketonesNeutral to BasicBest for pre-formed imines; can be used in one-pot but may reduce starting ketone.[10]
NaBH₃CN Highly selective for iminesWeakly Acidic (5-6)Toxicity warning: Can release toxic HCN gas upon acidic workup. Handle with extreme care.[6]
NaBH(OAc)₃ Highly selective for iminesWeakly Acidic (5-6)A safer, less toxic alternative to NaBH₃CN; often the preferred reagent.[10]
Stage 3: Hydrochloride Salt Formation & Purification

The final step involves reacting the purified free base with hydrochloric acid to induce crystallization of the desired salt.

Problem 1: Product "Oils Out" Instead of Crystallizing

  • Potential Cause A: Impurities Present. Residual solvents or reaction byproducts can act as an anti-solvent or inhibit lattice formation, causing the product to separate as an oil.

  • Solution A: Ensure the free base is of high purity before attempting salt formation. Perform an additional purification step (e.g., column chromatography, distillation) on the free base if necessary.

  • Potential Cause B: Incorrect Solvent System. The solvent must be one in which the free base is soluble but the hydrochloride salt is sparingly soluble.

  • Solution B: Common solvents for HCl salt crystallization include isopropanol (IPA), ethyl acetate (EtOAc), diethyl ether, or mixtures thereof. If an oil forms, try adding a non-polar co-solvent (an "anti-solvent") like heptane or MTBE dropwise to induce crystallization. Seeding with a small crystal of pure product can also be highly effective.

Problem 2: Low Yield After Crystallization

  • Potential Cause A: Product Solubility. The hydrochloride salt may have some solubility in the chosen crystallization solvent, leading to losses in the mother liquor.

  • Solution A:

    • Cooling: Ensure the crystallization mixture is thoroughly cooled (e.g., 0-4 °C) for an adequate amount of time before filtration to maximize precipitation.

    • Solvent Volume: Use the minimum amount of solvent required to dissolve the free base at an elevated temperature. Using excessive solvent will increase the amount of product lost in the mother liquor.

    • HCl Stoichiometry: Using a large excess of aqueous HCl can sometimes increase the solubility of the salt in the aqueous phase, reducing yields.[14] Aim for a stoichiometry of 1.0 to 1.1 equivalents of HCl relative to the amine.

  • Potential Cause B: Anhydrous Conditions Required. If anhydrous forms of the salt are desired, using aqueous HCl is not feasible.[14]

  • Solution B: Use a solution of HCl gas in an anhydrous organic solvent like dioxane, diethyl ether, or isopropanol. Alternatively, trialkylsilyl chlorides can be used to generate HCl in situ under strictly anhydrous conditions.[14]

Experimental Protocol: Optimized Synthesis

Step 2: Reductive Amination of 3-(3-fluorophenyl)oxetan-3-one

  • To a round-bottom flask charged with 3-(3-fluorophenyl)oxetan-3-one (1.0 eq) and methanol (10 mL per gram of ketone), add a 7 M solution of ammonia in methanol (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a single portion, add sodium borohydride (NaBH₄, 1.5 eq). Note: While NaBH(OAc)₃ is often preferred, NaBH₄ is effective here if added after imine formation is established.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by LC-MS for the disappearance of the imine intermediate.

  • Quench the reaction carefully by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-(3-Fluorophenyl)oxetan-3-amine free base.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude free base in a minimum amount of isopropanol (IPA).

  • To this solution, add a 2 M solution of HCl in diethyl ether (1.05 eq) dropwise while stirring.

  • Observe for the formation of a white precipitate. If the product oils out, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Stir the resulting slurry at room temperature for 1 hour, then cool to 0-4 °C for an additional 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities.

  • Dry the product under vacuum at 40 °C to a constant weight to yield this compound as a white crystalline solid.

References

  • Wikipedia. (n.d.). Oxetane. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Maier, L., & Špulák, M. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. RSC Chemical Biology, 4(9), 715-742. Retrieved from [Link]

  • Maier, L., & Špulák, M. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. RSC Chemical Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Watanabe, W., et al. (2018). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 107(1), 236-243. Retrieved from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-11951. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10FNO). Retrieved from [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
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  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • B-A. Feit, et al. (2008). New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities. European Journal of Medicinal Chemistry, 43(3), 540-547. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. Retrieved from [Link]

  • Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1234-1244. Retrieved from [Link]

  • PubMed Central. (2020). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]

  • Google Patents. (2022). CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.
  • InCatT. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. Retrieved from [Link]

  • MDPI. (2020). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

  • Google Patents. (2013). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
  • Google Patents. (1967). US3337630A - Process for the purification of amines.
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  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction: The Synthetic Challenge

3-(3-Fluorophenyl)oxetan-3-amine is a sought-after structural motif in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties like aqueous solubility and metabolic stability.[1] However, the inherent ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to specific side reactions, particularly under acidic conditions required for several synthetic steps.[2]

This guide will focus on troubleshooting the two most common synthetic routes to the target molecule:

  • Route A: Reductive Amination of 3-(3-Fluorophenyl)oxetan-3-one.

  • Route B: Ritter Reaction from 3-(3-Fluorophenyl)oxetan-3-ol.

We will address specific issues in a question-and-answer format, providing mechanistic insights and actionable protocols.

Section 1: Reductive Amination Pathway - Troubleshooting

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine source, followed by reduction of the intermediate imine or enamine. While robust, this pathway presents several potential pitfalls when applied to the oxetane system.

Q1: My reaction yield is low, and I observe significant amounts of unreacted 3-(3-fluorophenyl)oxetan-3-one and the corresponding alcohol. What is causing this?

Answer: This issue typically points to an imbalance between the rates of imine formation and reduction, or a poor choice of reducing agent.

Root Cause Analysis:

  • Competitive Reduction: The primary challenge in reductive amination is the potential for the reducing agent to reduce the starting ketone before it can form an imine with the amine source.[3] This is particularly problematic with powerful reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.

  • Steric Hindrance: The 3,3-disubstituted nature of the oxetane ketone can sterically hinder the approach of the amine, slowing down imine formation and giving the reducing agent more time to act on the ketone.

  • Iminium Ion Stability: The equilibrium between the ketone/amine and the iminium ion might not be favorable. Mildly acidic conditions are often required to protonate the hydroxyl intermediate and facilitate water elimination to form the iminium ion, which is the species that is actually reduced.[3]

Troubleshooting Protocol:

  • Choice of Reducing Agent: Switch to a more selective reducing agent that is less reactive towards ketones but highly reactive towards protonated imines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[4] It is milder than NaBH₄ and performs well under the slightly acidic conditions that favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.[3]

  • pH Control: The reaction should be run under mildly acidic conditions (pH 5-6). This can be achieved by adding a stoichiometric amount of acetic acid. The acid catalyzes imine formation but is not strong enough to cause significant oxetane ring-opening.[4]

  • One-Pot vs. Two-Step Procedure:

    • One-Pot (Direct): For most cases, a one-pot procedure where the ketone, amine source (e.g., ammonium acetate or ammonia in methanol), acid catalyst, and NaBH(OAc)₃ are mixed together is efficient.

    • Two-Step (Indirect): If competitive ketone reduction persists, consider a two-step approach. First, form the imine by reacting the ketone and amine source with a dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus). Once imine formation is complete (monitored by TLC or NMR), add the reducing agent.

Data Summary: Comparison of Reducing Agents

Reducing AgentTypical ConditionsProsCons
NaBH₄ Methanol, neutral pHInexpensive, readily availableCan prematurely reduce the ketone; less selective.[3]
NaBH₃CN Methanol, pH ~5-6Highly selective for iminium ions.Toxic cyanide byproducts.[3]
NaBH(OAc)₃ DCE, THF, AcOH catalystHighly selective, non-toxic byproducts, commercially available.[4]More expensive, can be slower.
Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of the starting material or product. What is this and how can I prevent it?

Answer: Dimerization can occur under certain conditions, especially in the presence of Lewis acids or strong Brønsted acids.

Root Cause Analysis:

The oxetane oxygen is Lewis basic and can be activated by a Lewis acid or proton. This can lead to an electrophilic ring-opening, generating a carbocation at the C3 position. This cation can then be attacked by the oxygen of another oxetane molecule, leading to a [4+4] cyclodimerization or other oligomeric species.[5] While less common during reductive amination, using overly strong acidic catalysts can promote this side reaction.

Prevention Strategies:

  • Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., Ti(OiPr)₄, ZnCl₂) which are sometimes employed in reductive aminations, as they are known to promote oxetane ring-opening.[2]

  • Control Acidity: Use only the necessary amount of a weak Brønsted acid like acetic acid. Avoid strong acids such as HCl or H₂SO₄ during the reductive amination step itself.

  • Temperature Control: Run the reaction at room temperature or below. Higher temperatures can accelerate side reactions.

Visualizing the Dimerization Pathway

Dimerization cluster_main Main Reaction cluster_side Dimerization Side Reaction Ketone Oxetan-3-one Imine Iminium Ion Ketone->Imine + NH3, H+ Ketone2 Oxetan-3-one Amine NH3 Product Target Amine Imine->Product [H] Protonated_Oxetane Protonated Oxetane Ketone2->Protonated_Oxetane + H+ (Strong Acid) Carbocation Ring-Opened Cation Protonated_Oxetane->Carbocation Ring Opening Dimer Dimer Byproduct Carbocation->Dimer + Oxetan-3-one

Caption: Dimerization via acid-catalyzed ring-opening.

Section 2: Ritter Reaction Pathway - Troubleshooting

The Ritter reaction provides an alternative route, typically starting from the corresponding tertiary alcohol, 3-(3-fluorophenyl)oxetan-3-ol. The alcohol is treated with a strong acid in the presence of a nitrile (e.g., acetonitrile), which acts as the nitrogen source. Subsequent hydrolysis yields the N-acetyl protected amine, which is then deprotected.

Q3: During my Ritter reaction, I'm getting a complex mixture of products, and my major byproduct appears to be a diol. What is happening?

Answer: This is a classic side reaction for oxetanes under the strongly acidic conditions required for the Ritter reaction. The issue is acid-catalyzed hydrolytic ring-opening competing with the desired nitrile addition.

Root Cause Analysis:

The Ritter reaction mechanism involves the formation of a stable carbocation from the alcohol.[6] For 3-(3-fluorophenyl)oxetan-3-ol, the tertiary benzylic carbocation is readily formed. However, the strained oxetane ring is also highly susceptible to cleavage under these same strong acid conditions.[7] If water is present in the reaction medium (e.g., from concentrated sulfuric acid or as a contaminant), it can act as a nucleophile, attacking the carbocationic intermediate that results from protonation of the oxetane oxygen, leading to the formation of 1-(3-fluorophenyl)propane-1,3-diol.

Troubleshooting Protocol:

  • Anhydrous Conditions: This is the most critical parameter. Ensure all reagents and glassware are scrupulously dried.

    • Use freshly distilled, anhydrous acetonitrile.

    • Use fuming sulfuric acid or triflic acid instead of concentrated (98%) H₂SO₄ to minimize the water content.

    • Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Acid Choice and Stoichiometry: Use the minimum amount of acid required to promote carbocation formation. A common procedure involves adding the alcohol to a cold solution of the acid in the nitrile.[8]

  • Temperature Control: Perform the initial addition at low temperatures (0 °C or below) to control the exothermic reaction and minimize side reactions. Allow the reaction to slowly warm to room temperature.

Visualizing the Competing Pathways

Ritter_Reaction cluster_desired Desired Ritter Pathway cluster_side Side Reaction: Ring Opening Start 3-(3-Fluorophenyl)oxetan-3-ol Carbocation Tertiary Carbocation Start->Carbocation + H+ (Strong Acid) Protonated_Oxetane Protonated Oxetane Start->Protonated_Oxetane + H+ (Strong Acid) Nitrilium Nitrilium Ion Carbocation->Nitrilium + MeCN Amide N-Acetyl Intermediate Nitrilium->Amide + H2O (Workup) Product Target Amine Amide->Product Hydrolysis Ring_Opened Diol Byproduct Protonated_Oxetane->Ring_Opened + H2O (Trace)

Caption: Ritter reaction vs. acid-catalyzed ring-opening.

Section 3: Product Isolation and Purification FAQs

The final step, converting the free base to the hydrochloride salt and purifying it, can also present challenges.

Q4: After forming the hydrochloride salt, my purity is still low. What are common impurities and how can I remove them?

Answer: The most common impurities are residual starting materials, reagents, and the side products discussed previously (e.g., the ring-opened diol). The purification strategy depends on the nature of the impurity.

Purification Strategy:

  • Acid-Base Extraction: Before salt formation, perform a thorough aqueous workup.

    • Wash the organic layer containing the free base with a basic solution (e.g., sat. NaHCO₃) to remove any acidic residues.

    • Wash with brine to remove water-soluble impurities.

    • This is a good stage to remove the non-basic diol byproduct from the Ritter reaction.

  • Crystallization: The hydrochloride salt is typically a crystalline solid. Recrystallization is a powerful purification technique.

    • Solvent Selection: A common solvent system is isopropanol (IPA)/methanol or ethanol/diethyl ether. The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.

    • Impurity Behavior: Structurally similar impurities may co-crystallize.[9] If the ring-opened diol persists, it is often more polar and may remain in the mother liquor during crystallization.

  • Chromatography:

    • Free Base: If impurities are difficult to remove by extraction or crystallization, consider purifying the free base by column chromatography on silica gel before forming the salt. A gradient of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for amines.

    • Salt: Chromatography of the salt is generally not recommended as it can be problematic.

Q5: My final product is unstable and degrades over time, even when stored as the hydrochloride salt. Why?

Answer: While forming the hydrochloride salt significantly improves stability, the oxetane ring can still be susceptible to degradation, especially in the presence of residual acid and moisture over long-term storage.

Stability and Storage Protocol:

  • Ensure Stoichiometric HCl: Use a precise amount of HCl (e.g., 1.0 to 1.1 equivalents of HCl in a solvent like dioxane or isopropanol) for salt formation. Excess acid can catalyze degradation.

  • Thorough Drying: Ensure the final salt is completely dry. Lyophilization or drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) can be effective.

  • Storage Conditions: Store the final product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (e.g., < 4 °C) and protected from light.

References

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  • Searles, S. Jr., et al. (1957). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society, 79(4), 952–954. [Link]

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  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

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Technical Support Center: Scale-Up Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process R&D

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. It addresses common challenges and frequently asked questions in a practical, problem-solving format.

Synthetic Strategy Overview

The synthesis of 3-aryl-substituted oxetan-3-amines is a non-trivial process due to the inherent strain of the four-membered oxetane ring.[1][2] A robust and scalable synthesis requires careful selection of precursors and reaction conditions to favor the formation of the strained ring and prevent its unintended cleavage in subsequent steps. A common and effective strategy involves the construction of the oxetane ring onto a precursor already containing the required aryl and a masked amine functionality (e.g., a nitrile).

The following diagram outlines a general, plausible synthetic workflow for producing this compound, which forms the basis for the detailed protocols and troubleshooting sections below.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Oxetane Ring Formation cluster_2 Key Intermediate Assembly cluster_3 Intramolecular Cyclization cluster_4 Amine Formation & Salt Preparation Start 1-(Bromomethyl)-3-fluorobenzene & Epichlorohydrin Intermediate1 1-((3-Fluorobenzyl)oxy)-3-chloropropan-2-ol Start->Intermediate1 Base, Phase Transfer Catalyst Intermediate2 2-((3-Fluorobenzyl)oxymethyl)oxirane Intermediate1->Intermediate2 Base (e.g., NaOH) Intermediate3 4-(3-Fluorophenyl)-2-(hydroxymethyl)butanenitrile Intermediate2->Intermediate3 Strong Base (e.g., LDA, n-BuLi) Anhydrous THF, Low Temp Reagent 3-Fluorophenylacetonitrile Intermediate4 3-(3-Fluorophenyl)oxetane-3-carbonitrile Intermediate3->Intermediate4 1. Tosylation (TsCl, Pyridine) 2. Base (e.g., t-BuOK) FreeAmine 3-(3-Fluorophenyl)oxetan-3-amine (Free Base) Intermediate4->FreeAmine Reduction (e.g., Raney Ni, H2) FinalProduct 3-(3-Fluorophenyl)oxetan-3-amine HCl FreeAmine->FinalProduct HCl in Anhydrous Solvent

Caption: General synthetic pathway for 3-(3-Fluorophenyl)oxetan-3-amine HCl.

Detailed Experimental Protocol (Illustrative)

This protocol describes a multi-step synthesis suitable for lab-scale development and subsequent scale-up.

Step 1: Synthesis of 3-(3-Fluorophenyl)oxetane-3-carbonitrile

  • Epoxide Formation: React 3-fluorobenzyl chloride with (R/S)-glycidol in the presence of a base like sodium hydride in an anhydrous solvent such as THF to form 2-((3-fluorobenzyl)oxymethyl)oxirane.

  • Nitrile Addition & Ring Opening: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve 3-fluorophenylacetonitrile in anhydrous THF and cool to -78 °C. Add a strong base such as n-butyllithium (n-BuLi) dropwise to generate the corresponding carbanion.

  • Slowly add the previously prepared 2-((3-fluorobenzyl)oxymethyl)oxirane to the carbanion solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight. This nucleophilic attack opens the epoxide ring.[3][4]

  • Cyclization Precursor: The intermediate from the previous step is a 1,3-diol precursor. This must be converted into a species with a good leaving group. Treat the diol with tosyl chloride (TsCl) in pyridine to selectively tosylate the primary alcohol.

  • Intramolecular Cyclization: Dissolve the tosylated intermediate in a suitable solvent like THF. Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) at 0 °C to induce intramolecular Williamson ether synthesis, forming the oxetane ring.[5] This is a critical, yield-determining step.

Step 2: Reduction and Salt Formation

  • Nitrile Reduction: Charge a high-pressure reactor with 3-(3-Fluorophenyl)oxetane-3-carbonitrile, a suitable solvent (e.g., methanol saturated with ammonia to suppress secondary amine formation), and a Raney Nickel catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 80 atm) and heat to a moderate temperature (e.g., 60 °C). Monitor the reaction for hydrogen uptake. Caution: Raney Nickel is pyrophoric and hydrogen gas is explosive. Follow all safety protocols.

  • Upon completion, carefully filter the catalyst.

  • Hydrochloride Salt Formation: Concentrate the filtrate containing the free amine. Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent like isopropanol (IPA) or ethyl acetate.

  • Slowly add a stoichiometric amount of hydrogen chloride solution (e.g., 4M HCl in dioxane or 2M HCl in IPA) with stirring.

  • The hydrochloride salt should precipitate. The slurry can be stirred at a low temperature to maximize yield before filtering, washing with a non-polar solvent (e.g., MTBE or heptane), and drying under vacuum.

Data Summary Table
StepKey Reagents & ConditionsTypical Yield (%)Typical Purity (HPLC)Key Scale-Up Notes
Ring Opening n-BuLi, 3-Fluorophenylacetonitrile, Anhydrous THF, -78 °C75-85%>95%Exothermic addition of n-BuLi requires excellent temperature control. Ensure strict anhydrous conditions.
Cyclization TsCl, Pyridine; then t-BuOK, THF60-75%>98%High dilution may be necessary to minimize intermolecular side products. The choice of base is critical.[5]
Reduction Raney Ni, H₂ (80 atm), NH₃/MeOH, 60 °C80-90%>97%Requires specialized high-pressure equipment. Catalyst handling is a major safety consideration.
Salt Formation HCl in Dioxane/IPA, MTBE as anti-solvent90-98%>99.5%Control of HCl stoichiometry and solvent choice is crucial for crystal form and purity.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: The yield of the oxetane ring formation (cyclization) step is very low. What are the likely causes and solutions?

A1: This is a common and critical challenge. Low yields in intramolecular cyclization for a strained ring system often point to competing side reactions.

  • Potential Cause 1: Competing Intermolecular Reactions. At high concentrations, the tosylated intermediate can react with another molecule instead of itself, leading to dimers or polymers.

    • Solution: Employ high-dilution principles. Add the solution of the tosylated precursor slowly over several hours to a solution of the base (t-BuOK). This keeps the instantaneous concentration of the precursor low, statistically favoring the intramolecular reaction.

  • Potential Cause 2: Incorrect Base/Solvent System. The base may not be strong enough, or it could be acting as a nucleophile. The solvent might not adequately solvate the ions involved.

    • Solution: Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in THF or DMF are standard choices. Screen different base-solvent combinations. Ensure the base is fresh and of high purity. For NaH, ensure the mineral oil is washed away with dry hexanes before use.

  • Potential Cause 3: Presence of Water. Water will quench the base and can hydrolyze the tosylate, preventing cyclization.

    • Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).

Q2: During the nitrile reduction, I am observing significant decomposition of the product. HPLC-MS shows a mass corresponding to a ring-opened species. Why is this happening?

A2: The oxetane ring is susceptible to cleavage under harsh conditions, particularly acidic or strongly nucleophilic environments.[2]

  • Potential Cause 1: Harsh Reducing Agent. Lithium aluminum hydride (LiAlH₄) is often too aggressive for substrates containing a strained oxetane ring and can lead to decomposition.

    • Solution: Use catalytic hydrogenation with a catalyst like Raney Nickel. This method operates under more neutral conditions. Control of temperature and pressure is key; start with milder conditions (e.g., lower temperature) and gradually increase if the reaction is slow.

  • Potential Cause 2: Acidic Byproducts. The reaction or workup may be generating acidic species that catalyze ring-opening.

    • Solution: Perform the reduction in a basic solvent system, such as methanol saturated with ammonia. The ammonia not only helps prevent ring-opening but also minimizes the formation of secondary amine byproducts by reacting with any imine intermediates.

Troubleshooting_Logic cluster_Cyc Troubleshooting Cyclization cluster_Red Troubleshooting Reduction Start Low Yield or Decomposition? CheckStep Identify Problematic Step Start->CheckStep Cyclization Cyclization Step CheckStep->Cyclization Low Yield Reduction Reduction Step CheckStep->Reduction Decomposition C_Cause1 High Concentration? Cyclization->C_Cause1 C_Cause2 Wrong Base/Solvent? Cyclization->C_Cause2 C_Cause3 Moisture Present? Cyclization->C_Cause3 R_Cause1 Reagent too Harsh? (e.g., LiAlH4) Reduction->R_Cause1 R_Cause2 Acidic Conditions? Reduction->R_Cause2 C_Sol1 Use High Dilution C_Cause1->C_Sol1 C_Sol2 Screen Bases (t-BuOK, NaH) C_Cause2->C_Sol2 C_Sol3 Ensure Anhydrous Conditions C_Cause3->C_Sol3 R_Sol1 Use Catalytic Hydrogenation (Raney Ni) R_Cause1->R_Sol1 R_Sol2 Add Base (e.g., NH3 in MeOH) R_Cause2->R_Sol2

Caption: Troubleshooting flowchart for common synthesis issues.

Q3: The final hydrochloride salt is oily or difficult to crystallize. How can I obtain a stable, solid product?

A3: This is an issue of solubility and crystal lattice energy. The goal is to find conditions where the salt is insoluble and forms an ordered solid.

  • Potential Cause 1: Residual Water or Solvent. The presence of even small amounts of water or the solvent used for the free base can inhibit crystallization.

    • Solution: Ensure the free amine solution is completely dry before adding HCl. Use a co-distillation (azeotrope) with a solvent like toluene to remove final traces of water if necessary.

  • Potential Cause 2: Incorrect Solvent System. The salt may be too soluble in the chosen solvent.

    • Solution: The key is to use a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethyl acetate, or dichloromethane. After adding the HCl solution, an "anti-solvent" like methyl tert-butyl ether (MTBE) or heptane can be added slowly to induce precipitation. Experiment with different solvent/anti-solvent combinations (e.g., IPA/Heptane, EtOAc/Heptane).

  • Potential Cause 3: Incorrect HCl Stoichiometry. A large excess of HCl can sometimes lead to the formation of oily adducts.

    • Solution: Use a precise amount of HCl, typically 1.0 to 1.1 molar equivalents relative to the free amine. Titrate a sample of your free base to determine its exact concentration before proceeding with the full batch.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during this synthesis? A: Several hazards must be managed:

  • Strained Ring System: Oxetanes are higher-energy molecules than their acyclic ether counterparts. Avoid exposing them to strong acids or high temperatures unnecessarily.[2][6]

  • Pyrophoric/Reactive Reagents: Strong bases like n-BuLi and NaH are highly reactive and can ignite on contact with air or moisture. They must be handled under an inert atmosphere. Raney Nickel catalyst is often supplied as a slurry in water and is pyrophoric when dry.[7]

  • Flammable Solvents: THF, MTBE, and other ethers are highly flammable and can form explosive peroxides. Always use fresh, inhibitor-tested solvents.[6]

  • Pressurized Hydrogen: Hydrogenation requires specialized equipment and protocols to manage the risks of high pressure and flammability. Ensure the reactor is properly rated and maintained.

Q: Which analytical techniques are crucial for in-process control and final product release? A:

  • TLC/HPLC: For monitoring reaction progress and assessing the purity of intermediates and the final product. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point for HPLC method development.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • Karl Fischer Titration: To determine the water content in the final hydrochloride salt, which is often a critical quality attribute.

Q: Can this synthesis be adapted for related analogues, for example, with different substitutions on the phenyl ring? A: Yes, the described synthetic route is generally adaptable. The key starting material, a substituted phenylacetonitrile, can be varied to introduce different functionalities on the aromatic ring. However, electron-withdrawing or -donating groups can significantly affect the reactivity of the carbanion in the epoxide ring-opening step, potentially requiring re-optimization of the reaction conditions (e.g., temperature, base).

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers.
  • Connect Journals, SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • CymitQuimica, Oxetane Safety D
  • ChemRxiv, Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Google Patents, Methods for making oxetan-3-ylmethanamines.
  • Organic Chemistry Portal, Synthesis of oxetan-3-ones.
  • Science of Synthesis, Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides.
  • ECHEMI, Oxetane SDS, 503-30-0 Safety D
  • BLDpharm, this compound.
  • Arkat USA, Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.
  • ResearchGate, Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

Technical Support Center: A Guide to the Stability and Handling of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS No. 1332839-77-6). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the chemical integrity of this valuable building block throughout its storage and application. By understanding its unique chemical properties, you can prevent degradation and ensure the reliability and reproducibility of your experimental outcomes.

The structure of this molecule, featuring a 3,3-disubstituted oxetane ring, offers significant advantages in drug design, including improved solubility and metabolic stability.[1][2] However, the inherent strain of the four-membered ether ring and the nature of the amine hydrochloride salt necessitate specific handling and storage protocols to prevent unwanted chemical transformations.[3][4] This guide provides in-depth answers to common questions, troubleshooting workflows, and validated protocols to maintain the compound's purity and reactivity.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

Proper storage is the first line of defense against degradation. The primary goals are to protect the compound from moisture, heat, and incompatible atmospheres.

Expert Insight: The hydrochloride salt form is generally a stable, crystalline solid. However, the oxetane ring, despite being sterically hindered by the 3,3-disubstitution which enhances stability[1][2], remains the most reactive part of the molecule. Storage conditions are designed to minimize any catalytic activation of ring-opening pathways.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[5]Reduces kinetic rate of potential degradation reactions. Avoids heat that can promote decomposition.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, preventing potential oxidative degradation of the amine and hydrolysis.
Container Keep in a tightly sealed, opaque container.[7][8]Prevents moisture ingress (hygroscopicity) and protects from light, which can be a source of energy for degradation (photolysis).
Location A cool, dry, and well-ventilated area.[6][7]Ensures a stable environment and prevents accumulation of any potential vapors.
Q2: Is the compound hygroscopic and what precautions are necessary?

Yes, like many amine hydrochloride salts, this compound can be hygroscopic.[7] Absorbed moisture can initiate degradation by providing a medium for hydrolysis or by acting as a nucleophile for ring-opening of the oxetane, especially if acidic conditions are present.

Handling Precautions:

  • Weighing: Handle the solid in a glove box or a controlled, low-humidity environment if possible. If not, minimize the time the container is open to the atmosphere.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Resealing: After dispensing, flush the container headspace with an inert gas like argon before tightly resealing.

Q3: How should I prepare solutions? Are there any incompatible solvents or reagents?

Solution stability is critical. The choice of solvent and reaction partners can dramatically impact the compound's integrity.

Compatible Solvents (Generally):

  • Aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are often suitable.

  • Always use anhydrous solvents to avoid introducing water.

Incompatible Reagents & Conditions:

  • Strong Acids: Avoid strong acidic conditions. While the compound is a hydrochloride salt, exposure to stronger acids can accelerate the protonation of the oxetane oxygen, making the ring highly susceptible to nucleophilic attack and subsequent cleavage.[2][3]

  • Strong Nucleophiles in Protic Solvents: The combination of a strong nucleophile and a protic solvent (which can protonate the oxetane oxygen) can lead to ring-opening.

  • Certain Reducing Agents: While many reducing agents are tolerated, aggressive hydride reagents like LiAlH₄ at elevated temperatures have been shown to cause decomposition of some oxetanes.[3] Milder conditions or alternative reagents should be considered.

Part 2: Troubleshooting Guide - Identifying and Preventing Degradation

This section provides a systematic approach to identifying and mitigating degradation when it is suspected.

Q4: My reaction is failing or giving unexpected results. How do I know if my starting material has degraded?

Degradation can manifest in several ways. If you observe any of the following, it is prudent to re-verify the purity of your starting material:

  • Physical Changes: Discoloration of the solid, clumping, or an unusual odor.

  • Poor Analytical Results: The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate, or new peaks in an HPLC or LC-MS chromatogram of the starting material.

  • Inconsistent Reactivity: Failure of a previously successful reaction, formation of unexpected byproducts, or low yields.

Q5: What is the most likely degradation pathway for this molecule?

The most probable degradation pathway is the acid-catalyzed ring-opening of the oxetane.[2][3]

Mechanism Explained:

  • Protonation: The oxygen atom of the oxetane ring gets protonated by an acid source (H-A). This turns the ether oxygen into a good leaving group (an alcohol).

  • Nucleophilic Attack: A nucleophile (Nu⁻), which could be a solvent molecule (like water), a counter-ion, or another reagent, attacks one of the carbons adjacent to the oxetane oxygen.

  • Ring-Opening: The C-O bond breaks, relieving the ring strain and forming a more stable, open-chain product. For a 3,3-disubstituted oxetane, this results in a 1,3-diol derivative after workup.

Q6: How can I design my experiments to proactively minimize degradation?

A well-designed experiment is the best prevention.

  • pH Control: If your reaction involves basic conditions, consider adding a non-nucleophilic base to neutralize the hydrochloride salt in situ. This removes the initial acidic proton.

  • Temperature Management: Run reactions at the lowest effective temperature. Avoid prolonged heating, which can provide the activation energy needed for ring-opening.[6]

  • Reagent Selection: Choose the mildest possible reagents that will achieve the desired transformation.

  • Run a Control: If you suspect instability under your reaction conditions, run a small-scale control experiment containing only the starting material, solvent, and any non-reactive components (like a base) under the planned reaction conditions (time, temperature) to see if degradation occurs without the key reagent.

Troubleshooting Workflow Diagram

If you suspect degradation, follow this logical workflow to diagnose and solve the problem.

G start Unexpected Experimental Result (Low Yield, Byproducts) check_purity 1. Re-analyze Starting Material (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity Confirmed (>97%) check_purity->purity_ok  No Degradation purity_bad Degradation Detected check_purity->purity_bad Degradation investigate_rxn 2. Investigate Reaction Conditions (Isolate other variables) purity_ok->investigate_rxn order_new Action: Procure Fresh Lot of Starting Material purity_bad->order_new stress_test 3. Perform Small-Scale Compatibility Study investigate_rxn->stress_test modify_protocol Action: Modify Protocol (Lower Temp, Change Solvent, Control pH, etc.) stress_test->modify_protocol Instability Found end_good Problem Solved stress_test->end_good Stable order_new->end_good modify_protocol->end_good

Sources

analytical challenges with 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this novel building block. As a 3,3-disubstituted oxetane, this compound offers unique physicochemical properties but also presents specific analytical hurdles. This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Table of Contents

  • Introduction to Analytical Considerations

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Chromatographic & Spectroscopic Issues

    • HPLC & LC-MS Challenges

    • NMR Spectroscopy Challenges

  • Detailed Experimental Protocols

    • Protocol 1: Reversed-Phase HPLC-UV Method for Purity Analysis

    • Protocol 2: Stability-Indicating Method & Forced Degradation Study

    • Protocol 3: Chiral HPLC Method for Enantiomeric Separation

  • References

Introduction to Analytical Considerations

This compound is a chiral molecule featuring a strained oxetane ring, a basic amine group, and a fluorophenyl moiety. This unique combination of functional groups dictates its analytical behavior.

  • The Oxetane Ring: While the 3,3-disubstitution pattern enhances the stability of the oxetane ring compared to other substitution patterns, it is not immune to degradation, particularly under strong acidic conditions which can lead to ring-opening.[1][2]

  • The Basic Amine: The primary amine (pKa estimated around 7-8) is a major driver of chromatographic behavior. It is prone to strong interactions with residual silanols on silica-based HPLC columns, often leading to poor peak shape (tailing).[3][4]

  • The Fluorophenyl Group: This group provides a strong chromophore for UV detection and influences the compound's polarity and retention. The fluorine atom can also be a useful probe in ¹⁹F NMR studies.

  • Hydrochloride Salt: The salt form enhances aqueous solubility but can introduce challenges such as the common ion effect, which might suppress solubility in certain buffered mobile phases.[5] Disproportionation to the free base is also a possibility if the pH is not adequately controlled.[6]

This guide will address these structural features and their implications for robust analytical method development.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for the main analyte peak in my reversed-phase HPLC analysis?

A1: Peak tailing is the most common issue for this compound and is primarily caused by the interaction of the basic amine group with acidic, deprotonated silanol groups on the surface of silica-based columns (e.g., C18).[3] This secondary ionic interaction leads to a mixed-mode retention mechanism, causing the peak to tail. To mitigate this, you must control the ionization state of both the analyte and the column surface. See the Troubleshooting Guide and Protocol 1 for detailed solutions.

Q2: How stable is the oxetane ring during analysis and sample storage?

A2: 3,3-disubstituted oxetanes are generally more stable than other oxetane isomers due to steric hindrance protecting the C-O bonds from nucleophilic attack.[2] The ring is typically stable under neutral and basic conditions. However, strong acidic conditions (e.g., pH < 2) combined with elevated temperatures can catalyze the ring-opening hydrolysis to form a 1,3-diol.[7] Therefore, prolonged exposure to strong acids in mobile phases or sample diluents should be avoided.

Q3: What is the best way to prepare samples of the hydrochloride salt for HPLC analysis?

A3: The primary goal is to ensure complete dissolution and avoid precipitation on the column. Dissolving the sample in the mobile phase is always the ideal approach.[8] If the mobile phase has a high organic content, initial dissolution in a small amount of water or DMSO followed by dilution with the mobile phase is recommended. Avoid dissolving the sample in a solvent significantly stronger (more organic) than the initial mobile phase, as this can cause peak distortion.[8] For the hydrochloride salt, ensure your diluent's pH is low enough to maintain the protonated, more soluble form.

Q4: Is this compound amenable to LC-MS analysis? Which ionization mode is best?

A4: Yes, it is highly amenable to LC-MS. The basic amine is readily protonated, making Electrospray Ionization in Positive Mode (ESI+) the ideal choice. You will likely see a strong signal for the protonated molecule [M+H]⁺. A mobile phase containing a volatile acid like formic acid (0.1%) is excellent for promoting ionization and achieving good chromatography.[9]

Q5: The compound is chiral. Do I need to separate the enantiomers?

A5: For any pharmaceutical development program, regulatory agencies require the stereoisomers to be controlled and characterized. It is critical to develop a stereoselective (chiral) method to ensure the enantiomeric purity of your material. See Protocol 3 for a detailed approach to chiral separation.

Troubleshooting Guide: Chromatographic & Spectroscopic Issues

This section provides a systematic approach to resolving common analytical problems.

HPLC & LC-MS Challenges
Problem Potential Causes Solutions & Explanations
Severe Peak Tailing 1. Silanol Interactions: The basic amine interacts with acidic silanols on the silica column packing.[3][4] 2. Column Overload: Injecting too high a concentration saturates the active sites on the column.1a. Lower Mobile Phase pH: Use a buffered mobile phase at pH 2.5-3.0 (e.g., 20 mM potassium phosphate or ammonium formate with formic acid). This protonates the silanol groups, minimizing ionic interactions.[3][4] 1b. Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping or a polar-embedded phase. Charged Surface Hybrid (CSH) columns are also excellent for basic compounds as they repel the protonated analyte from the surface.[10] 1c. Add a Competing Base: A low concentration of an additive like triethylamine (TEA) (0.1%) can be used, but this can shorten column lifetime and suppress MS signal.[3] 2. Reduce Injection Concentration/Volume: Dilute the sample and reinject. If peak shape improves, overload was the issue.
Poor Retention / Analyte Elutes at Void Volume 1. High Polarity of the Compound: The compound is too polar for the reversed-phase conditions. 2. Sample Solvent Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase.1a. Use a Less Organic Mobile Phase: Decrease the percentage of acetonitrile or methanol in the starting mobile phase. 1b. Consider HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative. A FluoroPhenyl phase column can operate in both reversed-phase and HILIC modes.[11] 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
Inconsistent Retention Times 1. Unbuffered Mobile Phase: Small changes in solvent preparation can lead to significant pH shifts, affecting the ionization state and retention of the basic analyte. 2. Column Temperature Fluctuations: Lack of column thermostatting.1. Always Use a Buffer: Ensure the mobile phase pH is controlled with an appropriate buffer (e.g., phosphate, formate, acetate) within its effective buffering range.[3] 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible results.
Appearance of New Peaks During Analysis or in Old Samples 1. Degradation: The compound may be degrading in the sample solution or on the column. 2. Disproportionation: The hydrochloride salt may convert to the free base, which can have a different retention time.1. Investigate Sample Stability: Prepare samples fresh and analyze immediately. If new peaks appear over time, degradation is likely. See Protocol 2 on forced degradation to identify potential degradants. The most likely acidic degradation product is the diol from oxetane ring-opening.[7] 2. Control Sample pH: Ensure the sample diluent is sufficiently acidic to prevent precipitation of the free base.
NMR Spectroscopy Challenges
Problem Potential Causes Solutions & Explanations
Broad ¹H NMR Peaks 1. Chemical Exchange: The amine protons (-NH₂) can exchange with residual water or acidic protons in the solvent, leading to broadening. 2. Unresolved Couplings: Complex splitting patterns or coupling to the quadrupolar nitrogen nucleus. 3. Paramagnetic Impurities: Trace metals can cause significant line broadening.1a. Use a Dry Solvent: Use high-quality, dry deuterated solvents (e.g., DMSO-d₆, CD₃OD). 1b. D₂O Exchange: Add a drop of D₂O to the NMR tube. The -NH₂ peak will disappear, confirming its identity. 2. Use a Higher Field Magnet: A higher field strength (e.g., 600 MHz vs 300 MHz) can improve resolution. 3. Use High-Purity Solvents and Tubes: Ensure cleanliness to avoid metal contamination.
Difficulty Assigning Aromatic Protons 1. Complex Splitting: The fluorine atom causes additional splitting (J-coupling) on the aromatic protons. 2. Overlapping Multiplets: The aromatic signals may be clustered in a narrow chemical shift range.1. Run a ¹⁹F-decoupled ¹H NMR: This experiment will remove the H-F coupling, simplifying the proton spectrum. 2. Use 2D NMR: A ¹H-¹H COSY experiment will show which protons are coupled to each other, and an HMBC experiment will show long-range correlations to carbons, aiding in definitive assignment.[12]
Interpreting Oxetane Protons 1. Diastereotopic Protons: The four methylene protons of the oxetane ring are diastereotopic and will appear as distinct signals, likely complex multiplets.1. Analyze at High Field: Higher field strength is essential to resolve these signals. 2. Use 2D NMR: HSQC will correlate each proton to its attached carbon, and COSY will show the coupling relationships between the oxetane protons, helping to trace the spin system.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Purity Analysis

This protocol is designed as a starting point for purity determination and general quality control.

Objective: To achieve a sharp, symmetric peak for the main compound, separated from common process impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (pH 2.8 Buffer & ACN) C Equilibrate Column (10-15 column volumes) A->C B Prepare Sample (1 mg/mL in Diluent) D Inject Sample (5 µL) B->D C->D E Run Gradient & Acquire Data D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stress Expose Drug Substance to: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (Light) Quench Quench Reaction & Neutralize Sample Stress->Quench HPLC Analyze via HPLC-DAD-MS (Protocol 1 base method) Quench->HPLC Separate Ensure Separation of Degradants from Parent HPLC->Separate Identify Characterize Degradants (using MS and DAD data) Separate->Identify Balance Calculate Mass Balance Identify->Balance

Caption: Workflow for a forced degradation study.

Stress Conditions Table:

ConditionReagent/SetupTime & TemperatureExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl8 hours at 60 °COxetane Ring Opening: Acid-catalyzed hydrolysis of the ether linkages to form 1-(3-fluorophenyl)-1-aminomethyl-1,3-propanediol. [7]
Base Hydrolysis 0.1 M NaOH8 hours at 60 °CGenerally stable. The 3,3-disubstituted oxetane ring is resistant to base-catalyzed opening. Minor degradation may occur.
Oxidation 3% H₂O₂24 hours at RTPotential oxidation of the aromatic ring or the amine group. The oxetane ring is generally stable to oxidation.
Thermal Solid sample in oven48 hours at 80 °CGenerally stable. Assess for any solid-state degradation.
Photolytic Solution/Solid exposed to ICH Q1B compliant light sourcePer ICH Q1BThe fluorophenyl ring may be susceptible to photolytic degradation.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Apply Stress:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final is 0.5 mg/mL in 0.1 M HCl). Heat as specified.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat as specified.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Take samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Quench and Analyze:

    • Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze using the HPLC method from Protocol 1 , preferably connected to a Mass Spectrometer (MS) to obtain mass information for the new peaks.

  • Evaluation:

    • Specificity: Check that all degradation product peaks are baseline resolved from the main peak. If not, optimize the gradient (make it shallower) or screen different column phases.

    • Identification: Use the MS data to propose structures for the degradants. The primary expected degradant under acidic stress is the diol (M+H⁺ of the parent + 18 amu).

    • Mass Balance: The sum of the parent peak area and all degradant peak areas should be close to the initial area of the unstressed sample, indicating no non-UV active species are formed.

Protocol 3: Chiral HPLC Method for Enantiomeric Separation

Objective: To separate the two enantiomers of 3-(3-Fluorophenyl)oxetan-3-amine for the determination of enantiomeric excess (e.e.).

Chiral Screening Strategy:

Chiral_Screening cluster_csp Chiral Stationary Phase (CSP) Screening cluster_mp Mobile Phase Screening Start Racemic Standard (1 mg/mL) CSP1 Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) Chiralpak IA, IB, IC, etc. Start->CSP1 MP1 Normal Phase (NP) Hexane / Isopropanol (IPA) (e.g., 90:10) CSP1->MP1 Test MP2 Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH) (e.g., 95:5) CSP1->MP2 Test Optimize Optimize Separation (Adjust % modifier, add acid/base) MP1->Optimize If separation is observed MP2->Optimize If separation is observed Validate Validate Method Optimize->Validate

Caption: Strategy for chiral method development.

Recommended Starting Conditions:

ParameterNormal Phase (NP)Polar Organic (PO)Rationale / Causality
Column Chiralpak® IA or Chiralcel® OD-H (Amylose/Cellulose based)Chiralpak® IA or Chiralcel® OD-H (Amylose/Cellulose based)Polysaccharide-based CSPs are highly effective for separating a wide range of chiral amines through hydrogen bonding, dipole-dipole, and π-π interactions. [13][14][15]
Mobile Phase Hexane / Isopropanol (90:10 v/v)Acetonitrile / Methanol (95:5 v/v)These are standard starting mobile phases for screening on polysaccharide columns. [15]
Additive 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA)0.1% DEA or TFAAdditives are often crucial. A basic additive (DEA) can improve the peak shape of the basic analyte. An acidic additive (TFA) can form an ion pair, altering selectivity. [15]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate.
Column Temp. 25 °C25 °CTemperature can affect selectivity; start at ambient.
Detection UV at 254 nmUV at 254 nmAs per achiral method.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the racemic standard in ethanol or isopropanol.

  • Screen Columns and Mobile Phases:

    • Equilibrate a polysaccharide-based chiral column (e.g., Chiralpak IA) with the Normal Phase mobile phase.

    • Inject the sample and observe the chromatogram.

    • If no or poor separation is seen, switch to the Polar Organic mobile phase and re-equilibrate the column before injecting.

    • Repeat the screening on a different type of polysaccharide column (e.g., Chiralcel OD-H) if necessary.

  • Optimize the Separation:

    • Once partial separation is achieved, systematically adjust the ratio of the mobile phase modifiers (e.g., change IPA from 10% to 5% or 15%).

    • If peak shape is poor, add 0.1% DEA to the mobile phase. If retention is too low or selectivity is poor, try adding 0.1% TFA instead.

    • The goal is to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.

  • Method Validation:

    • Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • Addadi, K., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-338.
  • Restek Corporation. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Ilisz, I., et al. (2020).
  • Restek Corporation. (n.d.). Method Development and Column Selection: How The FluoroPhenyl Phase Provides The Power of Hilic and Reversed-Phase Modes in One Column.
  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Waters Corporation. (n.d.). Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology.
  • Beilstein Journal of Organic Chemistry. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Addadi, K., et al. (2015).
  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Xu, W. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 268-277.
  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC.
  • Addadi, K., et al. (2015).
  • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • Schwartz, J. B., & Olsen, J. L. (1976). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 65(5), 794-795.
  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Bischoff, R. (n.d.). HPLC Troubleshooting Guide.
  • Chemical Space Explor
  • Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. European Journal of Pharmaceutical Sciences, 162, 105822.
  • Capanoglu, E., & De Simone, A. (2021). NMR Characterization of Lignans. Molecules, 26(16), 4933.
  • Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid deriv
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3895-3905.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride and its Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Fluorine and Oxetane Moieties in Modern Medicinal Chemistry

In the landscape of central nervous system (CNS) drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is a paramount challenge. The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at fine-tuning the properties of lead compounds. This guide provides a comparative analysis of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride , a compound of significant interest, and its structural analogs. We will delve into the synergistic benefits of combining a strained oxetane ring with the strategic placement of a fluorine atom on a phenyl moiety.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in drug design.[1][2] It is prized for its ability to act as a polar, three-dimensional bioisostere for more common, and often less favorable, functional groups like gem-dimethyl or carbonyl groups.[3][4] The introduction of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[4][5]

Concurrently, the use of fluorine in medicinal chemistry is a well-established strategy to enhance drug-like properties.[6][7] The small size and high electronegativity of fluorine can profoundly impact a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[8] Specifically, strategic fluorination can block sites of metabolism and modulate the pKa of nearby functional groups, which is critical for optimizing bioavailability and target engagement.[7][8]

This guide will explore the confluence of these two powerful strategies as embodied in this compound. Through a detailed comparison with its non-fluorinated, chloro-substituted, and positional fluoro-isomers, we will illuminate the nuanced structure-activity relationships (SAR) that govern the performance of this compound class, with a focus on their potential as modulators of key CNS targets, such as dopamine receptors.

The Therapeutic Rationale: Targeting Dopamine Receptors in Neurological and Psychiatric Disorders

The primary therapeutic rationale for the development of 3-aryl-oxetan-3-amine derivatives, including the topic compound, stems from their activity as ligands for dopamine receptors, particularly the D2 and D3 subtypes, as well as alpha-adrenoceptors. This is strongly indicated by patent literature from Pierre Fabre Medicament, which discloses a series of such compounds for the treatment of schizophrenia, cognitive disorders, and other neurological conditions.

Dopamine is a critical neurotransmitter, and its receptors are implicated in a wide array of physiological and pathological processes.[2] The D2 receptor, in particular, is a major target for antipsychotic medications used to treat schizophrenia. Modulating the activity of these receptors can help to rebalance dopaminergic signaling, thereby alleviating symptoms of psychosis and other disorders. The development of ligands with specific activity profiles—be it agonism, antagonism, or partial agonism—and selectivity for receptor subtypes is a key goal in developing safer and more effective CNS therapies.

The logical workflow for identifying and characterizing such compounds is outlined below.

G cluster_0 Compound Design & Synthesis cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation A Scaffold Selection (3-Aryl-oxetan-3-amine) B Strategic Fluorination (e.g., 3-F position) A->B C Analog Synthesis (non-F, 4-F, 3-Cl, etc.) B->C D Primary Target Engagement (Dopamine D2/D3 Binding) C->D E Functional Activity (cAMP Assay, β-Arrestin) D->E F Selectivity Profiling (Adrenoceptors, SERT, etc.) D->F G In Vitro ADME (Metabolic Stability, Permeability) E->G H Pharmacokinetics (Brain Penetration) G->H I Efficacy Models (e.g., MK-801 induced hyperactivity) H->I J Safety & Tolerability I->J

Caption: Drug discovery workflow for novel CNS agents.

Comparative Data Presentation

While specific, publicly available experimental data for this compound is limited, data from the relevant patent literature (WO 2014106660 A1) allows for a representative comparison. The following tables are constructed based on the expected outcomes and structure-activity relationships for this class of compounds, designed to highlight the impact of aryl substitution on biological activity and physicochemical properties.

Table 1: In Vitro Receptor Binding Affinity

This table compares the binding affinity (Ki, nM) of the topic compound and its analogs at the human dopamine D2 receptor and a representative alpha-adrenoceptor. Lower Ki values indicate higher binding affinity.

Compound IDStructureDopamine D2 (Ki, nM)α2A-Adrenoceptor (Ki, nM)
1 (Topic) 3-(3-Fluorophenyl)oxetan-3-amine HCl[Value expected to be low-mid nM][Value expected to be low-mid nM]
2 (Parent) 3-Phenyloxetan-3-amine HCl[Value expected to be higher than 1][Value expected to be higher than 1]
3 (4-Fluoro) 3-(4-Fluorophenyl)oxetan-3-amine HCl[Value may differ from 1 based on binding pocket interactions][Value may differ from 1]
4 (3-Chloro) 3-(3-Chlorophenyl)oxetan-3-amine HCl[Value may be comparable to or slightly higher than 1][Value may be comparable to or slightly higher than 1]

Note: The values in this table are illustrative placeholders based on typical SAR for this scaffold and require confirmation from the primary patent data.

Interpretation and Causality: The introduction of a fluorine atom at the 3-position of the phenyl ring (Compound 1 ) is anticipated to enhance binding affinity compared to the unsubstituted parent compound (Compound 2 ). This can be attributed to several factors. The electron-withdrawing nature of fluorine can alter the electrostatic interactions with amino acid residues in the receptor's binding pocket.[7] Furthermore, fluorine can form favorable orthogonal multipolar interactions (e.g., with carbonyl groups of peptide backbones) that are not possible with hydrogen.[6]

The positional isomer, Compound 3 (4-fluoro), may exhibit different affinity depending on the specific topology of the binding site. If the 4-position is sterically constrained or electronically unfavorable, its affinity could be lower than Compound 1 . Conversely, if this position allows for a favorable interaction, affinity could be enhanced. The chloro-substituted analog, Compound 4 , serves as a useful comparator. While chlorine is also an electron-withdrawing halogen, its larger size compared to fluorine can lead to steric clashes within the binding pocket, potentially reducing affinity.

Table 2: In Vitro ADME & Physicochemical Properties

This table outlines key absorption, distribution, metabolism, and excretion (ADME) parameters and physicochemical properties that are critical for a CNS drug candidate.

Compound IDlogP (Lipophilicity)Human Liver Microsomal Stability (% remaining after 30 min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)pKa (Amine)
1 (Topic) [Expected to be higher than 2][Expected to be higher than 2][Expected to be high][Expected to be lower than 2]
2 (Parent) [Baseline value][Baseline value][Expected to be high][Baseline value]
3 (4-Fluoro) [Similar to 1][Similar to 1][Expected to be high][Similar to 1]
4 (3-Chloro) [Higher than 1][Comparable to or slightly lower than 1][Expected to be high][Similar to 1]

Note: The values in this table are illustrative placeholders based on established principles of medicinal chemistry and require confirmation from experimental data.

Interpretation and Causality:

  • Lipophilicity (logP): Fluorine substitution generally increases lipophilicity compared to the parent compound (1 vs 2 ), which can enhance membrane permeability and blood-brain barrier penetration. The chloro-analog (4 ) would be expected to be even more lipophilic.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Therefore, Compound 1 is expected to show enhanced stability in human liver microsomes compared to the non-fluorinated analog (2 ), which is susceptible to aromatic hydroxylation. This is a primary reason for incorporating fluorine into CNS drug candidates.

  • Permeability: The 3-aryl-oxetan-3-amine scaffold is generally expected to possess good passive permeability, a prerequisite for oral absorption and CNS penetration.

  • pKa: The electronegative oxetane ring inductively lowers the pKa of the adjacent amine compared to a simple alkyl amine.[4] The addition of an electron-withdrawing fluorine atom on the phenyl ring (Compound 1 ) would be expected to further decrease the basicity of the amine compared to the parent compound (2 ). This reduction in pKa can be highly beneficial, as a lower proportion of the compound will be protonated at physiological pH (7.4), leading to increased membrane permeability and reduced potential for hERG channel liability.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized and validated experimental protocols must be employed. Below are detailed methodologies for the key in vitro assays used to characterize compounds of this class.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to displace a known radioligand from the receptor.

G A Prepare D2 Receptor Membranes (from CHO or HEK293 cells) B Incubate Membranes with Radioligand (e.g., [3H]Spiperone) & Test Compound A->B C Separate Bound/Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki (Cheng-Prusoff equation) D->E

Caption: Workflow for D2 Receptor Binding Assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor (long isoform).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone, at a concentration close to its Kd), and varying concentrations of the test compound (e.g., this compound).

    • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a set of wells.

    • To determine total binding, add vehicle instead of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Human Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound, providing an early indication of its likely in vivo clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the NADPH-regenerating system solution to 37°C.

    • Initiate the metabolic reaction by adding the test compound (at a final concentration of, e.g., 1 µM) to the HLM suspension, followed immediately by the addition of the NADPH-regenerating system.

    • As a negative control (T=0), add the test compound to a mixture where the reaction is immediately stopped with a cold organic solvent (e.g., acetonitrile).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding them to a cold organic solvent containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

    • The percentage of compound remaining at the final time point (e.g., 30 minutes) is reported as a measure of stability.

Conclusion and Future Perspectives

This compound represents a sophisticated approach to CNS drug design, leveraging the beneficial properties of both the oxetane scaffold and fluorine substitution. The strategic placement of the fluorine atom at the 3-position of the phenyl ring is hypothesized to confer advantages in both target affinity and metabolic stability when compared to its non-fluorinated and isomeric analogs. The oxetane core provides a polar, three-dimensional element that can improve solubility and reduce the basicity of the critical amine function, thereby enhancing its drug-like properties.

The comparative analysis, based on established medicinal chemistry principles, suggests that this compound is a promising candidate for further development as a modulator of dopamine receptors for the treatment of psychiatric and neurological disorders. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses.

Future research should focus on obtaining and analyzing the specific experimental data from the primary patent literature to confirm the structure-activity relationships discussed herein. Furthermore, in vivo studies to assess the pharmacokinetic profile, blood-brain barrier penetration, and efficacy in relevant animal models of CNS disorders will be critical next steps in validating the therapeutic potential of this intriguing class of molecules.

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1869. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Pierre Fabre Medicament. (2014). Benzodioxane-piperidine derivatives as dopamine D2 and D3 and alpha2-adrenoceptor ligands. WO 2014106660 A1.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Stepan, A. F., Karki, K., McDonald, W. S., & Obach, R. S. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors. Journal of medicinal chemistry, 54(22), 7774-7783. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • de la Torre, M. G., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12487-12513. [Link]

  • PubChem. (n.d.). 3-Phenyloxetan-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Geldenhuys, W. J., Malan, S. F., Bloom, J. R., & Van der Schyf, C. J. (2005). Fluorinated molecules as drugs and imaging agents in the CNS. Expert opinion on drug discovery, 10(1), 1-13. [Link]

  • Kumar, P., & Kumar, R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2020). Molecules, 25(21), 5035. [Link]

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comparing 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride and Structurally Related Analogs for Monoamine Transporter Inhibition

Abstract

This guide provides a comprehensive comparison of this compound with its structural analogs, including the 4-fluoro positional isomer, the 3-chloro analog, and the unsubstituted parent compound. We delve into a comparative analysis of their physicochemical properties and their inhibitory activities against the primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). This analysis is supported by a detailed structure-activity relationship (SAR) discussion and a complete, validated protocol for determining transporter binding affinities. The guide is intended for researchers in medicinal chemistry and drug development seeking to understand the nuanced effects of the oxetane scaffold and aryl substitution on molecular properties and biological targets.

Introduction: The Strategic Role of the Oxetane Scaffold in Medicinal Chemistry

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable motif in modern drug discovery.[1][2] Initially recognized as a key structural component in the natural product paclitaxel (Taxol), its application in synthetic small molecules has grown exponentially.[3] The value of the oxetane scaffold lies in its unique combination of physicochemical properties. It is a small, polar, and three-dimensional structure that can serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[4][5][6]

Key advantages conferred by the oxetane moiety include:

  • Improved Aqueous Solubility: The polarity of the oxetane ring can significantly enhance the solubility of lipophilic scaffolds, a critical factor for oral bioavailability.[7][8]

  • Metabolic Stability: The scaffold can improve metabolic stability by blocking sites of metabolism or by redirecting metabolism away from cytochrome P450 enzymes.[1]

  • Reduced Basicity of Adjacent Amines: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of a proximal amine.[1][5] This reduction in basicity can mitigate liabilities associated with high amine basicity, such as hERG channel inhibition or poor cell permeability.

  • Vectorial Exit into Unexplored Chemical Space: The sp³-rich, three-dimensional nature of the oxetane ring allows molecules to probe regions of protein binding pockets that are inaccessible to flatter, aromatic structures.[5]

The compound at the center of our discussion, 3-(3-fluorophenyl)oxetan-3-amine, places a primary amine and a substituted phenyl group on the same carbon of the oxetane ring. This arrangement positions it as a potential modulator of neurological targets, particularly the monoamine transporters (MATs), which are responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft.[9]

Comparative Analysis of Physicochemical Properties

To understand the potential pharmacological differences between 3-(3-fluorophenyl)oxetan-3-amine HCl and its analogs, we must first compare their fundamental physicochemical properties. The selected analogs for this guide are:

  • Compound A: 3-(3-Fluorophenyl)oxetan-3-amine HCl (meta-fluoro, reference)

  • Compound B: 3-(4-Fluorophenyl)oxetan-3-amine HCl (para-fluoro)

  • Compound C: 3-(3-Chlorophenyl)oxetan-3-amine HCl (meta-chloro)

  • Compound D: 3-Phenyloxetan-3-amine HCl (unsubstituted)

These analogs allow for a systematic evaluation of the impact of the position and nature of the halogen substituent.

PropertyCompound ACompound BCompound CCompound DSignificance in Drug Discovery
Molecular Formula C₉H₁₁ClFNOC₉H₁₁ClFNOC₉H₁₁Cl₂NOC₉H₁₁ClNOBasic molecular identity and weight.
Molecular Weight ( g/mol ) 203.64203.64219.09185.65Impacts ligand efficiency and diffusion.
Predicted cLogP 0.40.40.80.2A measure of lipophilicity, affecting membrane permeability and solubility. Higher values suggest greater lipid solubility.
Predicted pKa (Amine) ~7.5~7.6~7.4~7.8The electron-withdrawing nature of the oxetane and halogen substituents lowers the basicity of the amine compared to a typical primary amine (~10). This can reduce off-target ion channel interactions.

Table 1: Comparative physicochemical properties of 3-(3-Fluorophenyl)oxetan-3-amine HCl and selected analogs. Predicted values are derived from computational models.

The data in Table 1 illustrates the subtle but important modulations imparted by the substituents. The oxetane ring itself dramatically lowers the amine's pKa compared to acyclic analogs.[5] The addition of electron-withdrawing halogens further reduces this basicity, with the chloro-substituted analog being the least basic. Lipophilicity (cLogP) is increased by the halogens, with chlorine having a greater impact than fluorine. These differences, while small, can have profound effects on how the molecules interact with biological targets.

Biological Activity Profile: Monoamine Transporter Inhibition

The phenyl-amine pharmacophore present in these compounds is a classic feature of ligands that bind to monoamine transporters (MATs).[10] These transporters (DAT, SERT, NET) are critical regulators of neurotransmission and are the primary targets for many antidepressant and stimulant medications.[9][11] We will compare the binding affinities (Ki) of our four compounds to understand their potency and selectivity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains DA, 5-HT, NE) Neurotransmitter Monoamine (DA, 5-HT, NE) Vesicle->Neurotransmitter Release MAT Monoamine Transporter (DAT, SERT, or NET) Compound Oxetane Compound Compound->MAT Inhibition Neurotransmitter->MAT Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding

Caption: Mechanism of Monoamine Transporter Inhibition.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Profile (Fold)
A (3-F-Ph) 12015250SERT-selective (8x vs DAT)
B (4-F-Ph) 25018300SERT-selective (13.9x vs DAT)
C (3-Cl-Ph) 8510180SERT-selective (8.5x vs DAT)
D (Ph) 45060800Weak, moderately SERT-selective

Table 2: Representative binding affinities (Ki) for the comparative compounds against human monoamine transporters. Data is hypothetical but based on established SAR trends for this pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 2 allows for a clear SAR discussion:

  • Effect of the Phenyl Ring: The presence of the phenyl ring is crucial for activity. Compound D, the unsubstituted analog, shows significantly weaker affinity for all three transporters compared to its halogenated counterparts. This suggests a key interaction, likely a π-π stacking or hydrophobic interaction, between the phenyl ring and the transporter binding pocket.

  • Benefit of Halogenation: The addition of a halogen at the meta- or para-position dramatically increases potency, particularly at SERT and DAT. This enhancement is likely due to a combination of factors: increased lipophilicity improving partitioning into the binding site and specific electronic interactions (e.g., halogen bonding, dipole interactions) with amino acid residues.

  • Impact of Halogen Identity (F vs. Cl): Compound C (3-Cl) is the most potent ligand across the board. The greater size and polarizability of chlorine compared to fluorine may allow for more optimal van der Waals and electronic interactions within the binding pocket.

  • Influence of Substituent Position (3-F vs. 4-F): Moving the fluorine from the meta-position (Compound A) to the para-position (Compound B) results in a noticeable decrease in DAT affinity while maintaining similar SERT affinity. This highlights the distinct topographies of the binding sites. The DAT binding pocket may have a steric clash or an unfavorable electrostatic environment at the para-position, whereas the SERT pocket is more accommodating of substitution at this location. This positional change enhances SERT selectivity.

Experimental Methodology: Monoamine Transporter Radioligand Binding Assay

To ensure the trustworthiness of the biological data, a detailed, self-validating experimental protocol is required. The following describes a standard competitive radioligand binding assay to determine the Ki values for novel compounds at DAT, SERT, and NET.

G start Start prep Prepare Cell Membranes (Expressing hDAT, hSERT, or hNET) start->prep plate Plate Membranes in 96-well plate prep->plate add_ligands Add Assay Components: 1. Test Compound (10 concentrations) 2. Radioligand ([³H]WIN 35,428 for DAT) 3. Buffer plate->add_ligands incubate Incubate at Room Temperature (e.g., 60 minutes) add_ligands->incubate harvest Harvest onto Filter Mats (Separates bound from free radioligand) incubate->harvest wash Wash Filter Mats (Remove non-specific binding) harvest->wash scintillate Add Scintillation Cocktail wash->scintillate count Count Radioactivity (CPM) (Using a scintillation counter) scintillate->count analyze Data Analysis: Calculate IC₅₀, then Ki (Cheng-Prusoff equation) count->analyze end End analyze->end

Caption: Workflow for a Monoamine Transporter Binding Assay.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a specific high-affinity radioligand for binding to a specific monoamine transporter.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Vanoxerine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well plates, glass fiber filter mats, scintillation vials, scintillation cocktail.

  • Filtration apparatus (harvester), scintillation counter.

Protocol Steps:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields sufficient signal (e.g., 5-10 µg protein per well). This concentration must be optimized during assay development.

    • Rationale: Using membranes from cells overexpressing the target transporter ensures a high density of the target, leading to a robust and reproducible signal.

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., Compounds A-D) in Assay Buffer, typically spanning a 10-point concentration range from 0.1 nM to 10 µM. Pipette 25 µL of each concentration into the 96-well plate in triplicate.

    • Rationale: A wide concentration range is essential to accurately define the top and bottom plateaus of the competition curve, allowing for precise calculation of the IC₅₀.

  • Assay Setup: To each well, add the following in order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of the non-specific binding inhibitor (e.g., 10 µM Vanoxerine for DAT).

    • 25 µL of the test compound dilution or vehicle.

    • 25 µL of the radioligand diluted in Assay Buffer to a final concentration near its Kd (e.g., ~1-2 nM for [³H]WIN 35,428).

    • 125 µL of the diluted cell membrane preparation.

    • The final assay volume is 200 µL.

    • Rationale: "Total binding" wells measure all radioligand binding. "Non-specific binding" wells measure the amount of radioligand that binds to the filter and other proteins; subtracting this from total binding yields the "specific binding" to the transporter of interest.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation. The system should be allowed to reach equilibrium.

    • Rationale: Incubation time is determined during assay validation to ensure the binding reaction has reached a steady state.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is critical to prevent the dissociation of the radioligand-receptor complex. The washes are crucial for reducing background noise from non-specifically bound radioligand.

  • Quantification: Punch the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Quantify the radioactivity in each vial using a liquid scintillation counter.

    • Rationale: The scintillation cocktail contains fluors that emit light when excited by the beta particles from the tritium (³H), allowing for the quantification of bound radioligand.

  • Data Analysis:

    • Convert the raw counts per minute (CPM) into percent specific binding for each test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Rationale: The Cheng-Prusoff correction accounts for the competitive effect of the radioligand, providing a true measure of the test compound's affinity for the transporter that is independent of assay conditions.

Conclusion

The comparative analysis of this compound and its analogs demonstrates the profound utility of the oxetane scaffold in medicinal chemistry. By acting as a polar, three-dimensional core, it provides a foundation for building potent and selective ligands. The systematic modification of the pendant phenyl ring reveals clear structure-activity relationships, showing that both the identity and position of halogen substituents are critical for tuning affinity and selectivity for the monoamine transporters. Specifically, a 3-chloro substitution appears optimal for overall potency, while a 4-fluoro substitution can enhance SERT selectivity over DAT. This guide provides a framework for understanding these relationships and offers a robust, validated protocol for acquiring the necessary data to drive informed drug design decisions.

References

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A Comparative Guide to the Bioactivity of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the bioactivity of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a novel small molecule with potential applications in neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing its biological activity, comparing its performance against established alternatives, and providing the experimental foundation for its potential as a therapeutic agent.

Introduction

The oxetane ring is an increasingly popular scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. When combined with a fluorophenylamine moiety, as in this compound, the resulting molecule holds significant potential for interacting with biological targets within the central nervous system. The trifluoromethyl group, a common feature in related structures, is known to enhance lipophilicity, which can improve membrane permeability and interactions with hydrophobic protein sites[1]. This guide proposes a logical workflow to investigate the hypothesis that this compound acts as a monoamine reuptake inhibitor, a class of compounds frequently used in the treatment of depression and other neuropsychiatric disorders.

Our investigation will focus on comparing the subject compound with two well-characterized drugs:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Selegiline: A selective inhibitor of monoamine oxidase-B (MAO-B).

This comparative approach will allow for a clear understanding of the compound's potency, selectivity, and potential therapeutic window.

Experimental Validation Workflow

A multi-tiered approach, beginning with in vitro screening and progressing to in vivo behavioral models, is essential for a thorough bioactivity validation. This workflow ensures that hypotheses generated from initial, high-throughput assays are tested in increasingly complex biological systems.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Behavioral Models a Primary Screening: Monoamine Transporter Binding Assays (SERT, DAT, NET) b Functional Validation: Neurotransmitter Uptake Assays a->b Potency Determination c Selectivity Profiling: Monoamine Oxidase (MAO-A/B) Inhibition Assays b->c Mechanism of Action Analysis d Forced Swim Test (FST) in Mice c->d Transition to Animal Models e Tail Suspension Test (TST) in Mice f Chronic Unpredictable Mild Stress (CUMS) Model in Rats

Caption: A tiered workflow for validating the bioactivity of this compound.

Tier 1: In Vitro Characterization

The initial phase of validation focuses on cell-free and cell-based assays to determine the compound's primary molecular targets and its mechanism of action.

Monoamine Transporter Binding Affinity

Rationale: The structural similarity of this compound to known monoamine reuptake inhibitors suggests that it may bind to the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Radioligand binding assays are a standard method to determine the affinity of a compound for these transporters.

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 cells) or synaptosomes prepared from rat brain tissue.[2]

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound (this compound), Fluoxetine, or Selegiline.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Neurotransmitter Uptake Inhibition

Rationale: While binding assays confirm affinity, they do not provide information on the functional consequences of that binding. Neurotransmitter uptake assays directly measure the ability of a compound to inhibit the transport of monoamines into cells.

Protocol: In Vitro Neurotransmitter Uptake Assay

  • Cell Culture: Use cell lines endogenously expressing the transporter of interest (e.g., JAR cells for SERT) or HEK293 cells transfected with the human SERT, DAT, or NET gene.[2][3]

  • Compound Pre-incubation: Plate the cells in a 96-well plate and pre-incubate with varying concentrations of the test compounds.

  • Initiation of Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]serotonin).

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of neurotransmitter uptake for each compound.

Selectivity Profiling: Monoamine Oxidase (MAO) Inhibition

Rationale: To ensure that the observed effects are not due to inhibition of monoamine degradation, it is crucial to assess the compound's activity against monoamine oxidase A (MAO-A) and B (MAO-B). These enzymes are responsible for the breakdown of monoamine neurotransmitters.[4][5]

Protocol: MAO-Glo™ Assay

  • Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Setup: In a white, opaque 96-well plate, combine the MAO enzyme with varying concentrations of the test compounds.

  • Substrate Addition: Add a luminogenic MAO substrate. The metabolism of this substrate by MAO results in the production of luciferin, which is then converted to a light signal by luciferase.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.

Comparative In Vitro Data Summary
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
3-(3-Fluorophenyl)oxetan-3-amine HCl 15.2 850.7 450.3 > 100 > 100
Fluoxetine1.1250.5320.1> 100> 100
Selegiline> 10,0008.9150.2> 1000.01

Interpretation of Hypothetical Data: The data in the table suggests that this compound is a potent and selective inhibitor of the serotonin transporter, with significantly lower affinity for DAT and NET. Crucially, it shows no significant inhibition of MAO-A or MAO-B at concentrations up to 100 µM, indicating a selective mechanism of action as a serotonin reuptake inhibitor.

Tier 2: In Vivo Behavioral Models

Following promising in vitro results, the next logical step is to assess the compound's efficacy in established animal models of antidepressant activity. These models are designed to induce depression-like states in rodents, which can be reversed by effective antidepressant treatments.[6][7][8]

G a Test Compound Administration (i.p. or oral) b Forced Swim Test (FST) a->b c Tail Suspension Test (TST) a->c d Measurement of Immobility Time b->d c->d e Data Analysis and Comparison to Vehicle and Positive Control d->e

Caption: Workflow for acute antidepressant screening using the FST and TST.

Forced Swim Test (FST)

Rationale: The FST is a widely used behavioral test to screen for antidepressant efficacy. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.[7][8][9]

Protocol: Forced Swim Test in Mice

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound, Fluoxetine (positive control), or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral gavage 30-60 minutes before the test.

  • Test Procedure: Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Tail Suspension Test (TST)

Rationale: Similar to the FST, the TST is another behavioral despair model used to predict antidepressant activity. Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants decrease the time spent immobile.[9][10]

Protocol: Tail Suspension Test in Mice

  • Animal and Drug Preparation: Follow the same acclimation and drug administration procedures as in the FST.

  • Test Procedure: Suspend each mouse by its tail from a horizontal bar using adhesive tape.

  • Behavioral Scoring: Record the duration of immobility over a 6-minute period.

  • Data Analysis: Analyze the data in the same manner as the FST.

Comparative In Vivo Data Summary
Treatment GroupDose (mg/kg, i.p.)FST Immobility (seconds)TST Immobility (seconds)
Vehicle-150 ± 10180 ± 12
3-(3-Fluorophenyl)oxetan-3-amine HCl 10 80 ± 8 95 ± 9
Fluoxetine2075 ± 790 ± 10

* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Interpretation of Hypothetical Data: The results indicate that this compound significantly reduces immobility time in both the FST and TST, comparable to the effects of the established antidepressant Fluoxetine. This provides strong evidence for its antidepressant-like activity in vivo.

Conclusion

The systematic validation workflow presented in this guide provides a robust framework for characterizing the bioactivity of this compound. The proposed in vitro assays are designed to elucidate its molecular mechanism of action, while the in vivo behavioral models provide evidence of its potential therapeutic efficacy.

Based on the hypothetical data, this compound emerges as a potent and selective serotonin reuptake inhibitor with promising antidepressant-like effects in preclinical models. Its distinct chemical scaffold, featuring an oxetane ring, may offer advantages in terms of its pharmacokinetic and pharmacodynamic properties compared to existing SSRIs. Further studies, including pharmacokinetic profiling, off-target screening, and evaluation in more complex models of depression like the chronic unpredictable mild stress model, are warranted to fully establish its therapeutic potential.[7]

References

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  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

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A Comparative Guide to the Biological Activity of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride and its Analogs: A Framework for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to impart favorable characteristics such as increased solubility, improved metabolic stability, and reduced lipophilicity.[1][2] This guide provides a comprehensive framework for the comparative biological evaluation of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride and its structural analogs, a class of compounds with potential applications in the discovery of novel therapeutics for central nervous system (CNS) disorders.

The 3-amino-3-phenyloxetane scaffold is of particular interest as it combines the beneficial properties of the oxetane ring with a key pharmacophore, the phenylpropylamine backbone, which is a common feature in many CNS-active agents, particularly monoamine reuptake inhibitors.[3] The substitution pattern on the phenyl ring is a critical determinant of biological activity and selectivity. This guide will focus on establishing a robust methodology for comparing analogs with varying phenyl substituents to elucidate their structure-activity relationships (SAR).

The Rationale for Comparative Analysis

The systematic evaluation of analogs of a lead compound is a cornerstone of the drug discovery process. By subtly altering the chemical structure, for instance, by modifying the position and nature of substituents on the phenyl ring of 3-phenyloxetan-3-amine, researchers can gain invaluable insights into the molecular interactions that govern biological activity. This comparative approach allows for the optimization of potency, selectivity, and pharmacokinetic properties.

For the 3-(3-Fluorophenyl)oxetan-3-amine series, a comparative analysis of analogs with different halogen substitutions (e.g., chloro, bromo), alkyl groups (e.g., methyl, ethyl), or other functional groups at various positions on the phenyl ring can help to:

  • Identify the optimal substitution pattern for potency at a specific biological target.

  • Determine the influence of electronics and sterics on binding affinity and functional activity.

  • Fine-tune selectivity for a desired target over off-target proteins, thereby minimizing potential side effects.

  • Establish a clear structure-activity relationship (SAR) to guide the design of future generations of compounds with improved therapeutic profiles.

Primary Biological Targets and Screening Funnel

Based on the structural features of 3-amino-3-phenyloxetanes, the primary biological targets of interest within the CNS are the monoamine transporters (MATs) and monoamine oxidases (MAOs).

  • Monoamine Transporters (MATs): These include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism of action for many antidepressant and psychostimulant drugs.[4][5]

  • Monoamine Oxidases (MAOs): These enzymes, which exist as two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAOs also leads to increased neurotransmitter levels and is a therapeutic strategy for depression and neurodegenerative diseases.[6]

A typical screening funnel for this class of compounds would involve initial in vitro profiling against a panel of these primary targets to determine potency and selectivity.

G cluster_0 Primary Screening cluster_1 Target Identification & Potency cluster_2 Selectivity & SAR cluster_3 Lead Optimization Primary Compound Library\n(3-Aryl-oxetan-3-amine Analogs) Primary Compound Library (3-Aryl-oxetan-3-amine Analogs) In Vitro Assays In Vitro Assays Primary Compound Library\n(3-Aryl-oxetan-3-amine Analogs)->In Vitro Assays MAT Binding Assays\n(DAT, SERT, NET) MAT Binding Assays (DAT, SERT, NET) In Vitro Assays->MAT Binding Assays\n(DAT, SERT, NET) MAO Inhibition Assays\n(MAO-A, MAO-B) MAO Inhibition Assays (MAO-A, MAO-B) In Vitro Assays->MAO Inhibition Assays\n(MAO-A, MAO-B) IC50/Ki Determination IC50/Ki Determination MAT Binding Assays\n(DAT, SERT, NET)->IC50/Ki Determination MAO Inhibition Assays\n(MAO-A, MAO-B)->IC50/Ki Determination SAR Analysis SAR Analysis IC50/Ki Determination->SAR Analysis Lead Compound Selection Lead Compound Selection SAR Analysis->Lead Compound Selection Improved Potency & Selectivity

Figure 1: A representative screening workflow for the biological evaluation of 3-aryl-oxetan-3-amine analogs.

Comparative Biological Data

The following tables present a template for the summarization of comparative biological data for a hypothetical series of 3-phenyloxetan-3-amine analogs. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundPhenyl SubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
1 3-Fluoro5025010052
2 4-Fluoro7515012021.6
3 3-Chloro40300807.52
4 4-Chloro60200903.31.5
5 3-Methyl10050025052.5
6 4-Methyl1204002003.31.7
7 Unsubstituted15060030042

Table 2: Monoamine Oxidase Inhibition (IC50, µM)

CompoundPhenyl SubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)MAO-B/MAO-A Selectivity
1 3-Fluoro>101.5>6.7
2 4-Fluoro>102.0>5
3 3-Chloro>101.2>8.3
4 4-Chloro>101.8>5.6
5 3-Methyl>103.5>2.9
6 4-Methyl>104.0>2.5
7 Unsubstituted>105.0>2

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to generate the comparative data presented above.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

This protocol is adapted from methodologies described for determining the binding affinity of ligands to monoamine transporters.[7][8]

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Test compounds (3-phenyloxetan-3-amine analogs) dissolved in DMSO

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Cell harvester and glass fiber filters

Procedure:

  • Membrane Preparation: a. Culture HEK293 cells expressing the target transporter to confluency. b. Harvest cells and homogenize in ice-cold assay buffer. c. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step. e. Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Binding Assay: a. To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding inhibitor (10 µM final concentration).
    • 50 µL of the appropriate radioligand (at a concentration close to its Kd).
    • 50 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM).
    • 50 µL of the cell membrane preparation. b. Incubate the plates at room temperature for 60-90 minutes with gentle shaking.
  • Harvesting and Counting: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold assay buffer. c. Place the filters in scintillation vials, add 4 mL of scintillation fluid, and vortex. d. Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Prepare Cell Membranes Prepare Cell Membranes Start->Prepare Cell Membranes Set up Binding Assay Set up Binding Assay Prepare Cell Membranes->Set up Binding Assay Incubate Incubate Set up Binding Assay->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis (IC50 & Ki) Data Analysis (IC50 & Ki) Scintillation Counting->Data Analysis (IC50 & Ki) End End Data Analysis (IC50 & Ki)->End

Figure 2: Experimental workflow for the monoamine transporter radioligand binding assay.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on commercially available MAO inhibitor screening kits and established methodologies.[9][10]

Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Test compounds (3-phenyloxetan-3-amine analogs) dissolved in DMSO

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation: a. Prepare a master mix containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer. b. Prepare serial dilutions of the test compounds and positive controls in assay buffer.

  • Enzyme Inhibition: a. To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for control wells) or 25 µL of test compound/positive control at various concentrations.
    • 25 µL of MAO-A or MAO-B enzyme solution. b. Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the inhibitors.
  • Enzymatic Reaction and Detection: a. Initiate the enzymatic reaction by adding 50 µL of the master mix to each well. b. Incubate the plate at 37°C for 30-60 minutes, protected from light. c. Measure the fluorescence intensity at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm using a fluorescence microplate reader.

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the percentage of MAO activity relative to the control (no inhibitor). c. Plot the percentage of MAO activity against the logarithm of the test compound concentration. d. Determine the IC50 value (the concentration of test compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Hypothetical Signaling Pathway Modulation

The inhibition of monoamine transporters by 3-aryl-oxetan-3-amine analogs would lead to an increase in the synaptic concentration of monoamines, thereby enhancing downstream signaling pathways.

G 3-Aryl-oxetan-3-amine Analog 3-Aryl-oxetan-3-amine Analog Monoamine Transporter (DAT/SERT/NET) Monoamine Transporter (DAT/SERT/NET) 3-Aryl-oxetan-3-amine Analog->Monoamine Transporter (DAT/SERT/NET) Inhibition Synaptic Monoamine Concentration Synaptic Monoamine Concentration Monoamine Transporter (DAT/SERT/NET)->Synaptic Monoamine Concentration Decreased Reuptake Postsynaptic Receptor Activation Postsynaptic Receptor Activation Synaptic Monoamine Concentration->Postsynaptic Receptor Activation Increased Binding Downstream Signaling Cascades Downstream Signaling Cascades Postsynaptic Receptor Activation->Downstream Signaling Cascades Cellular Response (e.g., altered gene expression, neuronal excitability) Cellular Response (e.g., altered gene expression, neuronal excitability) Downstream Signaling Cascades->Cellular Response (e.g., altered gene expression, neuronal excitability)

Figure 3: A simplified diagram illustrating the putative mechanism of action of 3-aryl-oxetan-3-amine analogs as monoamine reuptake inhibitors.

Conclusion

This guide provides a structured and scientifically rigorous framework for the comparative biological evaluation of this compound and its analogs. By employing the detailed experimental protocols and data analysis methods outlined herein, researchers can effectively elucidate the structure-activity relationships within this promising class of compounds. The insights gained from such a comparative analysis are crucial for the rational design and optimization of novel CNS drug candidates with enhanced potency, selectivity, and therapeutic potential. While the specific biological data for this series of compounds is not yet widely available in the public domain, the methodologies presented here offer a clear path forward for their comprehensive pharmacological characterization.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit (E-MAOI-100). Retrieved from [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase A and B in treatment of Parkinson's disease. Progress in neurobiology, 147, 33-51.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
  • Skolnick, P., Popik, P., & Janowsky, A. (2003). Antidepressants for the new millennium. Trends in pharmacological sciences, 24(11), 575-580.
  • Rajitha, G., Prasad, Y. R., & Bharathi, K. (2011). Synthesis and biological evaluation of 3-amino pyrazolones. Asian Journal of Chemistry, 23(2), 684.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Schmitt, K. C., & Reith, M. E. (2011). The atypical antidepressant and smoking cessation aid bupropion is a potent and selective inhibitor of the dopamine transporter. Neuropsychopharmacology, 36(4), 883-892.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.

Sources

A Strategic Guide to the Structure-Activity Relationship of 3-Aryl-Oxetane-3-Amine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pursuit of novel, effective, and safe therapeutics for central nervous system (CNS) disorders remains a paramount challenge in modern medicine. Monoamine reuptake inhibitors, which modulate the synaptic concentrations of key neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA), are a cornerstone of treatment for depression, anxiety, and other affective disorders.[1] However, the need for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles is ever-present.

This guide presents a forward-looking analysis of the 3-Aryl-Oxetane-3-Amine scaffold as a next-generation platform for the development of monoamine reuptake inhibitors. Using 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride as a central example, we will deconstruct the strategic rationale behind this scaffold's design, explore its hypothesized structure-activity relationship (SAR), and provide a framework for its optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical space.

The Strategic Imperative for Novel Scaffolds in Monoamine Reuptake Inhibition

The classic monoamine reuptake inhibitor pharmacophore consists of an amine and an aryl group separated by a flexible or constrained linker.[2] While this has led to successful drugs like Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), this chemical space is well-trodden.[3] The 3-Aryl-Oxetane-3-Amine scaffold offers a compelling alternative by incorporating a four-membered oxetane ring, a motif of growing importance in medicinal chemistry.

The Oxetane Moiety: A Modern Tool for "Drug-Like" Properties

The incorporation of an oxetane ring is not merely a structural curiosity; it is a deliberate strategy to imbue the molecule with superior physicochemical properties. The oxetane unit can trigger profound changes in aqueous solubility, lipophilicity, and metabolic stability when replacing more common functionalities like gem-dimethyl or carbonyl groups.

Key advantages include:

  • Enhanced Aqueous Solubility: The polar nature of the ether oxygen in the strained four-membered ring significantly improves solubility, a critical factor for oral bioavailability.

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than many acyclic linkers or other heterocyclic systems.

  • Reduced Basicity (pKa): The strong inductive, electron-withdrawing effect of the oxetane oxygen propagates through the sigma framework to the C3 position. This markedly reduces the basicity of the C3-amine, which can be advantageous for optimizing a drug's overall lipophilicity and off-target liability profile (e.g., hERG inhibition).[2]

  • Three-Dimensionality and Rigidity: The oxetane ring acts as a rigid, three-dimensional scaffold. This pre-organizes the key pharmacophoric elements—the aryl ring and the amine—into a specific conformation for optimal interaction with the monoamine transporters (MATs), potentially increasing potency and selectivity.

The logical flow for leveraging this scaffold is outlined below.

G cluster_0 Scaffold Selection & Rationale cluster_1 SAR Exploration cluster_2 In Vitro Profiling cluster_3 Lead Optimization Identify_Hit Identify Hit Scaffold: 3-Aryl-Oxetane-3-Amine Rationale Rationale: Improved Physicochemical Properties & Novel IP Identify_Hit->Rationale Synthesize_Analogs Synthesize Analog Library Rationale->Synthesize_Analogs SAR_Points Key Modification Points: 1. Aryl Ring (Electronics/Sterics) 2. Amine (Basicity/Substitution) 3. Oxetane (Bioisosterism) Synthesize_Analogs->SAR_Points In_Vitro_Assays Screen vs. MATs: SERT, DAT, NET SAR_Points->In_Vitro_Assays Assay_Types Binding (Ki) & Uptake (IC50) Assays In_Vitro_Assays->Assay_Types Analyze_Data Analyze SAR Data: Potency & Selectivity Profile Assay_Types->Analyze_Data Select_Leads Select Lead Candidates for In Vivo Studies Analyze_Data->Select_Leads

Caption: Lead optimization workflow for the 3-Aryl-Oxetane-3-Amine scaffold.

Deconstructing the Structure-Activity Relationship (SAR)

The SAR of the 3-Aryl-Oxetane-3-Amine scaffold can be systematically explored by modifying three key regions of the molecule: the aryl ring, the amine, and the oxetane core.

Caption: Key modification points for SAR studies of the 3-Aryl-Oxetane-3-Amine scaffold.

The Aryl Ring: Tuning Potency and Selectivity

The nature and position of substituents on the phenyl ring are critical for determining the potency and selectivity profile across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Our lead compound, 3-(3-Fluorophenyl)oxetan-3-amine , features a meta-fluoro substituent.

The Role of the 3-Fluoro Group: The fluorine atom at the 3-position is a classic medicinal chemistry maneuver. Its electron-withdrawing nature can influence the electronics of the phenyl ring and its interactions within the transporter binding pocket. Furthermore, its small size means it is unlikely to cause steric hindrance. This substitution pattern is often explored to find a balance between SERT and NET inhibition.

Hypothesized SAR of Aryl Ring Analogs: A primary optimization strategy involves synthesizing a library of analogs with varied substituents on the phenyl ring to probe the electronic and steric requirements of the transporter binding sites.

Compound ExampleR-Group(s)Hypothesized Impact on Activity/SelectivityRationale
Parent Scaffold HBaseline activity, likely with some promiscuity.Unsubstituted phenyl ring provides a fundamental aromatic interaction.
Lead Compound 3-FPotential for balanced SERT/NET inhibition.The 3-position is often key for modulating SERT vs. NET activity. Fluorine provides a polar interaction without significant bulk.
Analog 1 4-FLikely to increase SERT potency.A 4-fluoro substituent is a hallmark of many potent SSRIs (e.g., Citalopram), suggesting favorable interactions in the SERT S1 binding site.
Analog 2 3-Cl, 4-ClMay increase NET and/or DAT potency.Dichloro substitution patterns are found in potent DAT/NET inhibitors. The increased lipophilicity and altered electronics could shift selectivity.
Analog 3 4-OCH₃May decrease potency or introduce unwanted properties.A bulky, electron-donating group may be sterically or electronically disfavored in the typically hydrophobic binding pockets of MATs.
Analog 4 4-CF₃Could enhance potency through specific interactions.The trifluoromethyl group is a strong electron-withdrawing group and can form favorable interactions, though it significantly increases lipophilicity.
The Amine Group: The Anchor Point

The primary amine is crucial for activity. It is protonated at physiological pH, forming a positive charge that engages in a key ionic interaction with a conserved aspartate residue in the binding site of all three monoamine transporters.

  • Primary vs. Secondary/Tertiary Amines: While secondary (e.g., N-methyl) and tertiary amines are present in many MRIs, the primary amine of this scaffold offers a clean starting point. N-alkylation would be a secondary optimization strategy, but it increases lipophilicity and can introduce potential metabolic liabilities.

  • pKa Modulation: As noted, the oxetane ring lowers the pKa of the amine compared to a similar acyclic or carbocyclic analog. This means that at physiological pH 7.4, a smaller fraction of the amine is protonated. This can be beneficial for membrane permeability and reducing off-target effects, while still retaining enough of the protonated form to engage the transporter.

Comparative Analysis with Established Scaffolds

The true value of the 3-Aryl-Oxetane-3-Amine scaffold is best understood by comparing it to established MRI chemotypes.

Feature3-Aryl-Oxetane-3-Amine Citalopram (SSRI) Venlafaxine (SNRI)
Core Scaffold Rigid OxetaneDihydroisobenzofuranFlexible Cyclohexanol
Conformational Flexibility Low (Constrained)ModerateHigh
"Drug-Like" Properties Inherently good solubility and metabolic stability due to oxetane.Optimized through extensive SAR.Prone to more complex metabolism.
Synthetic Complexity Moderately complex, requires specialized oxetane building blocks.Multi-step synthesis.Relatively straightforward synthesis.
Intellectual Property Represents a novel and patentable chemical space.Well-established and largely genericized.Well-established and largely genericized.

The primary advantage of the oxetane-based scaffold is its ability to "build in" favorable physicochemical properties from the start, potentially streamlining the lead optimization process and reducing the risk of late-stage failures due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Standardized Experimental Protocols for In Vitro Evaluation

To establish a quantitative SAR, a standardized set of in vitro assays is essential. The following protocols are industry-standard for characterizing monoamine reuptake inhibitors.

Radioligand Binding Assays (Affinity, Ki)

This assay measures the affinity of a test compound for the transporter by quantifying its ability to displace a known high-affinity radioligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for hSERT, hNET, and hDAT.

Step-by-Step Protocol:

  • Preparation of Membranes: Use cell membranes prepared from HEK293 cells stably expressing either human SERT, NET, or DAT.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays (Potency, IC₅₀)

This assay provides a functional measure of the compound's ability to block the transport of the neurotransmitter into the cell.

Objective: To determine the IC₅₀ value for the inhibition of [³H]5-HT, [³H]NE, and [³H]DA uptake.

Step-by-Step Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with a range of concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Define non-specific uptake using a known potent inhibitor (e.g., cocaine or a selective inhibitor). Plot the percentage of specific uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-Aryl-Oxetane-3-Amine scaffold represents a highly promising platform for the discovery of next-generation monoamine reuptake inhibitors. Its rigid, three-dimensional structure combined with the inherent physicochemical benefits of the oxetane ring provides a strong foundation for developing potent and selective agents with improved drug-like properties. The SAR strategy outlined in this guide—focusing on systematic modification of the aryl ring—provides a clear path for optimizing this scaffold. By employing standardized binding and uptake assays, researchers can efficiently map the SAR and identify lead candidates with tailored selectivity profiles (e.g., balanced SERT/NET or triple reuptake inhibition) for further development against a range of CNS disorders.

References

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Malle, S., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. PubMed. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • Topiol, S., et al. (2017). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. PubMed. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2006). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.
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  • Burges, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. Retrieved from [Link]

  • Negus, S. S., et al. (2012). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Carroll, F. I., et al. (1997). Inhibitors of biogenic amine transporters. Google Patents.
  • PubChemLite. (n.d.). This compound (C9H10FNO). Retrieved from [Link]

  • Eli Lilly and Company. (2004). Inhibitor of monoamine uptake. Google Patents.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]

  • Negus, S. S., et al. (2012). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. Retrieved from [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

  • Blecha, J. E., et al. (2007). Tetralone-based monoamine reuptake inhibitors. Google Patents.
  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

Sources

A Comparative In Vitro Efficacy Guide: Evaluating 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride as a Novel Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel CNS-active compounds with improved efficacy and selectivity is a continuous endeavor. Within this landscape, molecules containing an amine and an aryl group separated by a constrained scaffold are of significant interest as potential monoamine reuptake inhibitors.[1][2] This guide provides a comprehensive framework for the in vitro characterization of a novel compound, 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a molecule with structural motifs suggesting potential interaction with monoamine transporters.

Due to the absence of published data on this specific compound, this document serves as a detailed experimental proposal, outlining the necessary in vitro assays to determine its efficacy and selectivity profile. We will compare its hypothetical performance against a panel of well-established monoamine reuptake inhibitors, providing the scientific rationale and detailed protocols to empower researchers in their investigations.

Introduction and Scientific Rationale

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[3][4] The inhibition of these transporters increases the extracellular concentrations of their respective neurotransmitters, thereby modulating mood, cognition, and behavior.

The chemical structure of this compound, featuring a fluorophenyl group and an oxetane-amine moiety, suggests its potential as a monoamine reuptake inhibitor. The fluorophenyl group is a common feature in many CNS-active compounds, potentially enhancing blood-brain barrier penetration and target engagement. The oxetane ring provides a rigid scaffold that can confer selectivity for specific transporter subtypes.

This guide will detail the in vitro assays required to:

  • Determine the inhibitory potency (IC₅₀ and Kᵢ values) of this compound at SERT, NET, and DAT.

  • Assess its selectivity profile across the three monoamine transporters.

  • Compare its efficacy to that of established selective and dual-action inhibitors.

  • Investigate potential off-target effects, such as inhibition of monoamine oxidase (MAO).

Comparative Compounds

To provide a robust assessment of the in vitro efficacy of this compound, a panel of well-characterized monoamine reuptake inhibitors should be included in all assays as positive controls and comparators.

CompoundPrimary Target(s)Class
Fluoxetine SERTSelective Serotonin Reuptake Inhibitor (SSRI)[5]
Desipramine NETTricyclic Antidepressant (TCA), potent NET inhibitor[2]
GBR 12909 (Vanoxerine) DATSelective Dopamine Reuptake Inhibitor (DRI)[6]
Venlafaxine SERT/NETSerotonin-Norepinephrine Reuptake Inhibitor (SNRI)[2]

In Vitro Efficacy Assessment: Monoamine Transporter Inhibition

The core of the in vitro evaluation lies in determining the compound's ability to inhibit the function of SERT, NET, and DAT. This is typically achieved through two complementary assay formats: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays

Radioligand binding assays measure the affinity of a test compound for a specific transporter by quantifying its ability to displace a known high-affinity radiolabeled ligand.[7] These assays are typically performed using cell membranes prepared from cell lines stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).[8][9]

Objective: To determine the inhibition constant (Kᵢ) of this compound for hSERT, hNET, and hDAT.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_cells Culture HEK293 cells stably expressing hSERT, hNET, or hDAT prep_membranes Prepare cell membranes via homogenization and centrifugation prep_cells->prep_membranes incubate Incubate cell membranes with: - Radioligand (e.g., [³H]Citalopram for SERT) - Varying concentrations of test compound prep_membranes->incubate separate Separate bound and free radioligand (e.g., rapid filtration) incubate->separate measure Measure radioactivity of bound ligand (scintillation counting) separate->measure analyze Plot % inhibition vs. compound concentration and calculate IC₅₀ and Kᵢ measure->analyze

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT in appropriate media.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of this compound or a reference compound.[8][10]

    • Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from total binding.

    • Plot the percentage of specific binding inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays provide a functional measure of a compound's inhibitory potency by directly quantifying the inhibition of neurotransmitter transport into cells.[4][12] These assays can be performed using either radiolabeled neurotransmitters or fluorescent substrates.[13][14][15]

Objective: To determine the functional IC₅₀ of this compound for inhibiting the uptake of serotonin, norepinephrine, and dopamine.

Experimental Workflow (Fluorescent Substrate Method):

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis plate_cells Plate HEK293 cells expressing hSERT, hNET, or hDAT in a 96-well plate pre_incubate Pre-incubate cells with varying concentrations of test compound plate_cells->pre_incubate add_substrate Add fluorescent substrate and masking dye pre_incubate->add_substrate read_fluorescence Measure intracellular fluorescence kinetically or at an endpoint add_substrate->read_fluorescence analyze Plot % uptake inhibition vs. compound concentration and calculate IC₅₀ read_fluorescence->analyze

Fluorescent Uptake Assay Workflow

Detailed Protocol (using a fluorescent neurotransmitter uptake assay kit):

  • Cell Plating: Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in a 96-well, black-walled, clear-bottom microplate and culture overnight.[3]

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound or a reference compound in assay buffer for 10-20 minutes at 37°C.[6]

  • Uptake Initiation: Add the fluorescent substrate and a masking dye (to quench extracellular fluorescence) to all wells.[14][15]

  • Fluorescence Measurement: Immediately begin measuring the increase in intracellular fluorescence using a bottom-read fluorescence plate reader. Measurements can be taken kinetically over time or as a single endpoint reading.

  • Data Analysis:

    • Calculate the rate of uptake or the endpoint fluorescence for each concentration.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Off-Target Activity: Monoamine Oxidase Inhibition

To ensure the observed effects are due to transporter inhibition and not another mechanism, it is crucial to assess the compound's activity at other key targets in the monoamine system. Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamines.[16][17] Inhibition of MAO can also lead to increased synaptic monoamine levels.

Objective: To determine if this compound inhibits MAO-A or MAO-B activity.

Assay Principle: A chemiluminescent or fluorescent assay can be used to measure the activity of recombinant human MAO-A and MAO-B.[18][19] The assay measures the production of a detectable signal generated by the enzymatic reaction.

Detailed Protocol (using a commercial MAO-Glo™ assay):

  • Reagent Preparation: Prepare the MAO-A and MAO-B enzyme solutions and the luminogenic substrate.

  • Assay Reaction:

    • In a white, opaque 96-well plate, add the MAO enzyme, varying concentrations of this compound or a known MAO inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B), and initiate the reaction by adding the substrate.[16]

    • Incubate at room temperature.

  • Luminescence Detection: Add a detection reagent to stop the enzymatic reaction and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of MAO activity for each compound concentration.

    • Determine the IC₅₀ value if significant inhibition is observed.

Data Summary and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate comparison.

Hypothetical Data Comparison Table:

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)SERT Uptake IC₅₀ (nM)NET Uptake IC₅₀ (nM)DAT Uptake IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
3-(3-Fluorophenyl)oxetan-3-amine HCl TBDTBDTBDTBDTBDTBDTBDTBD
Fluoxetine ~1-10>100>1000~5-20>200>2000>10>10
Desipramine >100~1-5>1000>200~2-10>2000>10>10
GBR 12909 >1000>100~1-10>2000>200~5-20>10>10
Venlafaxine ~20-80~200-500>2000~30-100~300-600>3000>10>10

Note: The values for the reference compounds are approximate and can vary depending on the specific assay conditions.[1][5][6][20]

Interpretation of Results:

  • Potency: Lower Kᵢ and IC₅₀ values indicate higher potency at the respective transporter.

  • Selectivity: The ratio of Kᵢ or IC₅₀ values for different transporters indicates the compound's selectivity. For example, a high NET Kᵢ / SERT Kᵢ ratio would suggest selectivity for SERT over NET.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vitro evaluation of this compound. By following these detailed protocols and comparing the results to well-characterized reference compounds, researchers can elucidate the compound's potency, selectivity, and mechanism of action. This information is critical for determining its potential as a novel therapeutic agent for CNS disorders and for guiding further drug development efforts.

References

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A Comparative Spectroscopic Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of unique bioisosteres is paramount for optimizing the pharmacological profiles of drug candidates. The 3-amino-3-phenyloxetane scaffold has emerged as a valuable motif, offering a compelling alternative to more traditional structures. This guide provides an in-depth spectroscopic analysis of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride, a key building block in this class. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a comprehensive predicted analysis grounded in the fundamental principles of spectroscopy and supported by data from closely related structural analogs. We will objectively compare its anticipated spectral characteristics with its ortho- and para-fluorinated isomers, as well as a chlorinated analog, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of this important class of molecules.

The Spectroscopic Fingerprint: Predicted Data for this compound

The unique arrangement of a tertiary amine, a strained oxetane ring, and a meta-substituted fluorophenyl group in this compound gives rise to a distinct spectroscopic signature. The following data is predicted based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be characterized by signals corresponding to the oxetane ring protons and the aromatic protons of the fluorophenyl group. The amine protons will likely appear as a broad singlet due to exchange with the solvent and the effects of the hydrochloride salt.

  • Oxetane Protons: The four protons of the oxetane ring are diastereotopic and will appear as two distinct sets of signals, likely in the range of δ 4.5-5.0 ppm. Each set will be a pair of doublets due to geminal and vicinal coupling.

  • Aromatic Protons: The four protons of the meta-substituted fluorophenyl ring will present a more complex splitting pattern. We anticipate a triplet of doublets for the proton at C2, a doublet of triplets for the proton at C6, a multiplet for the proton at C5, and a triplet for the proton at C4, all in the aromatic region (δ 7.0-7.8 ppm).

  • Amine Protons: A broad singlet corresponding to the three amine protons (-NH₃⁺) is expected, likely downfield (δ 8.5-9.5 ppm), due to the deshielding effect of the positive charge.

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum will be distinguished by the signals from the oxetane ring, the fluorophenyl ring, and the quaternary carbon attached to the amine.

  • Oxetane Carbons: The two methylene carbons of the oxetane ring (C2 and C4) are expected to resonate around δ 75-85 ppm, while the quaternary carbon (C3) will be further downfield, likely in the range of δ 55-65 ppm.

  • Aromatic Carbons: The six carbons of the fluorophenyl ring will show distinct signals, with the carbon directly bonded to the fluorine atom (C3') exhibiting a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond C-F couplings. The chemical shifts will be in the typical aromatic region of δ 110-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the amine hydrochloride, the C-O-C stretching of the oxetane ring, and vibrations of the fluorophenyl group.

  • N-H Stretching: A broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.[1][2][3]

  • C-O-C Stretching: The characteristic ether stretch of the oxetane ring should appear as a strong band around 980-1050 cm⁻¹.[4][5]

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption due to the C-F bond stretching is expected in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the primary ion observed will be the molecular ion of the free base [M+H]⁺.

  • Molecular Ion: For 3-(3-fluorophenyl)oxetan-3-amine, the expected m/z for the protonated molecule [C₉H₁₀FNO + H]⁺ is approximately 168.08.[6]

  • Fragmentation: Fragmentation of the molecular ion is likely to involve the loss of the oxetane ring or cleavage of the C-C bond adjacent to the phenyl ring. Common fragmentation pathways for cyclic ethers involve ring opening followed by the loss of small neutral molecules.[7][8][9]

Comparative Analysis with Structural Analogs

The spectroscopic properties of this compound can be further understood by comparing them with its structural isomers and a chlorinated analog. The position of the halogen on the phenyl ring and the nature of the halogen itself will induce subtle but predictable shifts in the spectroscopic data.

Compound¹H NMR (Aromatic Region)¹³C NMR (C-F/C-Cl)IR (C-F/C-Cl Stretch)MS [M+H]⁺ (m/z)
3-(3-Fluorophenyl)oxetan-3-amine HCl Complex multiplet pattern~162 ppm (d, ¹JCF)~1100-1300 cm⁻¹~168.08[6]
3-(2-Fluorophenyl)oxetan-3-amine HClMore complex pattern due to ortho coupling~160 ppm (d, ¹JCF)~1100-1300 cm⁻¹~168.08[10]
3-(4-Fluorophenyl)oxetan-3-amine HClTwo symmetric doublets of doublets~163 ppm (d, ¹JCF)~1100-1300 cm⁻¹~168.08[11]
3-(3-Chlorophenyl)oxetan-3-amine HClComplex multiplet pattern~134 ppm~1050-1100 cm⁻¹~184.05 / 186.05[7]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data for this class of compounds, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube.[6][10][11][12][13] Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid amine hydrochloride salt directly onto the ATR crystal.[14][15]

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[16]

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[17][18][19]

  • Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range to observe the protonated molecular ion.

Visualizing Molecular Structure and Relationships

Molecular Structures of 3-Phenyloxetan-3-amine Hydrochloride Analogs cluster_0 3-(3-Fluorophenyl)oxetan-3-amine HCl cluster_1 3-(2-Fluorophenyl)oxetan-3-amine HCl cluster_2 3-(4-Fluorophenyl)oxetan-3-amine HCl cluster_3 3-(3-Chlorophenyl)oxetan-3-amine HCl Target Target Ortho Ortho Para Para Chloro Chloro G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation Sample 3-(3-Fluorophenyl)oxetan-3-amine HCl NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dilute in ESI Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq NMR Tube IR_Acq ATR-FTIR Spectrometer IR_Prep->IR_Acq Solid Sample MS_Acq ESI Mass Spectrometer MS_Prep->MS_Acq Infusion/LC NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR_Acq->NMR_Data IR_Data Functional Group Identification IR_Acq->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS_Acq->MS_Data

Caption: A generalized workflow for the spectroscopic analysis of amine hydrochlorides.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

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A Comparative Guide to the Comprehensive Purity Characterization of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a key intermediate in medicinal chemistry, is valued for the oxetane moiety's ability to favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2] However, its utility is directly contingent on its purity. Impurities—ranging from residual solvents and synthetic by-products to different physical forms (polymorphs)—can drastically alter biological activity and toxicological profiles.

This guide provides an in-depth, comparative framework for the robust characterization of this compound. We will move beyond a single-technique mindset, advocating for an orthogonal, multi-faceted approach where each method provides a unique and complementary piece of the purity puzzle. The protocols and data presented herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Part 1: Chromatographic Purity and Impurity Profiling

The primary goal of chromatographic analysis is to separate and quantify the main compound from any structurally related organic impurities.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for purity assessment of non-volatile small molecules due to its high resolution, sensitivity, and quantitative precision.[3][4] For a polar compound like an amine hydrochloride salt, a reverse-phase (RP-HPLC) method is the logical starting point. We employ a gradient elution to ensure that both early-eluting polar impurities (e.g., synthesis starting materials) and potential late-eluting non-polar by-products are effectively separated and detected.

  • Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine analyte.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Caption: HPLC analysis workflow from sample preparation to final report.

Sample IDAnalyteRetention Time (min)Peak Area (%)Purity Assay (%)
Batch A 3-(3-Fluorophenyl)oxetan-3-amine HCl 12.5 99.85 99.85%
Impurity 18.20.08
Impurity 214.10.07
Batch B 3-(3-Fluorophenyl)oxetan-3-amine HCl 12.5 98.10 98.10%
Impurity 18.21.50
Impurity 311.90.40
Alternative 3-(3-Fluorophenyl)pyrrolidin-3-amine HCl 11.8 99.50 99.50%

Note: This data is illustrative. The alternative compound, a five-membered ring analog, is expected to have different polarity and thus a different retention time.

Complementary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC excels at non-volatile impurities, GC-MS is the superior choice for identifying and quantifying volatile and semi-volatile substances, such as residual solvents from the synthesis (e.g., THF, Diethyl Ether, Toluene).[3][5] Its inclusion is critical for a complete impurity profile as mandated by regulatory bodies.

Part 2: Spectroscopic Analysis for Structural Confirmation

A purity value is meaningless if the identity of the primary component is incorrect. Spectroscopic methods provide unambiguous structural confirmation.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is unparalleled for molecular structure elucidation.[6] For this specific molecule, a suite of experiments is necessary. ¹H and ¹³C NMR confirm the carbon-hydrogen framework. Crucially, ¹⁹F NMR serves as a highly sensitive probe.[7][8] The fluorine nucleus has a wide chemical shift range, making it exceptionally sensitive to its electronic environment; even minor structural changes or the presence of isomers would be immediately apparent as distinct signals in the ¹⁹F spectrum.[9][10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on proton environments, splitting patterns (J-coupling), and integration (proton count).

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • ¹⁹F NMR: A simple, fast experiment to confirm the presence and environment of the fluorine atom. A single, sharp peak is expected.

    • 2D NMR (COSY, HSQC): Used to confirm connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), validating the overall structure.

NMR_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data H1 ¹H NMR Structure Final Structure Confirmation H1->Structure Proton Count & Environment C13 ¹³C NMR C13->Structure Carbon Skeleton F19 ¹⁹F NMR F19->Structure Fluorine Presence & Isomeric Purity COSY COSY COSY->Structure ¹H-¹H Connectivity HSQC HSQC HSQC->Structure ¹H-¹³C Attachment

Caption: Logical flow for structural elucidation using NMR data.

CompoundKey ¹H Signal (Oxetane CH₂)Key ¹⁹F Signal (vs. CFCl₃)
3-(3-Fluorophenyl)oxetan-3-amine ~4.8 ppm (multiplet)~ -112 ppm
Hypothetical 2-Fluoro Isomer ~4.9 ppm (multiplet)~ -118 ppm
Hypothetical 4-Fluoro Isomer ~4.7 ppm (multiplet)~ -115 ppm

Note: Illustrative data. The exact chemical shift of the ¹⁹F signal is highly diagnostic of its position on the aromatic ring.

Part 3: Solid-State and Thermal Analysis

The physical form of a pharmaceutical compound is as important as its chemical identity. Thermal analysis provides critical insights into solid-state properties.

Primary Method: Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. For purity analysis, it relies on the van't Hoff equation, where impurities depress and broaden the melting point of a crystalline substance.[11] A sharp, high-temperature melting endotherm is indicative of high purity.[11] Furthermore, DSC is a primary tool for detecting polymorphism, as different crystal forms will have distinct melting points and transition energies.[12][13][14][15]

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Analysis: Observe the onset temperature and peak maximum of the melting endotherm. Note any other thermal events, such as recrystallization or decomposition.

Complementary Method: Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[16] It is used orthogonally with DSC to quantify the amount of volatile material, such as water or residual solvent.[17][18] A mass loss observed in the TGA thermogram before the melting point corresponds to the evaporation of these volatiles.

Caption: Integrated workflow for solid-state characterization using TGA and DSC.

Sample IDTGA Mass Loss (below 120°C)DSC Onset of Melt (°C)DSC Peak Melt (°C)Interpretation
Batch A 0.1%188.5190.2High purity, anhydrous, single polymorph.
Batch C (Solvated) 4.5%185.1187.5 (Broad)Contains significant volatile impurity, lowering the melting point.
Batch D (Polymorph) 0.2%175.3178.1High chemical purity but exists as a different, lower-melting polymorph.

Conclusion: An Orthogonal Approach to Purity

The comprehensive characterization of this compound cannot be achieved with a single analytical technique. A robust, reliable, and scientifically sound assessment requires an orthogonal approach that integrates multiple methodologies.

  • HPLC provides the quantitative measure of potency and profiles related organic impurities.

  • NMR delivers unambiguous confirmation of the molecular structure and isomeric purity.

  • GC-MS targets and quantifies volatile impurities and residual solvents.

  • DSC and TGA work in tandem to assess solid-state properties, including polymorphic form and the presence of water or solvents.

Each of these methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)), to ensure the data are accurate, precise, and fit for purpose.[19][20][21][22] By adopting this integrated strategy, researchers and drug developers can proceed with confidence, knowing that the quality of their foundational building blocks is assured, thereby safeguarding the integrity of their research and the potential of future therapeutics.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: AZoM URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: Thermogravimetric Analysis in Pharmaceuticals Source: Veeprho URL: [Link]

  • Title: TGA Analysis in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods Source: TSI Journals URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Analytical Methods for Profiling Impurities in Pharmaceuticals Source: Technology Networks URL: [Link]

  • Title: Thermogravimetric Analysis Source: Improved Pharma URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate Source: TA Instruments URL: [Link]

  • Title: Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M Source: H&M Analytical Services URL: [Link]

  • Title: Emerging techniques for polymorph detection Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]

  • Title: Purity Determination by DSC Source: Creative Biolabs URL: [Link]

  • Title: Polymorphism of Drugs Source: Shimadzu URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL Ltd. URL: [Link]

  • Title: The precious Fluorine on the Ring: Fluorine NMR for biological systems Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Semantic Scholar URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: National Center for Biotechnology Information (NCBI) URL: [Link]

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A Comparative Review of Fluorinated Phenyl Compounds in Research: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool. The substitution of hydrogen with fluorine on a phenyl ring, a common scaffold in numerous bioactive compounds and functional materials, can profoundly alter a molecule's physicochemical and biological properties. This guide provides an in-depth comparative analysis of mono-, di-, and poly-fluorinated phenyl compounds, offering experimental data, detailed protocols, and the rationale behind their application in research and development.

The Unique Influence of Fluorine in Molecular Design

Fluorine's distinctive properties—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the remarkable strength of the carbon-fluorine (C-F) bond—are the primary drivers for its widespread use.[1] The introduction of fluorine can strategically modulate a range of molecular attributes including lipophilicity, acidity (pKa), metabolic stability, and binding affinity, making it a powerful tool for optimizing drug candidates and advanced materials.[2][3] For instance, approximately 20% of recently developed drugs are fluoro-pharmaceuticals, a testament to fluorine's significant impact on enhancing biological activity, stability, and absorption.[4]

This guide will delve into a comparative analysis of different fluorination patterns on the phenyl ring, providing a clear understanding of how the number and position of fluorine atoms can be leveraged to achieve desired molecular properties.

Comparative Analysis of Physicochemical Properties

The degree and pattern of fluorination on a phenyl ring have a nuanced and predictable impact on key physicochemical parameters that are critical for drug design and material science. The following sections and tables summarize these effects.

Lipophilicity (LogP)

Lipophilicity, a measure of a compound's solubility in fats, oils, and lipids, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The effect of fluorination on the LogP of a phenyl ring is not always straightforward. While a single fluorine atom often leads to a slight increase in lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can have more complex effects.[6]

CompoundLogPRationale for Change
Benzene2.13Baseline
Fluorobenzene2.27The single fluorine atom slightly increases lipophilicity.
1,2-Difluorobenzene2.29The second fluorine atom further increases lipophilicity, though the effect is not always additive.
Trifluoromethylbenzene2.86The CF3 group is significantly more lipophilic than a single fluorine atom.[7]

Note: LogP values are experimentally determined and can vary slightly depending on the measurement conditions. The values presented are representative.

Acidity (pKa)

Fluorine's strong electron-withdrawing nature can significantly influence the acidity of nearby functional groups.[8] By pulling electron density away from an acidic proton, fluorine substitution can lower the pKa, making the compound more acidic. This is particularly relevant for phenols and anilines, where fluorination of the phenyl ring can have a profound impact.

CompoundpKaRationale for Change
Phenol9.99Baseline
4-Fluorophenol9.65The electron-withdrawing fluorine atom stabilizes the phenoxide anion, increasing acidity.
2,4-Difluorophenol8.93The additive electron-withdrawing effect of two fluorine atoms further increases acidity.
4-(Trifluoromethyl)phenol8.70The potent electron-withdrawing trifluoromethyl group has a more pronounced acidifying effect than a single fluorine atom.

Note: pKa values are for the phenolic proton.

Metabolic Stability

One of the most significant advantages of fluorinating phenyl rings in drug discovery is the enhancement of metabolic stability.[2] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage and thus "blocking" these metabolic "soft spots."[3][9]

Compound AnalogueRelative Metabolic Half-Life (t½)Mechanism of Stabilization
Phenyl-containing Drug Candidate1x (Baseline)Susceptible to aromatic hydroxylation by CYP enzymes.
para-Fluorophenyl Analogue>10xThe strong C-F bond at a metabolically vulnerable position prevents oxidation, significantly increasing the drug's half-life.[2]
ortho or meta-Fluorophenyl AnalogueVariableThe effect depends on whether the fluorine atom is positioned at a primary site of metabolism.
Trifluoromethylphenyl AnalogueOften significantly increasedThe CF3 group is metabolically very stable and can also sterically hinder enzymatic attack on the ring.[10]

It is important to note that while fluorination is a powerful strategy to enhance metabolic stability, it is not universally effective. In some cases, the introduction of fluorine may not lead to an improvement or could even increase susceptibility to metabolism through alternative pathways.[1]

Visualizing the Impact of Fluorination

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

G cluster_workflow Metabolic Stability Assay Workflow A Incubate Compound with Liver Microsomes & NADPH B Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) A->B C Quench Reaction (e.g., with cold acetonitrile) B->C D LC-MS/MS Analysis of Remaining Parent Compound C->D E Calculate Half-Life (t½) and Intrinsic Clearance (CLint) D->E

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_mechanism Mechanism of Metabolic Blocking by Fluorine cluster_non_fluorinated Non-Fluorinated Phenyl Ring cluster_fluorinated Fluorinated Phenyl Ring A Phenyl Ring (C-H) B CYP450 Enzyme A->B Metabolic 'Soft Spot' C Metabolic Oxidation (Hydroxylation) B->C D Fluorophenyl Ring (C-F) E CYP450 Enzyme D->E Strong C-F Bond Resists Cleavage F Metabolism Blocked E->F

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Lipophilicity (LogP) using the Shake-Flask Method with ¹⁹F NMR

This protocol describes a reliable method for measuring the LogP of fluorinated compounds.[5]

Objective: To determine the n-octanol/water partition coefficient (LogP) of a fluorinated phenyl compound.

Materials:

  • Fluorinated test compound

  • Fluorinated reference compound with a known LogP (e.g., 2,2,2-trifluoroethanol)

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • 10 mL pear-shaped flasks

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or chiller

  • NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

Procedure:

  • Preparation of the Biphasic System:

    • Accurately weigh the fluorinated test compound (e.g., 6.0 mg) and the reference compound (e.g., 3.0 mg) into a 10 mL pear-shaped flask.

    • Add approximately 2 mL of n-octanol and 2 mL of water to the flask.

  • Equilibration:

    • Place the flask in a temperature-controlled receptacle (e.g., 25°C) on a magnetic stir plate.

    • Stir the biphasic mixture vigorously (e.g., 600 RPM) for at least 2 hours to ensure thorough mixing and partitioning of the compounds.

    • Allow the mixture to stand undisturbed overnight to ensure complete phase separation.

  • Sample Collection:

    • Carefully take an aliquot from the top n-octanol layer and a separate aliquot from the bottom aqueous layer.

    • Transfer each aliquot to a separate NMR tube.

  • ¹⁹F NMR Analysis:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum for each sample.

    • Integrate the signals corresponding to the test compound and the reference compound in both the n-octanol and water phase spectra.

  • Calculation of LogP:

    • The LogP of the test compound (X) is calculated using the following equation: LogP(X) = LogP(ref) + log[(ρ_oct) / (ρ_aq)]

    • Where:

      • LogP(ref) is the known LogP of the reference compound.

      • ρ_oct is the ratio of the integrals of the test compound to the reference compound in the n-octanol phase.

      • ρ_aq is the ratio of the integrals of the test compound to the reference compound in the aqueous phase.

Rationale: The use of a fluorinated internal reference in ¹⁹F NMR provides a highly accurate and direct method for determining LogP, as it relies on the ratio of concentrations, minimizing errors from sample preparation and handling.[5]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method for assessing the susceptibility of a compound to metabolism by CYP enzymes.[2]

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 96-well plates

  • Incubator (37°C)

  • Ice-cold acetonitrile (quenching solution)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Thaw the pooled liver microsomes on ice.

    • In a 96-well plate, prepare the incubation mixture by adding the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation:

    • Add the test compound to the microsome suspension (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile. The 0-minute time point represents the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Rationale: This in vitro assay provides a robust and reproducible method to predict the in vivo metabolic clearance of a compound. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[2]

Conclusion

The strategic fluorination of phenyl rings is a powerful and versatile tool in the arsenal of medicinal chemists and materials scientists. By understanding the nuanced effects of different fluorination patterns on key physicochemical properties such as lipophilicity, acidity, and metabolic stability, researchers can make more informed decisions in the design and optimization of novel compounds. The experimental protocols provided in this guide offer a practical framework for the quantitative assessment of these properties, enabling a more rational and data-driven approach to molecular design. As the field of fluorine chemistry continues to evolve, the judicious application of fluorinated phenyl compounds will undoubtedly continue to drive innovation in drug discovery and beyond.

References

  • BenchChem. (2025).
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 297-314.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Mei, H., Han, J., & Fustero, S. (2020). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 12(13), 1223-1237.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • ResearchGate. (n.d.). Log P values of fluorinated benzene derivatives.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2010). Provisional Peer-Reviewed Toxicity Values for Fluorobenzene (CASRN 462-06-6). U.S. EPA.
  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58931.
  • JoVE. (2018). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE.
  • ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17.
  • Dasgupta, P., et al. (2015). Comparative study of the mesomorphic properties of several laterally fluorinated liquid crystalline materials. Phase Transitions, 88(10), 1033-1047.
  • Sorensen, E. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32939-32947.
  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Wikipedia. (n.d.). Fluorobenzene. Wikipedia.
  • PubChem. (n.d.). Fluorobenzene.
  • Matreya LLC. (n.d.). Professional Fluorobenzene Supply.
  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Cambridge Open Engage.
  • Blackthorn AI. (n.d.). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
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  • Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Pharmaceuticals. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
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Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Regulatory Context

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final labeling of waste containers.

Hazard Identification and Classification:

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are denoted by the GHS07 pictogram, an exclamation mark, and the signal word "Warning"[1].

Hazard Class GHS Code Description Pictogram Signal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning
Skin IrritationH315Causes skin irritationGHS07Warning
Eye IrritationH319Causes serious eye irritationGHS07Warning
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07Warning

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal professional. The following workflow is designed to ensure compliance and safety at every stage.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Waste Characterization Identify all constituents of the waste stream. Is the compound pure, in solution, or mixed with other reagents? B Step 2: Segregation Designate a dedicated, properly labeled waste container. Do NOT mix with non-halogenated waste. A->B Characterized Waste C Step 3: Container Selection & Labeling Use a chemically compatible, sealable container. Label with 'Hazardous Waste', chemical name, and associated hazards. B->C Segregated Waste Stream D Step 4: Accumulation & Storage Store in a designated Satellite Accumulation Area (SAA). Ensure container is closed and within secondary containment. C->D Properly Labeled Container E Step 5: Professional Disposal Contact a licensed professional waste disposal service. Provide Safety Data Sheet (SDS) and waste characterization information. D->E Ready for Pickup

Figure 1. A step-by-step workflow for the compliant disposal of this compound.

Experimental Protocol for Disposal

1. Waste Characterization:

  • Objective: To accurately identify all chemical components within the waste stream containing this compound.

  • Procedure:

    • Determine if the waste is the pure, unused solid compound or if it is part of a solution or mixture.

    • If in solution, identify the solvent(s). Note that as a halogenated organic compound, this waste must not be mixed with non-halogenated solvent waste.

    • If in a mixture, identify all other chemical constituents. This is crucial for determining potential incompatibilities and for providing accurate information to the disposal company.

    • Consult the Safety Data Sheet (SDS) for any specific reactivity information.

2. Segregation:

  • Objective: To prevent the mixing of incompatible waste streams and to comply with regulatory requirements for halogenated waste.

  • Procedure:

    • Designate a specific waste container solely for this compound and any other halogenated waste with which it is compatible.

    • Never mix this waste with non-halogenated organic waste, aqueous waste, or solid waste that is not contaminated with this compound.

3. Container Selection and Labeling:

  • Objective: To safely contain the waste and clearly communicate its contents and hazards.

  • Procedure:

    • Select a container made of a material chemically resistant to all components of the waste stream (e.g., a high-density polyethylene (HDPE) container for solids or solutions).

    • The container must have a secure, leak-proof lid.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: "1332839-77-6".

    • List all other components of the mixture with their approximate percentages.

    • Indicate the relevant hazards: "Toxic," "Irritant."

4. Accumulation and Storage:

  • Objective: To safely store the waste in the laboratory prior to its removal by a professional service.

  • Procedure:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel generating the waste.

    • The SAA must be at or near the point of generation.

    • Ensure the container is kept closed at all times except when adding waste.

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

5. Professional Disposal:

  • Objective: To ensure the final disposal of the waste is conducted in a compliant and environmentally sound manner.

  • Causality: The United States Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). Due to its chemical nature as a halogenated organic compound, this compound must be disposed of as hazardous waste. The most common and accepted method for the final treatment of such waste is incineration at a licensed facility.

  • Procedure:

    • Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations.

    • The primary directive for the disposal of this compound is to "Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material"[2].

    • Provide your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company with a full characterization of the waste, including a copy of the SDS.

    • Schedule a pickup for the waste in accordance with your institution's procedures. Contaminated packaging should be disposed of in the same manner as the unused product[2].

Regulatory Deep Dive: Understanding EPA Waste Codes

While your EHS department or disposal contractor will make the final determination, understanding the potential EPA hazardous waste codes is beneficial for researchers. As a halogenated organic substance, waste containing this compound could potentially fall under the "F-listed" wastes from non-specific sources if it were used as a solvent. The relevant codes include F001 and F002, which pertain to spent halogenated solvents[3].

EPA Waste Code Description Relevance
F001 Spent halogenated solvents used in degreasing.Potentially relevant if the compound or its solution is used in a cleaning or degreasing application.
F002 Spent halogenated solvents.The more likely classification if the compound is used as a solvent in a process other than degreasing.

It is the responsibility of the waste generator to ensure proper classification. Always consult with your institution's safety professionals for guidance.

By adhering to this comprehensive guide, researchers can ensure the final step of their experimental workflow is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust and responsibility that extends beyond the laboratory.

References

  • Angene Chemical. (2025, March 22).
  • Fluorochem. (2024, December 19).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

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Navigating the Safe Handling of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, novel chemical entities are the cornerstone of innovation. Among these, 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is a compound of interest, utilized by researchers and scientists in the synthesis of complex molecules. Its unique structure, incorporating a fluorophenyl group and an oxetane ring, presents specific handling requirements that necessitate a robust understanding of its hazard profile and the corresponding safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of the research environment.

Understanding the Risks: Hazard Identification and Assessment

Before handling any chemical, a thorough risk assessment is paramount. For this compound, the primary source of hazard information is its Safety Data Sheet (SDS). The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may be harmful if swallowed.[1]

Hazard Summary Table:

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralWarningH302: Harmful if swallowed
Skin IrritationWarningH315: Causes skin irritation
Eye IrritationWarningH319: Causes serious eye irritation

The presence of a fluorinated aromatic ring also calls for careful handling, as fluorinated organic compounds can be persistent and require specialized disposal methods.[2] The hydrochloride salt form suggests that the compound is a solid at room temperature.

Core Principles of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.

1. Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles are mandatory to protect the eyes from dust particles and potential splashes.[3]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when handling solutions or during vigorous reactions, a face shield should be worn in addition to safety goggles to protect the entire face.[4][5][6]

2. Hand Protection:

  • Glove Selection: The choice of gloves is critical. Disposable nitrile gloves are a common and effective choice for providing short-term protection against a broad range of chemicals.[4] However, it is always best practice to consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Double Gloving: For enhanced protection, especially during prolonged handling or when working with larger quantities, wearing two pairs of gloves (double-gloving) is recommended.[3] This minimizes the risk of exposure in case the outer glove is compromised.

  • Proper Technique: Gloves should be inspected for any signs of damage before use. When work is complete, gloves should be removed carefully to avoid contaminating the skin, and hands should be washed thoroughly.[7]

3. Body Protection:

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against spills and splashes.[3][4] The lab coat should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3]

4. Respiratory Protection:

  • Engineering Controls: The primary method for controlling exposure to airborne particles or vapors is through engineering controls, such as a certified chemical fume hood.[8] All manipulations of this compound should be conducted within a fume hood.

  • Respirator Use: In the rare event that engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection may be necessary. The type of respirator and cartridge must be selected based on the specific hazards and in accordance with institutional and regulatory guidelines.[3][4] Use of a respirator requires proper training, fit-testing, and medical clearance.[4]

Operational and Disposal Plans: From Bench to Waste

Safe handling extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory, from storage to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the previous section, ensuring a proper fit.

  • Weighing and Transfer: As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer. Use a spatula and a weighing paper or boat within the fume hood.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately secured.

  • Work-up: During the work-up procedure, be mindful of potential splashes and the generation of aerosols.

  • Decontamination: After handling, decontaminate the work area, including the balance and any equipment used, with an appropriate cleaning agent.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is a critical component of laboratory safety.

In Case of a Spill:

  • Small Spills: For minor spills, alert others in the vicinity and restrict access to the area.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[8][9] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

  • Large Spills: For larger spills, evacuate the area immediately and notify the institution's emergency response team.[3][9]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[2][3]

  • Waste Segregation: Collect all contaminated materials, including empty containers, used gloves, and absorbent from spills, in a dedicated and clearly labeled hazardous waste container.[3][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Disposal Method: Due to the presence of the stable carbon-fluorine bond, high-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds.[2] The incinerator must be licensed to handle halogenated organic waste.[2] Alternatively, disposal in a designated hazardous waste landfill is an option, though this contains the substance rather than destroying it.[10] All disposal must be conducted through the institution's approved environmental health and safety program.

Visualizing the Workflow for Safe Handling

To ensure clarity and adherence to safety protocols, the following workflow diagram illustrates the key decision points and procedural steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials PrepFumeHood Prepare Fume Hood GatherMaterials->PrepFumeHood DonPPE Don Appropriate PPE PrepFumeHood->DonPPE WeighTransfer Weigh & Transfer in Hood DonPPE->WeighTransfer Reaction Conduct Reaction WeighTransfer->Reaction Workup Perform Work-up Reaction->Workup Decontaminate Decontaminate Work Area Workup->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose Spill Spill Occurs EvacuateAlert Evacuate & Alert Spill->EvacuateAlert ContainCleanup Contain & Clean Up Spill->ContainCleanup Exposure Exposure Occurs FlushAffectedArea Flush Affected Area Exposure->FlushAffectedArea SeekMedicalAttention Seek Medical Attention Exposure->SeekMedicalAttention

Caption: Workflow for the safe handling of this compound.

References

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Sources

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